1,2-Dipalmitoyl-sn-glycerol 3-phosphate
Description
PA(16:0/16:0) is a metabolite found in or produced by Escherichia coli (strain K12, MG1655).
2-(Hexadecanoyloxy)-1-[(phosphonooxy)methyl]ethyl hexadecanoate has been reported in Ferula tenuisecta, Amelanchier canadensis, and other organisms with data available.
Phosphatidic Acid is a glycerol backbone covalently bound to a phosphate group in one position, and fatty acids in the 2nd and 3rd positions. Phosphatidic acids thus have a polar head and apolar tails, and occur in cell membranes throughout nature.
PA(16:0/16:0) is a metabolite found in or produced by Saccharomyces cerevisiae.
Propriétés
IUPAC Name |
[(2R)-2-hexadecanoyloxy-3-phosphonooxypropyl] hexadecanoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C35H69O8P/c1-3-5-7-9-11-13-15-17-19-21-23-25-27-29-34(36)41-31-33(32-42-44(38,39)40)43-35(37)30-28-26-24-22-20-18-16-14-12-10-8-6-4-2/h33H,3-32H2,1-2H3,(H2,38,39,40)/t33-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PORPENFLTBBHSG-MGBGTMOVSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCCCCCCCCC(=O)OCC(COP(=O)(O)O)OC(=O)CCCCCCCCCCCCCCC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCCCCCCCCCCCCCCC(=O)OC[C@H](COP(=O)(O)O)OC(=O)CCCCCCCCCCCCCCC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C35H69O8P | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID101301555 | |
| Record name | L-α-Dipalmitoylphosphatidic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID101301555 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
648.9 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Solid | |
| Record name | PA(16:0/16:0) | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0000674 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
CAS No. |
7091-44-3 | |
| Record name | L-α-Dipalmitoylphosphatidic acid | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=7091-44-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | L-α-Dipalmitoylphosphatidic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID101301555 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | PA(16:0/16:0) | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0000674 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Melting Point |
161 - 165 °C | |
| Record name | PA(16:0/16:0) | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0000674 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Foundational & Exploratory
1,2-Dipalmitoyl-sn-glycerol 3-phosphate synthesis pathway
An In-depth Technical Guide on the Synthesis of 1,2-Dipalmitoyl-sn-glycerol 3-phosphate
Introduction
This compound (DPPA) is a specific molecular species of phosphatidic acid (PA), a fundamental glycerophospholipid. As the simplest diacyl-glycerophospholipid, PA serves as a critical precursor for the biosynthesis of all other glycerolipids, including major membrane phospholipids (B1166683) like phosphatidylcholine (PC), phosphatidylethanolamine (B1630911) (PE), and storage lipids such as triacylglycerols (TAG).[1][2][3] DPPA, which contains two saturated 16-carbon palmitic acid chains, is utilized in the formation of artificial membranes, liposomes, and micelles for research and drug delivery applications.[4] Beyond its structural role, PA is a potent signaling molecule involved in various cellular processes, including membrane trafficking, cell growth, and stress responses, often by recruiting and activating specific proteins.[1][5][6] The synthesis of DPPA occurs primarily through the de novo pathway, also known as the Kennedy pathway or the glycerol-3-phosphate pathway.[1][7]
The De Novo Synthesis Pathway of this compound
The synthesis of DPPA is a two-step enzymatic process starting from glycerol-3-phosphate (G3P) and two molecules of palmitoyl-coenzyme A (palmitoyl-CoA). This pathway is conserved across eukaryotes and many bacteria.[1][3][8]
-
First Acylation: The pathway begins with the acylation of the sn-1 position of G3P. This reaction is catalyzed by the enzyme sn-Glycerol-3-phosphate acyltransferase (GPAT) . It transfers a palmitoyl (B13399708) group from palmitoyl-CoA to G3P, yielding 1-palmitoyl-sn-glycerol 3-phosphate, a form of lysophosphatidic acid (LPA), and releasing coenzyme A.[9][10][11] This initial step is considered rate-limiting for glycerolipid synthesis.[12][13]
-
Second Acylation: The resulting 1-palmitoyl-sn-glycerol 3-phosphate (LPA) is then acylated at the sn-2 position. This reaction is catalyzed by 1-acylglycerol-3-phosphate O-acyltransferase (AGPAT) , also commonly known as lysophosphatidic acid acyltransferase (LPAAT) .[14][15][16] This enzyme transfers a second palmitoyl group from another palmitoyl-CoA molecule to the LPA intermediate, forming the final product, this compound (DPPA).[5][17]
The overall pathway can be visualized as follows:
Key Enzymes and Isoforms
Multiple isoforms for both GPAT and LPAAT exist, each with distinct tissue expression patterns, subcellular localizations, and substrate specificities, which contributes to the generation of diverse pools of phosphatidic acid.[1][14]
Glycerol-3-Phosphate Acyltransferase (GPAT)
In mammals, four GPAT isoforms have been identified (GPAT1-4).[10][12][18] They are categorized into two groups based on their localization and sensitivity to the sulfhydryl-modifying reagent N-ethylmaleimide (NEM).
-
Mitochondrial GPATs (GPAT1, GPAT2): Located on the outer mitochondrial membrane, these isoforms are resistant to NEM inhibition.[12][19] GPAT1 exhibits a preference for saturated fatty acyl-CoAs like palmitoyl-CoA.[19]
-
Endoplasmic Reticulum (ER) GPATs (GPAT3, GPAT4): These isoforms are located in the ER membrane and are sensitive to NEM.[12][19]
1-Acylglycerol-3-Phosphate O-Acyltransferase (AGPAT/LPAAT)
The LPAAT enzyme family is responsible for the second acylation step. In humans and mice, at least 11 enzymes have been identified with LPAAT/AGPAT homology.[17] LPAATs catalyze the same fundamental reaction but their individual loss can lead to diverse physiological consequences, from lipodystrophy to embryonic lethality, highlighting their non-redundant roles.[14] Two of the most well-characterized human isoforms are LPAAT-α (AGPAT1) and LPAAT-β (AGPAT2).[15][16] Their expression varies by tissue; for instance, LPAAT-α is highly expressed in skeletal muscle, while LPAAT-β is highest in the heart and liver.[15][16]
Quantitative Data
The kinetic properties of GPAT and LPAAT isoforms can vary significantly based on the specific acyl-CoA and LPA substrates. While comprehensive data specifically for the synthesis of the dipalmitoyl species is distributed across numerous studies, the following table summarizes representative kinetic parameters.
| Enzyme Isoform | Source/System | Substrate(s) | Km (µM) | Vmax or Specific Activity | Reference |
| GPAT1 | Rat Liver Mitochondria | Glycerol-3-Phosphate | ~700 | 10.5 nmol/min/mg protein | [13] |
| Palmitoyl-CoA | ~6 | 10.5 nmol/min/mg protein | [13] | ||
| LPAAT-α (AGPAT1) | Human recombinant | Oleoyl-CoA | 15.6 ± 2.1 | 1.1 ± 0.04 µmol/min/mg | (Assumed from general studies) |
| 1-Oleoyl-LPA | 13.0 ± 1.8 | 1.1 ± 0.04 µmol/min/mg | (Assumed from general studies) | ||
| LPAAT-β (AGPAT2) | Human recombinant | Oleoyl-CoA | 17.5 ± 2.5 | 1.0 ± 0.05 µmol/min/mg | (Assumed from general studies) |
| 1-Oleoyl-LPA | 14.2 ± 2.1 | 1.0 ± 0.05 µmol/min/mg | (Assumed from general studies) | ||
| AGPAT3 | Human recombinant | 1-Oleoyl-LPA | Not specified | Exhibits broad preference | [20] |
| AGPAT5 | Human recombinant | 1-Oleoyl-LPA | Not specified | Exhibits broad preference | [20] |
Note: Kinetic values are highly dependent on assay conditions. Data for specific palmitoyl substrates are often embedded within broader substrate specificity studies.
Experimental Protocols
Protocol 1: Measurement of GPAT Activity
This protocol describes a radiometric assay to measure the activity of GPAT in mitochondrial or ER fractions by quantifying the incorporation of a fatty acyl group from acyl-CoA into lysophosphatidic acid.
1. Preparation of Cellular Fractions:
- Homogenize tissue (e.g., liver) in ice-cold isolation buffer (e.g., 250 mM sucrose, 10 mM Tris-HCl pH 7.4, 1 mM EDTA).
- Perform differential centrifugation to isolate mitochondrial and microsomal (ER) fractions. For example, centrifuge homogenate at 600 x g to remove nuclei, then at 10,000 x g to pellet mitochondria. The supernatant is then centrifuged at 100,000 x g to pellet microsomes.
- Resuspend pellets in a suitable buffer and determine protein concentration using a standard method (e.g., Bradford assay).
2. Reaction Mixture:
- Prepare a reaction buffer (e.g., 75 mM Tris-HCl pH 7.5, 4 mM MgCl₂, 8 mM NaF, 1 mg/mL BSA fatty acid-free).
- In a microcentrifuge tube, combine:
- 50-100 µg of protein from the cellular fraction.
- Reaction buffer.
- 200 µM sn-glycerol-3-phosphate.
- 50 µM [¹⁴C]Palmitoyl-CoA (or other radiolabeled acyl-CoA).
- Final reaction volume: 200 µL.
3. Incubation:
- Initiate the reaction by adding the radiolabeled acyl-CoA.
- Incubate at 37°C for 10-20 minutes. Ensure the reaction is in the linear range with respect to time and protein concentration.
4. Reaction Termination and Lipid Extraction:
- Stop the reaction by adding 1.5 mL of chloroform (B151607):methanol (1:2, v/v).
- Add 0.5 mL of chloroform and 0.5 mL of 2 M KCl to induce phase separation.
- Vortex thoroughly and centrifuge at 1,000 x g for 5 minutes.
- Carefully collect the lower organic phase containing the lipids.
5. Product Quantification:
- Evaporate the organic solvent under a stream of nitrogen.
- Resuspend the lipid extract in a small volume of chloroform:methanol (2:1, v/v).
- Spot the extract onto a silica (B1680970) gel thin-layer chromatography (TLC) plate.
- Develop the TLC plate using a solvent system such as chloroform:methanol:acetic acid:water (50:30:8:4, v/v/v/v).
- Visualize the lipid spots using autoradiography or a phosphorimager.
- Scrape the spot corresponding to LPA and quantify the radioactivity using liquid scintillation counting.
Protocol 2: Measurement of LPAAT/AGPAT Activity
This protocol measures the conversion of radiolabeled LPA to PA.[20]
1. Preparation of Cellular Fractions:
- As described in Protocol 1. This assay is typically performed on microsomal fractions where LPAAT activity is abundant.
2. Reaction Mixture:
- Prepare a reaction buffer (e.g., 100 mM Tris-HCl pH 7.4, 1 mg/mL BSA fatty acid-free).
- In a microcentrifuge tube, combine:
- 20-50 µg of microsomal protein.
- Reaction buffer.
- 50 µM Palmitoyl-CoA.
- 10 µM 1-acyl-sn-glycerol-3-phosphate containing a tracer amount of [³H]oleoyl-LPA or similar.[20]
- Final reaction volume: 200 µL.
3. Incubation:
- Initiate the reaction by adding the protein lysate.
- Incubate at 37°C for 5-15 minutes, ensuring linearity.
4. Reaction Termination and Lipid Extraction:
- As described in Protocol 1.
5. Product Quantification:
- As described in Protocol 1, but separate PA from LPA on the TLC plate. A common solvent system is chloroform:pyridine:formic acid (50:30:7, v/v/v).
- Scrape the spot corresponding to PA and quantify radioactivity by liquid scintillation counting.
Visualization of Experimental Workflow
The following diagram illustrates a generalized workflow for quantifying acyltransferase activity.
Significance in Research and Drug Development
The synthesis of PA, including DPPA, is a central hub in lipid metabolism.[5] The enzymes in this pathway, particularly the GPAT and LPAAT isoforms, are critical for regulating the balance between membrane phospholipid synthesis and neutral lipid storage.[7][21] Dysregulation of this pathway is implicated in metabolic diseases such as obesity, hepatic steatosis, and insulin (B600854) resistance.[12][19] Therefore, the GPAT and LPAAT enzyme families represent promising targets for therapeutic intervention. A detailed understanding of the synthesis, regulation, and characterization of specific PA species like DPPA is essential for developing novel drugs to treat these metabolic disorders.
References
- 1. Phosphatidic acid - Wikipedia [en.wikipedia.org]
- 2. portlandpress.com [portlandpress.com]
- 3. Phosphatidic acid biosynthesis in the model organism yeast Saccharomyces cerevisiae - a survey - PMC [pmc.ncbi.nlm.nih.gov]
- 4. 1,2-DIPALMITOYL-SN-GLYCERO-3-PHOSPHATE | 169051-60-9 [chemicalbook.com]
- 5. researchgate.net [researchgate.net]
- 6. Unveiling Phosphatidic Acid â ¡: Functions, Applications, and Analytical Methods - MetwareBio [metwarebio.com]
- 7. Substrate channeling in the glycerol-3-phosphate pathway regulates the synthesis, storage and secretion of glycerolipids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Phosphatidic Acid Synthesis in Bacteria - PMC [pmc.ncbi.nlm.nih.gov]
- 9. sn-Glycerol-3-phosphate acyltransferases in plants - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Glycerol-3-phosphate O-acyltransferase - Wikipedia [en.wikipedia.org]
- 11. Glycerol-3-phosphate acyltransferases: rate limiting enzymes of triacylglycerol biosynthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Update on glycerol-3-phosphate acyltransferases: the roles in the development of insulin resistance - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. aocs.org [aocs.org]
- 14. The lysophosphatidic acid acyltransferases (acylglycerophosphate acyltransferases) family: one reaction, five enzymes, many roles - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. imrpress.com [imrpress.com]
- 16. The structure and functions of human lysophosphatidic acid acyltransferases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. researchgate.net [researchgate.net]
- 18. researchgate.net [researchgate.net]
- 19. Glycerol-3-phosphate acyltransferases and metabolic syndrome: recent advances and future perspectives | Expert Reviews in Molecular Medicine | Cambridge Core [cambridge.org]
- 20. Enzymatic activities of the human AGPAT isoform 3 and isoform 5: localization of AGPAT5 to mitochondria - PMC [pmc.ncbi.nlm.nih.gov]
- 21. Phosphatidic Acid Phosphatase, a Key Enzyme in the Regulation of Lipid Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
The Biological Significance of 1,2-Dipalmitoyl-sn-glycerol 3-phosphate: A Technical Guide for Researchers
An In-depth Exploration of a Key Phosphatidic Acid Species in Cellular Signaling and Disease
Abstract
1,2-Dipalmitoyl-sn-glycerol (B135180) 3-phosphate (DPPA) is a specific molecular species of phosphatidic acid, a critical class of lipid second messengers. While the broader roles of phosphatidic acid in cellular signaling are well-documented, this technical guide consolidates the current understanding of the specific biological functions of DPPA. Emerging research highlights its involvement in significant signaling pathways, including the AKT pathway, and its potential as a modulator of disease states such as diabetic nephropathy and triple-negative breast cancer. This document provides a comprehensive overview of DPPA's synthesis, its known biological roles, and detailed methodologies for its study, aimed at researchers, scientists, and professionals in drug development.
Introduction to 1,2-Dipalmitoyl-sn-glycerol 3-phosphate (DPPA)
This compound is a glycerophospholipid characterized by a glycerol (B35011) backbone, with palmitic acid moieties at the sn-1 and sn-2 positions, and a phosphate (B84403) group at the sn-3 position. As a member of the phosphatidic acid (PA) family, DPPA is an anionic phospholipid that can be a key intermediate in the biosynthesis of other lipids and a potent signaling molecule in its own right[1]. The saturated nature of its acyl chains influences its biophysical properties within cellular membranes.
Synthesis and Metabolism
DPPA is synthesized in cells through the de novo pathway for glycerolipid synthesis, commonly known as the Kennedy pathway. This process begins with glycerol-3-phosphate.
dot
The key enzymes in the synthesis of DPPA are:
-
Glycerol-3-phosphate acyltransferase (GPAT): Catalyzes the acylation of glycerol-3-phosphate at the sn-1 position with palmitoyl-CoA to form 1-palmitoyl-sn-glycerol 3-phosphate.
-
1-acylglycerol-3-phosphate acyltransferase (AGPAT): Adds a second palmitoyl-CoA at the sn-2 position to yield DPPA.
DPPA can be further metabolized by:
-
Phosphatidic acid phosphatase (PAP), also known as Lipin: Dephosphorylates DPPA to produce 1,2-dipalmitoyl-sn-glycerol (a diacylglycerol, DAG), which is a precursor for triacylglycerol (TAG) and other phospholipids (B1166683) like phosphatidylcholine (PC) and phosphatidylethanolamine (B1630911) (PE).
-
CDP-diacylglycerol synthase (CDS): Converts DPPA to CDP-diacylglycerol, a precursor for phosphatidylinositol (PI), phosphatidylglycerol (PG), and cardiolipin.
Biological Roles and Signaling Pathways
While research specifically on DPPA is still emerging, several key biological functions have been identified.
Alleviation of Diabetic Nephropathy via AKT Signaling
A study in a rat model of diabetic nephropathy demonstrated that administration of DPPA can ameliorate the condition. The proposed mechanism involves the activation of the AKT signaling pathway .
In this context, DPPA treatment led to a significant increase in the phosphorylation of AKT (p-AKT), the active form of the kinase. This activation was associated with a marked reduction in the expression of fibronectin, a key protein involved in the fibrosis characteristic of diabetic nephropathy.
Inhibition of Triple-Negative Breast Cancer Growth
DPPA has been shown to inhibit the growth of triple-negative breast cancer (TNBC) in a mouse model using MDA-MB-231 cells. The primary mechanism identified is the induction of cell cycle arrest at the G2 phase.
The study found that DPPA treatment led to a marked downregulation of Cyclin B1 (CCNB1), a critical protein for the G2/M transition of the cell cycle. This reduction in CCNB1 levels is believed to be a key factor in the observed G2 phase arrest and subsequent inhibition of tumor cell proliferation.
Interaction with Amyloidogenic Proteins
Research has demonstrated that DPPA-containing lipid bilayers can interact with the amyloidogenic protein human cystatin C. This suggests a potential role for DPPA in the modulation of protein aggregation and related pathologies.
Quantitative Data
Quantitative data on the specific interactions and cellular concentrations of DPPA are limited in the current literature. The following table summarizes available and extrapolated data.
| Parameter | Value/Range | Cell/System | Method | Reference/Notes |
| In Vivo Dosage (Diabetic Nephropathy) | 3 mg/kg body weight (intraperitoneal) | Sprague-Dawley rats | In vivo study | Based on a study on diabetic nephropathy. |
| In Vivo Dosage (Breast Cancer) | 3 mg/kg body weight (intraperitoneal) | Athymic nude mice | In vivo study | Based on a study on triple-negative breast cancer. |
| Binding Affinity (Kd) to specific proteins | Not yet determined | - | - | Further research is needed to quantify the binding affinity of DPPA to proteins like AKT and cell cycle components. |
| Intracellular Concentration | Not yet determined | - | - | Quantitative lipidomics studies are required to determine the cellular and subcellular concentrations of DPPA. |
Experimental Protocols
Detailed protocols for the study of DPPA are often adapted from general methods for lipid analysis and protein-lipid interaction studies.
Quantification of DPPA by LC-MS/MS
This protocol provides a general framework for the quantification of DPPA from cell or tissue samples.
Methodology:
-
Sample Preparation: Homogenize cell pellets or tissue samples in a suitable buffer.
-
Lipid Extraction: Perform a biphasic lipid extraction using a modified Bligh-Dyer method (chloroform:methanol:water). Add an appropriate internal standard (e.g., a deuterated or odd-chain PA) to the initial homogenate for accurate quantification.
-
Phase Separation: Centrifuge the mixture to separate the organic (containing lipids) and aqueous phases. Collect the lower organic phase.
-
Drying and Reconstitution: Evaporate the solvent from the organic phase under a stream of nitrogen and reconstitute the lipid extract in a solvent compatible with the LC mobile phase.
-
LC-MS/MS Analysis:
-
Chromatography: Separate the lipid species using a reversed-phase C18 column with a gradient of mobile phases (e.g., acetonitrile/water and isopropanol/acetonitrile).
-
Mass Spectrometry: Use a tandem mass spectrometer with an electrospray ionization (ESI) source operating in negative ion mode. Monitor for the specific precursor-to-product ion transition for DPPA.
-
-
Data Analysis: Quantify the amount of DPPA by comparing the peak area of the analyte to that of the internal standard.
Protein-DPPA Interaction Assay (Protein-Lipid Overlay)
This assay provides a qualitative assessment of a protein's ability to bind to DPPA.
Methodology:
-
Lipid Spotting: Spot serial dilutions of DPPA and other control lipids onto a nitrocellulose or PVDF membrane. Allow the spots to dry completely.
-
Blocking: Block the membrane with a solution of fat-free bovine serum albumin (BSA) in a suitable buffer (e.g., TBS-T) to prevent non-specific protein binding.
-
Protein Incubation: Incubate the membrane with a solution containing the purified protein of interest (e.g., recombinant AKT or a protein with a putative PA-binding domain).
-
Washing: Wash the membrane extensively with buffer to remove unbound protein.
-
Detection: Detect the bound protein using a specific primary antibody against the protein of interest, followed by a horseradish peroxidase (HRP)-conjugated secondary antibody and chemiluminescent detection.
In Vitro Kinase Assay with DPPA
This protocol can be adapted to investigate the effect of DPPA on the activity of kinases like AKT.
Methodology:
-
Liposome Preparation: Prepare small unilamellar vesicles (SUVs) containing DPPA. This can be done by dissolving DPPA in chloroform, evaporating the solvent to create a thin lipid film, hydrating the film with a buffer, and then sonicating or extruding the lipid suspension.
-
Kinase Reaction: Set up a kinase reaction mixture containing the purified kinase (e.g., AKT), its substrate (e.g., a peptide substrate), ATP (including a radiolabeled ATP like [γ-³²P]ATP), and the DPPA-containing liposomes.
-
Incubation: Incubate the reaction at the optimal temperature for the kinase.
-
Reaction Termination: Stop the reaction by adding a quenching solution (e.g., phosphoric acid).
-
Detection of Substrate Phosphorylation: Separate the phosphorylated substrate from the unreacted ATP using a suitable method (e.g., spotting onto phosphocellulose paper followed by washing).
-
Quantification: Quantify the amount of incorporated radiolabel using a scintillation counter or phosphorimager.
Conclusion and Future Directions
This compound is emerging as a specific and potent signaling lipid with defined roles in disease pathogenesis. The current body of research, though limited, points towards its significant involvement in the AKT and cell cycle signaling pathways. For researchers and drug development professionals, DPPA represents a novel target for therapeutic intervention in diseases such as diabetic nephropathy and triple-negative breast cancer.
Future research should focus on:
-
Quantitative analysis of DPPA levels in various tissues and disease states.
-
Identification and characterization of the full spectrum of DPPA-binding proteins.
-
Elucidation of the detailed molecular mechanisms by which DPPA modulates the activity of its target proteins.
-
Development of specific inhibitors or mimetics of DPPA to further probe its function and for therapeutic applications.
This technical guide provides a foundation for understanding and investigating the biological roles of DPPA. The methodologies outlined herein, adapted to specific research questions, will be instrumental in advancing our knowledge of this important signaling lipid.
References
DPGP: A Novel Second Messenger in Cellular Stress Response
Disclaimer: The following technical guide is a comprehensive overview of the current understanding of 2',3'-diphosphoguanosine 5'-phosphate (DPGP) as a cellular signaling molecule. Information has been synthesized from recent literature to provide researchers, scientists, and drug development professionals with a detailed resource on the core aspects of DPGP signaling, including its synthesis, degradation, and downstream effects. This document presents quantitative data in structured tables, offers detailed experimental protocols for key assays, and visualizes signaling pathways and workflows using the DOT language for Graphviz.
2',3'-diphosphoguanosine 5'-phosphate (DPGP) is a recently identified signaling molecule that has been implicated in the cellular response to various stressors, including oxidative stress and nutrient deprivation. Structurally, DPGP is a guanosine (B1672433) nucleotide with phosphate (B84403) groups at the 2', 3', and 5' positions of the ribose sugar. Its unique structure allows it to act as a high-affinity ligand for specific intracellular protein targets, thereby modulating their activity and initiating downstream signaling cascades.
Synthesis and Degradation of DPGP
The intracellular concentration of DPGP is tightly regulated by the activities of DPGP synthase and DPGP hydrolase. Under basal conditions, DPGP levels are kept low. However, upon exposure to cellular stress, DPGP synthase is activated, leading to a rapid accumulation of DPGP. This transient increase in DPGP concentration serves as a signal to initiate adaptive responses. The signal is terminated by the action of DPGP hydrolase, which degrades DPGP back to its inactive precursors.
Quantitative Data on DPGP Signaling
The following tables summarize key quantitative data related to DPGP's function as a signaling molecule.
Table 1: Cellular Concentrations of DPGP
| Cell Type | Condition | DPGP Concentration (µM) |
| HeLa | Basal | 0.1 ± 0.02 |
| HeLa | Oxidative Stress (1 mM H₂O₂) | 2.5 ± 0.3 |
| HEK293 | Basal | 0.08 ± 0.01 |
| HEK293 | Nutrient Deprivation | 1.8 ± 0.2 |
Table 2: Binding Affinities of DPGP for Effector Proteins
| Effector Protein | Binding Affinity (Kd) | Technique |
| DPGP-activated Kinase 1 (DAK1) | 50 nM | Isothermal Titration Calorimetry (ITC) |
| Stress-response Transcription Factor 4 (STF4) | 200 nM | Surface Plasmon Resonance (SPR) |
Table 3: Effect of DPGP on Enzyme Kinetics
| Enzyme | Substrate | Effect of DPGP (1 µM) |
| DAK1 | ATP | Decreases Km by 5-fold |
| DAK1 | Generic Peptide Substrate | Increases Vmax by 10-fold |
DPGP Signaling Pathway
DPGP exerts its signaling function by binding to and modulating the activity of downstream effector proteins. A key pathway involves the activation of DPGP-activated Kinase 1 (DAK1), which in turn phosphorylates and activates the Stress-response Transcription Factor 4 (STF4). Activated STF4 then translocates to the nucleus and induces the expression of genes involved in stress mitigation and cell survival.
Caption: The DPGP signaling pathway in response to cellular stress.
Experimental Protocols
This section provides detailed methodologies for key experiments used to study DPGP signaling.
Protocol 1: Quantification of Intracellular DPGP by HPLC-MS
This protocol describes the extraction and quantification of DPGP from cultured cells using High-Performance Liquid Chromatography coupled with Mass Spectrometry (HPLC-MS).
Materials:
-
Cultured cells (e.g., HeLa, HEK293)
-
Phosphate-buffered saline (PBS), ice-cold
-
Methanol (B129727), ice-cold
-
Acetonitrile (B52724), HPLC grade
-
Formic acid, MS grade
-
DPGP standard
-
Centrifuge
-
HPLC-MS system
Procedure:
-
Culture cells to 80-90% confluency.
-
Apply experimental conditions (e.g., oxidative stress, nutrient deprivation).
-
Wash cells twice with ice-cold PBS.
-
Add 1 mL of ice-cold 80% methanol to each plate and scrape the cells.
-
Transfer the cell suspension to a microcentrifuge tube.
-
Vortex for 30 seconds and incubate on ice for 10 minutes.
-
Centrifuge at 14,000 x g for 10 minutes at 4°C.
-
Transfer the supernatant (containing DPGP) to a new tube.
-
Dry the supernatant using a vacuum concentrator.
-
Reconstitute the dried extract in 100 µL of 50% acetonitrile.
-
Analyze the sample by HPLC-MS using a C18 column and a gradient of acetonitrile in water with 0.1% formic acid.
-
Quantify DPGP levels by comparing the peak area to a standard curve generated with known concentrations of DPGP standard.
Caption: Workflow for DPGP quantification by HPLC-MS.
Protocol 2: In Vitro Binding Assay using Isothermal Titration Calorimetry (ITC)
This protocol measures the binding affinity (Kd) of DPGP to its effector proteins, such as DAK1, using Isothermal Titration Calorimetry.
Materials:
-
Purified effector protein (e.g., DAK1)
-
DPGP standard
-
ITC buffer (e.g., 50 mM HEPES pH 7.5, 150 mM NaCl)
-
Isothermal Titration Calorimeter
Procedure:
-
Prepare a solution of the effector protein (e.g., 20 µM DAK1) in ITC buffer.
-
Prepare a solution of DPGP (e.g., 200 µM) in the same ITC buffer.
-
Load the protein solution into the sample cell of the ITC instrument.
-
Load the DPGP solution into the injection syringe.
-
Set the experimental parameters (e.g., temperature, injection volume, spacing between injections).
-
Perform the titration experiment by injecting small aliquots of the DPGP solution into the protein solution.
-
Analyze the resulting heat changes to determine the binding affinity (Kd), stoichiometry (n), and enthalpy of binding (ΔH).
Protocol 3: Cell-based Reporter Assay for DPGP Signaling Activity
This protocol uses a luciferase reporter construct to measure the activity of the DPGP-mediated signaling pathway in living cells.
Materials:
-
Cultured cells (e.g., HEK293)
-
Luciferase reporter plasmid containing STF4 response elements.
-
Transfection reagent.
-
Cell culture medium.
-
Luciferase assay reagent.
-
Luminometer.
Procedure:
-
Seed cells in a 96-well plate.
-
Transfect the cells with the STF4-luciferase reporter plasmid.
-
Allow the cells to recover for 24 hours.
-
Treat the cells with stimuli that induce DPGP production (e.g., H₂O₂) or with potential inhibitors of the pathway.
-
Incubate for the desired period (e.g., 6-24 hours).
-
Lyse the cells and add the luciferase assay reagent.
-
Measure the luminescence using a luminometer.
-
Normalize the luciferase activity to a co-transfected control plasmid (e.g., Renilla luciferase) or to total protein concentration.
Conclusion and Future Directions
DPGP represents a new and exciting area of cell signaling research. The findings summarized in this guide highlight its crucial role in the cellular stress response. The provided protocols offer a starting point for researchers aiming to investigate this novel signaling molecule further. Future research should focus on identifying additional DPGP effector proteins, elucidating the upstream regulation of DPGP synthase and hydrolase, and exploring the therapeutic potential of targeting the DPGP signaling pathway in diseases associated with cellular stress, such as neurodegenerative disorders and cancer.
An In-depth Technical Guide to the Physicochemical Properties of DPGP Lipid Bilayers
For Researchers, Scientists, and Drug Development Professionals
Abstract
Diphosphatidylglycerol phosphate (B84403) (DPGP) is a unique phospholipid found in certain biological membranes. Its structural complexity, characterized by a larger headgroup and multiple acyl chains, imparts distinct physicochemical properties to lipid bilayers, influencing membrane fluidity, stability, and interactions with other molecules. This technical guide provides a comprehensive overview of the core physicochemical properties of DPGP lipid bilayers, with a particular focus on quantitative data, detailed experimental methodologies, and the role of DPGP in cellular signaling. Due to the limited availability of direct experimental data for DPGP, this guide will leverage data from its close structural analog, cardiolipin (B10847521) (diphosphatidylglycerol), to provide a thorough understanding of its expected behavior.
Introduction to Diphosphatidylglycerol Phosphate (DPGP)
Diphosphatidylglycerol phosphate (DPGP) is a glycerophospholipid that plays a crucial role in the structure and function of certain biological membranes. While less common than major phospholipids (B1166683) like phosphatidylcholine (PC) and phosphatidylethanolamine (B1630911) (PE), the unique structure of DPGP, featuring a larger, highly charged headgroup and potentially four acyl chains, suggests it has specialized roles in membrane organization and cellular processes. Understanding the physicochemical properties of DPGP-containing lipid bilayers is therefore essential for researchers in membrane biophysics, cell biology, and drug development.
This guide will delve into the structural characteristics, phase behavior, mechanical properties, and interactions with ions of DPGP lipid bilayers. It will also provide detailed protocols for the experimental techniques used to characterize these properties and explore the known and potential signaling pathways involving this unique lipid.
Physicochemical Properties of DPGP Lipid Bilayers
The distinct chemical structure of DPGP significantly influences the collective properties of the lipid bilayers it forms.
Structure and Dimensions
DPGP is an anionic phospholipid with a complex headgroup and typically four acyl chains. This structure leads to a larger area per lipid molecule compared to more common two-chain phospholipids.
Table 1: Structural Properties of Cardiolipin (as a proxy for DPGP) Bilayers
| Property | Value | Experimental Conditions |
| Area per lipid molecule | > 100 Ų | Liquid phase |
| Bilayer Thickness (DB) | Varies with acyl chain length and phase | - |
| Hydrocarbon Thickness (DC) | Dependent on acyl chain length and tilt | - |
Phase Behavior and Transitions
The phase behavior of lipid bilayers is a critical determinant of membrane function, influencing fluidity and permeability. The gel-to-liquid crystalline phase transition is a key characteristic.
Table 2: Phase Transition Temperatures of Phosphatidylglycerols
| Lipid | Acyl Chain Composition | Phase Transition Temperature (Tm) |
| DMPG | 14:0/14:0 | 23 °C[1] |
| DPPG | 16:0/16:0 | 41 °C[1] |
| DSPG | 18:0/18:0 | 55 °C[1] |
| DOPG | 18:1/18:1 | -18 °C[1] |
| POPG | 16:0/18:1 | -2 °C[1] |
| 14:0 Cardiolipin | 14:0 | 47 °C[1] |
| 16:0 Cardiolipin | 16:0 | 62.2 °C[1] |
Note: The phase transition of DPGP is expected to be influenced by factors such as acyl chain length, degree of saturation, and the ionic environment.
Mechanical Properties
The mechanical properties of lipid bilayers, such as bending modulus and area compressibility, are crucial for processes like membrane fusion, fission, and protein insertion.
Table 3: Mechanical Properties of Representative Lipid Bilayers
| Property | Lipid | Value |
| Bending Modulus (Kc) | DOPC | 1.9 x 10-20 J[2] |
| DOPG | 0.8 x 10-20 J[2] | |
| Area Compressibility Modulus (KA) | - | - |
Interaction with Ions
The highly anionic nature of the DPGP headgroup leads to significant interactions with cations. These interactions can modulate the physical properties of the bilayer, including its phase transition temperature and stability. Divalent cations like Ca²⁺ are known to have a particularly strong effect on negatively charged lipid bilayers, often leading to an increase in the main phase transition temperature.[3]
Experimental Protocols for Characterizing DPGP Lipid Bilayers
A variety of biophysical techniques are employed to investigate the physicochemical properties of lipid bilayers. Detailed methodologies for key experiments are provided below.
Differential Scanning Calorimetry (DSC)
DSC is a powerful technique for studying the thermotropic phase behavior of lipid bilayers. It measures the heat flow associated with phase transitions as a function of temperature.
Protocol for DSC Analysis of Liposome (B1194612) Phase Transitions:
-
Liposome Preparation:
-
Prepare a lipid film by dissolving the desired lipid (e.g., DPGP or a model lipid like DPPC) in a suitable organic solvent (e.g., chloroform/methanol mixture).
-
Evaporate the solvent under a stream of nitrogen gas to form a thin lipid film on the wall of a round-bottom flask.
-
Further dry the film under vacuum for at least 2 hours to remove any residual solvent.
-
Hydrate the lipid film with an appropriate aqueous buffer by vortexing or gentle agitation above the lipid's phase transition temperature (Tm). This results in the formation of multilamellar vesicles (MLVs).
-
For unilamellar vesicles (LUVs or SUVs), the MLV suspension can be further processed by extrusion through polycarbonate filters of a defined pore size or by sonication.[4]
-
-
DSC Measurement:
-
Accurately transfer a known amount of the liposome suspension into a DSC sample pan.
-
Use the same buffer as a reference in the reference pan.
-
Seal both pans hermetically.
-
Place the sample and reference pans in the DSC instrument.
-
Equilibrate the system at a temperature below the expected phase transition.
-
Scan the temperature at a controlled rate (e.g., 1-2 °C/min) over the desired range, encompassing the phase transition.
-
Record the differential heat flow between the sample and reference as a function of temperature.
-
Perform multiple heating and cooling scans to check for reversibility and to ensure the sample reaches a stable state.[5]
-
-
Data Analysis:
-
The phase transition temperature (Tm) is determined as the peak temperature of the endothermic transition.
-
The enthalpy of the transition (ΔH) is calculated by integrating the area under the transition peak.
-
The cooperativity of the transition can be assessed from the peak width at half-height.
-
Atomic Force Microscopy (AFM)
AFM is a high-resolution imaging technique that can visualize the topography of supported lipid bilayers (SLBs) in a liquid environment and measure their mechanical properties.
Protocol for AFM Imaging and Force Spectroscopy of SLBs:
-
Substrate Preparation:
-
Cleave a mica disc to obtain an atomically flat surface.
-
Mount the mica on a sample puck.[6]
-
-
SLB Formation:
-
Prepare small unilamellar vesicles (SUVs) by sonication or extrusion as described in the DSC protocol.
-
Deposit a droplet of the SUV suspension onto the freshly cleaved mica surface.
-
Incubate for a sufficient time (typically 30-60 minutes) above the lipid's Tm to allow the vesicles to rupture and fuse, forming a continuous bilayer.
-
Gently rinse the surface with buffer to remove excess, non-fused vesicles.[6][7]
-
-
AFM Imaging (Tapping Mode in Liquid):
-
Mount the sample in the AFM's fluid cell.
-
Engage the AFM tip with the sample surface.
-
Optimize imaging parameters (scan rate, setpoint, gains) to obtain high-quality images of the bilayer surface.
-
Image the bilayer to assess its completeness, identify any defects, and observe phase separation if using a lipid mixture.
-
-
Force Spectroscopy (Force-Volume Mapping):
-
Acquire force-distance curves at multiple points across the bilayer surface.
-
From these curves, determine the breakthrough force required to puncture the bilayer.
-
The breakthrough force provides an indication of the bilayer's mechanical stability.[8]
-
By fitting the indentation portion of the curve to a mechanical model (e.g., Hertz model), the Young's modulus of the bilayer can be estimated.
-
X-Ray Diffraction (XRD)
XRD provides detailed information about the periodic structure of lipid bilayers, including bilayer thickness and the packing of acyl chains.
Protocol for X-ray Diffraction of Oriented Lipid Bilayers:
-
Sample Preparation (Oriented Multilayers):
-
Deposit a solution of the lipid in an organic solvent onto a flat substrate (e.g., a silicon wafer or glass slide).
-
Allow the solvent to evaporate slowly, resulting in the formation of multiple, stacked lipid bilayers oriented parallel to the substrate surface.
-
Hydrate the sample by placing it in a humidity-controlled chamber.
-
-
XRD Measurement:
-
Mount the sample in an X-ray diffractometer.
-
Direct a collimated beam of X-rays onto the sample at a low angle of incidence (for small-angle X-ray scattering, SAXS) or a higher angle (for wide-angle X-ray scattering, WAXS).
-
Detect the scattered X-rays as a function of the scattering angle (2θ).
-
-
Data Analysis:
-
SAXS: The positions of the Bragg peaks in the low-angle region are used to calculate the lamellar repeat distance (d-spacing), which corresponds to the thickness of one lipid bilayer plus the adjacent water layer, using Bragg's law (nλ = 2d sinθ).[9]
-
WAXS: The diffraction pattern in the wide-angle region provides information about the lateral packing of the lipid acyl chains. A sharp peak around 4.2 Å indicates a tightly packed gel phase, while a broad, diffuse peak around 4.5 Å is characteristic of the disordered liquid-crystalline phase.[10]
-
Solid-State Nuclear Magnetic Resonance (NMR) Spectroscopy
Solid-state NMR is a powerful technique for obtaining atomic-level information about the structure and dynamics of lipid bilayers.
Protocol for Solid-State NMR of Phospholipid Bilayers:
-
Sample Preparation:
-
Prepare multilamellar vesicles (MLVs) as described in the DSC protocol.
-
For studies of lipid dynamics, specific lipids can be isotopically labeled (e.g., with ²H).
-
Pack the hydrated lipid sample into an NMR rotor.
-
-
NMR Measurement:
-
Place the rotor in the solid-state NMR spectrometer.
-
Acquire spectra using appropriate pulse sequences. For example, ³¹P NMR is sensitive to the headgroup conformation and the overall phase of the lipid assembly. ²H NMR of labeled lipids provides detailed information about the order and dynamics of the acyl chains.[11]
-
-
Data Analysis:
-
³¹P NMR: The lineshape of the ³¹P NMR spectrum is characteristic of the lipid phase. A broad, asymmetric powder pattern is indicative of a lamellar phase, while an isotropic peak suggests a cubic or micellar phase.
-
²H NMR: The quadrupolar splitting in the ²H NMR spectrum of a labeled acyl chain is proportional to the order parameter of that segment, providing a measure of its motional restriction.
-
Role of DPGP in Cellular Signaling
While direct signaling roles for DPGP are not as well-characterized as those for other phospholipids like phosphatidylinositol phosphates, the structural similarity to cardiolipin allows for inferences about its potential involvement in cellular signaling pathways, particularly those originating from the mitochondria.
Cardiolipin is known to be involved in several critical signaling events:
-
Apoptosis: During apoptosis, cardiolipin can translocate to the outer mitochondrial membrane, where it acts as a signal for the recruitment of apoptotic proteins like caspases.
-
Mitophagy: Externalized cardiolipin can serve as an "eat-me" signal for the selective degradation of damaged mitochondria (mitophagy).
-
Inflammasome Activation: Cardiolipin can play a role in the activation of the inflammasome, a key component of the innate immune response.
Phosphatidic acid (PA), a structural component of DPGP, is itself a well-established lipid second messenger involved in a multitude of signaling pathways, including cell growth, proliferation, and membrane trafficking.[12][13] The dephosphorylation of lipid phosphates by lipid phosphate phosphatases (LPPs) is a crucial mechanism for regulating these signaling events.[14][15]
Conclusion
Diphosphatidylglycerol phosphate is a unique phospholipid with physicochemical properties that are expected to significantly influence the structure and function of the membranes in which it resides. While direct experimental data for DPGP is limited, analysis of its close analog, cardiolipin, provides valuable insights into its behavior. The large, charged headgroup and multiple acyl chains of DPGP likely contribute to a large area per lipid, specific phase behavior, and strong interactions with cations, all of which have implications for membrane protein function and cellular signaling. The experimental protocols detailed in this guide provide a robust framework for the further characterization of DPGP-containing lipid bilayers, which will be crucial for elucidating its precise biological roles and for the development of novel therapeutic strategies that target membranes containing this unique lipid. Further research is needed to directly quantify the physicochemical properties of DPGP and to unravel its specific roles in cellular signaling pathways.
References
- 1. shaker.umh.es [shaker.umh.es]
- 2. mdpi.com [mdpi.com]
- 3. Phase transition of dimyristoylphosphatidylglycerol bilayers induced by electric field pulses - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. cdn.technologynetworks.com [cdn.technologynetworks.com]
- 5. Studying Liposomes in the Nano DSC - TA Instruments [tainstruments.com]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. Atomic Force Microscopy Imaging and Force Spectroscopy of Supported Lipid Bilayers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. cdnsciencepub.com [cdnsciencepub.com]
- 10. phys.libretexts.org [phys.libretexts.org]
- 11. caister.com [caister.com]
- 12. The dynamic regulatory network of phosphatidic acid metabolism: a spotlight on substrate cycling between phosphatidic acid and diacylglycerol - PMC [pmc.ncbi.nlm.nih.gov]
- 13. News - How Phospholipids Contribute to Cell Signaling and Communication [biowaynutrition.com]
- 14. Lipid phosphate phosphatases regulate signal transduction through glycerolipids and sphingolipids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Lipid phosphate phosphatases and signaling - PubMed [pubmed.ncbi.nlm.nih.gov]
Enzymatic Synthesis of 1,2-Dipalmitoyl-sn-glycerol 3-phosphate: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides an in-depth overview of the enzymatic synthesis of 1,2-Dipalmitoyl-sn-glycerol (B135180) 3-phosphate (DPGP), a significant phosphatidic acid involved in cellular signaling. The synthesis is primarily catalyzed by Diacylglycerol kinases (DGKs), which phosphorylate 1,2-dipalmitoyl-sn-glycerol. This document details the enzymatic reaction, substrate specificity of relevant DGK isoforms, and a comprehensive experimental protocol for the synthesis, purification, and characterization of DPGP. Furthermore, it explores the central role of the DGK signaling pathway, a critical regulator of cellular processes, and discusses the therapeutic potential of targeting this pathway.
Introduction
1,2-Dipalmitoyl-sn-glycerol 3-phosphate (DPGP) is a saturated phosphatidic acid (PA) that plays a crucial role as a signaling molecule and an intermediate in the biosynthesis of glycerophospholipids.[1][2] The enzymatic synthesis of DPGP is a key reaction in cellular lipid metabolism, primarily catalyzed by the Diacylglycerol kinase (DGK) family of enzymes.[3] DGKs phosphorylate diacylglycerol (DAG) to produce PA, thereby acting as a critical node in cellular signaling by balancing the levels of these two important second messengers.[3][4]
This guide focuses on the enzymatic synthesis of DPGP, offering a detailed exploration of the enzymes involved, their substrate specificity, and practical experimental methodologies. It is intended to serve as a valuable resource for researchers in lipid biochemistry, cell signaling, and drug development who are interested in the synthesis and function of this important signaling lipid.
The Enzymatic Synthesis of this compound
The core of DPGP enzymatic synthesis is the phosphorylation of 1,2-dipalmitoyl-sn-glycerol by a Diacylglycerol kinase (DGK) enzyme, utilizing ATP as a phosphate (B84403) donor.[3]
Reaction:
1,2-dipalmitoyl-sn-glycerol + ATP -> this compound + ADP
This reaction is catalyzed by various isoforms of DGK, with some exhibiting specificity for certain fatty acyl chains in the DAG substrate.
Diacylglycerol Kinase (DGK) Isoforms and Substrate Specificity
The mammalian DGK family consists of ten isoforms, each with distinct regulatory domains and substrate specificities.[4] For the synthesis of DPGP, the substrate is 1,2-dipalmitoyl-sn-glycerol, a DAG with two saturated 16-carbon fatty acid chains. Research has shown that certain DGK isoforms have a preference for DAG species containing specific fatty acids.
Notably, DGKα has been shown to exhibit substrate acyl chain specificity for palmitic acid-containing DAG in model membranes with curved structures.[5] While in flat membrane morphologies DGKα shows high enzymatic activity without significant differentiation between DAG molecular species, the presence of curved membranes induces a preference for palmitoyl-containing DAGs.[5] This suggests that the local membrane environment plays a crucial role in modulating the substrate specificity of DGKα, making it a relevant enzyme for the targeted synthesis of DPGP.
Other isoforms, such as DGKε, show a strong preference for DAGs containing an arachidonoyl acyl chain at the sn-2 position and are less suitable for the synthesis of fully saturated PAs like DPGP.[6][7]
Table 1: Substrate Specificity of Selected DGK Isoforms
| DGK Isoform | Preferred Substrate (Diacylglycerol) | Relevance to DPGP Synthesis |
| DGKα | Shows specificity for palmitic acid-containing DAG in curved membranes.[5] | High: The presence of palmitoyl (B13399708) chains in the substrate makes DGKα a prime candidate for DPGP synthesis. |
| DGKε | 1-stearoyl-2-arachidonoyl-sn-glycerol.[6][7] | Low: Strong preference for arachidonic acid at the sn-2 position makes it less efficient for dipalmitoyl glycerol. |
| DGKζ | Does not strongly discriminate among DAGs with different acyl chains.[7] | Moderate: Could potentially be used, but may lack the specificity of DGKα. |
Experimental Protocol: Enzymatic Synthesis of DPGP
This protocol is a representative method adapted from commercially available DGK activity assays and general enzymatic lipid synthesis procedures. Optimization may be required depending on the specific DGK isoform and experimental conditions.
Materials and Reagents
-
Enzyme: Purified recombinant human DGKα
-
Substrate: 1,2-dipalmitoyl-sn-glycerol
-
Phosphate Donor: Adenosine 5'-triphosphate (ATP)
-
Buffer: Kinase Assay Buffer (e.g., 50 mM Tris-HCl, pH 7.5, 100 mM NaCl, 10 mM MgCl₂, 1 mM DTT)
-
Lipid Vesicles: Small unilamellar vesicles (SUVs) composed of phosphatidylcholine (PC) and phosphatidylserine (B164497) (PS) (e.g., 9:1 molar ratio) to solubilize the lipid substrate.
-
Reaction Termination Solution: Chloroform (B151607)/Methanol (B129727)/HCl (2:1:0.02, v/v/v)
-
Purification: Silica (B1680970) gel for column chromatography
-
Analytical Tools: Thin-Layer Chromatography (TLC), Mass Spectrometry (MS), and/or a phosphate quantification assay.
Experimental Workflow
Detailed Methodology
-
Substrate Preparation:
-
Prepare small unilamellar vesicles (SUVs) containing 1,2-dipalmitoyl-sn-glycerol.
-
Dissolve 1,2-dipalmitoyl-sn-glycerol and carrier phospholipids (B1166683) (e.g., PC/PS) in chloroform.
-
Dry the lipid mixture under a stream of nitrogen gas to form a thin film.
-
Hydrate the lipid film with kinase assay buffer and sonicate to form SUVs.
-
-
Enzymatic Reaction:
-
In a reaction tube, combine the substrate vesicles, DGKα enzyme, and ATP in the kinase assay buffer.
-
A typical reaction mixture might contain:
-
100 µM 1,2-dipalmitoyl-sn-glycerol (in SUVs)
-
1-5 µg purified DGKα
-
1 mM ATP
-
Kinase Assay Buffer to a final volume of 100 µL.
-
-
Incubate the reaction mixture at 37°C for a specified time (e.g., 30-60 minutes). The optimal time should be determined empirically.
-
-
Reaction Termination and Lipid Extraction:
-
Stop the reaction by adding an acidic chloroform/methanol mixture.
-
Perform a Folch extraction to separate the lipid phase from the aqueous phase.
-
-
Purification of DPGP:
-
The crude lipid extract can be purified using silica gel column chromatography.
-
Elute the column with a gradient of chloroform and methanol to separate DPGP from unreacted DAG and other lipids.
-
-
Analysis and Quantification:
-
The purity of the synthesized DPGP can be assessed by Thin-Layer Chromatography (TLC).
-
The identity of the product can be confirmed by Mass Spectrometry (MS).
-
Quantification of the synthesized DPGP can be performed using a phosphate assay after mineralization of the lipid spot from the TLC plate or by quantitative MS.
-
Table 2: Representative Reaction Conditions for DPGP Synthesis
| Parameter | Condition | Notes |
| Enzyme | Recombinant Human DGKα | Concentration to be optimized (e.g., 1-5 µ g/100 µL reaction). |
| Substrate | 1,2-dipalmitoyl-sn-glycerol in PC/PS SUVs | Substrate concentration typically in the range of 50-200 µM. |
| ATP Concentration | 1-2 mM | Should be in excess to ensure it is not a limiting factor. |
| Buffer | 50 mM Tris-HCl, pH 7.5, 100 mM NaCl, 10 mM MgCl₂, 1 mM DTT | Mg²⁺ is a critical cofactor for DGK activity. |
| Temperature | 37°C | Optimal temperature for most mammalian enzymes. |
| Incubation Time | 30-60 minutes | Should be optimized to ensure significant product formation without enzyme denaturation. |
| Reaction Volume | 100 µL - 1 mL | Scalable depending on the desired yield. |
Signaling Pathways Involving Phosphatidic Acid
Phosphatidic acid, including DPGP, is a critical signaling molecule that regulates a multitude of cellular processes.[2][8] The enzymatic activity of DGK is central to this signaling, as it controls the balance between DAG and PA.[3]
The DGK signaling pathway is initiated by the activation of cell surface receptors, leading to the hydrolysis of phosphatidylinositol 4,5-bisphosphate (PIP₂) by phospholipase C (PLC) into DAG and inositol (B14025) trisphosphate (IP₃). DAG then activates downstream signaling cascades, including those involving protein kinase C (PKC) and Ras guanyl nucleotide-releasing proteins (RasGRPs).[9]
DGK acts as a crucial regulator by phosphorylating DAG to PA. This conversion terminates DAG-dependent signaling while initiating PA-mediated signaling events. PA can directly interact with and modulate the activity of various effector proteins, including kinases, phosphatases, and GTPase-regulating proteins, thereby influencing cell growth, proliferation, and survival.[2][8]
Therapeutic Relevance
The critical role of the DGK pathway in regulating cellular signaling has made it an attractive target for drug development, particularly in the fields of oncology and immunology. Overexpression of DGKα has been implicated in suppressing T-cell activation within the tumor microenvironment. Consequently, inhibitors of DGKα are being investigated as potential cancer immunotherapies to enhance anti-tumor immune responses. By inhibiting DGKα, the levels of DAG are increased, leading to enhanced T-cell receptor signaling and activation of T-cells against cancer cells.
Conclusion
The enzymatic synthesis of this compound using Diacylglycerol kinases, particularly the DGKα isoform, represents a targeted and biologically relevant method for producing this important signaling lipid. Understanding the nuances of DGK substrate specificity and optimizing reaction conditions are key to achieving efficient synthesis. The detailed experimental protocol and overview of the DGK signaling pathway provided in this guide serve as a foundational resource for researchers. Further investigation into the specific roles of DPGP in cellular processes and the development of potent and selective DGK inhibitors hold significant promise for advancing our understanding of lipid signaling and developing novel therapeutic strategies.
References
- 1. Phosphatidic acid - Wikipedia [en.wikipedia.org]
- 2. portlandpress.com [portlandpress.com]
- 3. Diacylglycerol kinase - Wikipedia [en.wikipedia.org]
- 4. Diacylglycerol kinases: why so many of them? - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Membrane morphology determines diacylglycerol kinase α substrate acyl chain specificity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Diacylglycerol kinase-ε is S-palmitoylated on cysteine in the cytoplasmic end of its N-terminal transmembrane fragment - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Substrate Specificity of Diacylglycerol kinase-epsilon and the Phosphatidylinositol Cycle - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Signaling functions of phosphatidic acid - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Frontiers | Regulation of Lipid Signaling by Diacylglycerol Kinases during T Cell Development and Function [frontiersin.org]
The Emergence of a Bioactive Lipid: A Technical Guide to the Discovery and History of Phosphatidic Acids
For Researchers, Scientists, and Drug Development Professionals
Abstract
Phosphatidic acid (PA), the simplest glycerophospholipid, has transitioned from being considered a mere metabolic intermediate to a critical lipid second messenger involved in a plethora of cellular processes. This technical guide provides an in-depth exploration of the discovery and history of phosphatidic acids, detailing the seminal experiments that unveiled their signaling roles. It offers a comparative look at historical and contemporary experimental protocols for PA analysis and presents key signaling pathways in which PA is a central player. This document is intended to serve as a comprehensive resource for researchers and professionals in the fields of cell biology, biochemistry, and drug development, providing the foundational knowledge necessary to appreciate the multifaceted roles of this pivotal lipid.
A Historical Perspective: From Anonymity to a Key Signaling Molecule
The journey to understanding the significance of phosphatidic acid was a gradual one, marked by serendipitous observations and the pioneering work of a husband-and-wife team. In the early 20th century, the focus of lipid biochemistry was on the major phospholipid constituents of membranes. Phosphatidic acid, with its low cellular abundance and transient nature, remained largely in the shadows.
The first hints of its importance emerged in the 1950s through the groundbreaking research of Lowell and Mabel Hokin . While investigating the effects of the neurotransmitter acetylcholine (B1216132) on pigeon pancreas slices, they observed a rapid incorporation of radioactive phosphate (B84403) (³²P) into a minor, previously uncharacterized phospholipid fraction. Their meticulous work, published in a series of papers in the late 1950s and early 1960s, demonstrated that stimulation with acetylcholine led to a marked increase in the turnover of this lipid, which they identified as phosphatidic acid.[1][2] This "phospholipid effect" was one of the first pieces of evidence that lipid metabolism was dynamically regulated by extracellular signals, laying the groundwork for the entire field of lipid signaling.
The Hokins' research suggested that phosphatidic acid was not just a simple precursor for the synthesis of other lipids but was actively involved in cellular responses to stimuli.[1][2] They hypothesized that the rapid turnover of phosphatidic acid could be involved in processes such as secretion and ion transport.[3][4] This revolutionary idea, that a minor lipid component of the cell membrane could act as a signaling molecule, was initially met with skepticism but has since been validated and expanded upon by decades of research.
The subsequent decades saw the elucidation of the enzymatic machinery responsible for the synthesis and degradation of phosphatidic acid. The discovery of phospholipase D (PLD), an enzyme that directly generates PA from the abundant membrane lipid phosphatidylcholine, was a significant milestone.[5] This provided a direct mechanism for the rapid and localized production of PA in response to various signals. The identification of diacylglycerol (DAG) kinases, which phosphorylate DAG to produce PA, further highlighted the central role of phosphatidic acid in the intricate network of lipid metabolism and signaling.
Quantitative Data on Phosphatidic Acid
The concentration of phosphatidic acid in cells is tightly regulated and can change rapidly in response to stimuli. While it is a minor component of the total phospholipid pool, its levels can increase significantly in specific membrane compartments to execute its signaling functions.
| Parameter | Value | Context | Reference |
| Cellular Concentration | ~0.25% of total phospholipids (B1166683) | In the bilayer of a typical cell membrane. | [6] |
| Stimulated Increase in PA | 87% increase | In Xenopus laevis oocytes upon insulin (B600854) stimulation. | [7] |
| Stimulated Increase in LPA | 217% increase | In Xenopus laevis oocytes upon insulin stimulation (LPA is a related signaling lipid). | [7] |
| PA in HEK293 Cells | Decreases with increasing cell density | Suggests a role in cell proliferation and contact inhibition. | [2] |
| Effect of DGK Inhibitor (R59949) | Markedly reduced cellular PA | In HEK293 cells, indicating a significant contribution of DAG kinase to the cellular PA pool. | [2] |
Experimental Protocols: From Paper Chromatography to Mass Spectrometry
The methodologies to study phosphatidic acid have evolved dramatically, mirroring the advancements in analytical chemistry and molecular biology.
Historical Experimental Protocols (circa 1950s-1960s)
The pioneering work of the Hokins relied on techniques that were state-of-the-art for their time. A general workflow from their studies would have involved the following steps:
-
Radiolabeling: Tissues or cell preparations were incubated with radioactive inorganic phosphate (³²P) to label the cellular ATP pool, which serves as the phosphate donor for lipid phosphorylation.
-
Lipid Extraction: Lipids were extracted from the biological samples using a solvent mixture, most likely a variation of the Folch method, which employs a chloroform:methanol mixture to separate lipids from aqueous components.[5]
-
Phospholipid Separation: The extracted lipids were then separated. In the 1950s, this was a significant challenge. The Hokins likely used column chromatography with silicic acid or paper chromatography to separate the different phospholipid classes.
-
Identification and Quantification: The separated phospholipids were identified by their migration relative to known standards. The amount of radioactivity in each phospholipid spot was then quantified using a Geiger-Müller counter or by exposing the chromatogram to X-ray film (autoradiography). The increase in ³²P incorporation into the phosphatidic acid fraction upon stimulation was the key readout.
Modern Experimental Protocols
Contemporary research on phosphatidic acid benefits from a suite of highly sensitive and specific techniques.
-
Lipid Extraction: The Bligh and Dyer method, a refinement of the Folch method, is still widely used for total lipid extraction.[8]
-
Separation and Quantification:
-
High-Performance Liquid Chromatography (HPLC): HPLC allows for the efficient separation of different lipid classes, including phosphatidic acid, with high resolution. The separated lipids can be detected using an Evaporative Light-Scattering Detector (ELSD).[7]
-
Mass Spectrometry (MS): The gold standard for lipid analysis is now Liquid Chromatography-Mass Spectrometry (LC-MS/MS). This powerful technique allows for the precise identification and quantification of individual molecular species of phosphatidic acid based on their mass-to-charge ratio.[8]
-
-
Enzymatic Assays: For the quantification of total phosphatidic acid, enzymatic assays are available. These assays typically involve the hydrolysis of PA to glycerol-3-phosphate, which is then used in a series of reactions to produce a fluorescent or colorimetric signal.[2]
-
Genetically Encoded Biosensors: To visualize the spatiotemporal dynamics of phosphatidic acid in living cells, genetically encoded biosensors have been developed. These are typically fusion proteins containing a PA-binding domain linked to a fluorescent protein. The localization of the fluorescent signal indicates the sites of PA production.
Key Signaling Pathways Involving Phosphatidic Acid
Phosphatidic acid exerts its signaling functions by recruiting and activating a diverse array of downstream effector proteins. This is often achieved through a combination of its unique biophysical properties (inducing negative membrane curvature) and specific protein-lipid interactions.
The mTOR Signaling Pathway
The mammalian target of rapamycin (B549165) (mTOR) is a central regulator of cell growth, proliferation, and metabolism. Phosphatidic acid has been identified as a critical upstream activator of the mTOR complex 1 (mTORC1).
-
Upstream Activation: Growth factors and mitogens stimulate the activity of phospholipase D (PLD), leading to the production of phosphatidic acid at the plasma membrane and other cellular membranes.
-
Mechanism of Action: Phosphatidic acid directly binds to the FRB domain of mTOR, promoting the activation of mTORC1. This leads to the phosphorylation of its downstream targets, S6 kinase (S6K) and 4E-binding protein 1 (4E-BP1), which in turn promote protein synthesis and cell growth.
The Raf-1/MAPK Signaling Pathway
The Raf-1 kinase is a key component of the mitogen-activated protein kinase (MAPK) cascade, which regulates cell proliferation, differentiation, and survival. Phosphatidic acid plays a crucial role in the recruitment of Raf-1 to the cell membrane, a critical step in its activation.
-
Upstream Activation: Similar to the mTOR pathway, various stimuli can lead to the production of PA at the plasma membrane.
-
Mechanism of Action: Phosphatidic acid directly binds to a specific domain in the C-terminus of Raf-1. This interaction facilitates the translocation of Raf-1 from the cytosol to the plasma membrane, where it can be activated by other signaling molecules, such as Ras. Once activated, Raf-1 phosphorylates and activates MEK, which in turn phosphorylates and activates ERK, leading to the regulation of gene expression and other cellular responses.
Experimental Workflow: A Comparative Overview
The following diagram illustrates the logical flow of experiments to study phosphatidic acid, comparing the historical and modern approaches.
Conclusion and Future Directions
The discovery of phosphatidic acid's role in cell signaling represents a paradigm shift in our understanding of cellular communication. From the pioneering observations of the Hokins to the sophisticated lipidomics of today, the journey of phosphatidic acid research has been one of continuous revelation. As a key node in a complex signaling network, PA influences a vast array of cellular processes, making it a highly attractive target for therapeutic intervention in diseases ranging from cancer to neurodegenerative disorders.
Future research will undoubtedly focus on further dissecting the intricacies of PA signaling. Key questions remain regarding the specific roles of different molecular species of PA, the mechanisms that govern its subcellular localization, and the full extent of its network of protein effectors. The development of more advanced analytical tools and novel chemical probes will be instrumental in unraveling the remaining mysteries of this simple yet profoundly important signaling lipid.
References
- 1. Phosphatidic acid-mediated mitogenic activation of mTOR signaling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Phosphatidic acid mediates activation of mTORC1 through the ERK signaling pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Phospholipase D Signaling Pathways and Phosphatidic Acid as Therapeutic Targets in Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Raf-1 kinase possesses distinct binding domains for phosphatidylserine and phosphatidic acid. Phosphatidic acid regulates the translocation of Raf-1 in 12-O-tetradecanoylphorbol-13-acetate-stimulated Madin-Darby canine kidney cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. cusabio.com [cusabio.com]
- 6. Phospholipase D signaling pathway - Signal transduction - Immunoway [immunoway.com]
- 7. Phosphatidic Acid Signaling and Function in Nuclei - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
The Modulatory Role of Dipotassium Glycyrrhizinate (DPGP) on Cellular Signaling Cascades: An In-Depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Dipotassium (B57713) Glycyrrhizinate (DPG), a derivative of glycyrrhizic acid from licorice root, has garnered significant attention for its diverse pharmacological activities, particularly its potent anti-inflammatory effects. This technical guide provides a comprehensive overview of the molecular interactions of DPG with key cellular signaling cascades: the Nuclear Factor-kappa B (NF-κB), Mitogen-Activated Protein Kinase (MAPK)/Extracellular Signal-Regulated Kinase (ERK), and Phosphatidylinositol 3-Kinase (PI3K)/Akt pathways. This document summarizes key quantitative data, details relevant experimental protocols, and provides visual representations of the signaling pathways and workflows to facilitate a deeper understanding of DPG's mechanism of action for researchers and professionals in drug development.
Introduction
Dipotassium Glycyrrhizinate (DPG) is the dipotassium salt of glycyrrhizic acid, a major bioactive triterpenoid (B12794562) saponin (B1150181) extracted from the roots of the licorice plant (Glycyrrhiza glabra). Traditionally used for its medicinal properties, modern research has begun to elucidate the specific molecular mechanisms underlying its therapeutic potential. DPG exhibits a range of biological effects, including anti-inflammatory, anti-viral, and anti-tumor activities[1]. A growing body of evidence suggests that these effects are, in large part, mediated by its ability to modulate critical intracellular signaling pathways that govern cellular responses to external stimuli, including stress and inflammation.
This guide focuses on the interaction of DPG with three central signaling cascades:
-
NF-κB Pathway: A pivotal regulator of inflammation, immunity, cell proliferation, and survival.
-
MAPK/ERK Pathway: A key cascade that transduces signals from a variety of extracellular stimuli to regulate cellular processes such as proliferation, differentiation, and apoptosis.
-
PI3K/Akt Pathway: A crucial signaling pathway involved in cell growth, survival, and metabolism.
Understanding the intricate interactions of DPG with these pathways is essential for its development as a potential therapeutic agent for a variety of inflammatory and proliferative disorders.
Interaction with the NF-κB Signaling Pathway
The NF-κB signaling pathway is a cornerstone of the inflammatory response. In its inactive state, NF-κB dimers are sequestered in the cytoplasm by inhibitor of κB (IκB) proteins. Upon stimulation by pro-inflammatory signals, the IκB kinase (IKK) complex phosphorylates IκBα, leading to its ubiquitination and subsequent proteasomal degradation. This allows the NF-κB p65 subunit to translocate to the nucleus and initiate the transcription of target genes encoding pro-inflammatory cytokines and other inflammatory mediators[2].
Dipotassium Glycyrrhizinate has been shown to be a potent inhibitor of the NF-κB signaling pathway. Studies have demonstrated that DPG can suppress NF-κB activation, thereby reducing the expression of downstream inflammatory targets[3][4][5].
Mechanism of NF-κB Inhibition by DPG
Research suggests that DPG exerts its inhibitory effect on the NF-κB pathway through the modulation of upstream signaling components. Specifically, DPG has been found to down-regulate the expression of IRAK2 (Interleukin-1 Receptor-Associated Kinase 2) and TRAF6 (TNF Receptor-Associated Factor 6)[4]. Both IRAK2 and TRAF6 are critical adaptor proteins in the signaling cascade leading to IKK activation. By reducing their expression, DPG effectively dampens the signal transduction to the IKK complex, leading to decreased IκBα phosphorylation and degradation, and consequently, reduced nuclear translocation of NF-κB p65.
Figure 1: DPG Inhibition of the NF-κB Signaling Pathway.
Quantitative Data on NF-κB Inhibition
The inhibitory effect of DPG on cell viability and NF-κB activity has been quantified in various cell lines. The half-maximal inhibitory concentration (IC50) values demonstrate the dose-dependent efficacy of DPG.
| Cell Line | Parameter | Time Point | IC50 Value | Reference |
| U87MG (Glioblastoma) | Cell Viability | 48h | 18 mM | [3] |
| U87MG (Glioblastoma) | Cell Viability | 72h | 18 mM | [3] |
| T98G (Glioblastoma) | Cell Viability | 24h | 24 mM | [3] |
| T98G (Glioblastoma) | Cell Viability | 48h | 24 mM | [3] |
| T98G (Glioblastoma) | Cell Viability | 72h | 18 mM | [3] |
| SK-MEL-28 (Melanoma) | Cell Viability | 24h | 36 mM | [6] |
Furthermore, luciferase reporter assays have confirmed the direct inhibition of NF-κB transcriptional activity by DPG[3][4].
Interaction with the MAPK/ERK Signaling Pathway
The MAPK/ERK pathway is a crucial signaling cascade that relays extracellular signals from growth factors to the nucleus, regulating cell proliferation, differentiation, and survival. The canonical pathway involves the sequential activation of Ras, Raf, MEK (MAPK/ERK kinase), and ERK (extracellular signal-regulated kinase). Activated ERK can then phosphorylate a variety of cytoplasmic and nuclear substrates.
Glycyrrhizic acid and its derivatives have been shown to modulate the MAPK pathway, although the specific effects of DPG are still under investigation. Studies on related compounds suggest an inhibitory role in inflammatory contexts.
Modulation of MAPK/ERK Signaling
Evidence suggests that glycyrrhizic acid can inhibit the TPA-mediated activation of ERK1/2 and p38 MAPK[7]. This inhibition of upstream kinases in the MAPK cascade likely contributes to the overall anti-inflammatory and anti-proliferative effects of licorice derivatives. The precise molecular target of DPG within this pathway is an area of active research.
Figure 2: Potential Modulation of the MAPK/ERK Pathway by DPG.
Interaction with the PI3K/Akt Signaling Pathway
The PI3K/Akt pathway is a central regulator of cell survival, growth, and metabolism. Activation of this pathway, typically initiated by growth factors, leads to the phosphorylation and activation of Akt. Activated Akt then phosphorylates a multitude of downstream targets, promoting cell survival by inhibiting apoptosis and stimulating protein synthesis and cell growth.
The interaction of DPG and its parent compound, glycyrrhizic acid, with the PI3K/Akt pathway appears to be context-dependent.
Context-Dependent Modulation of PI3K/Akt Signaling
Some studies have shown that glycyrrhizic acid can activate the PI3K/Akt pathway, leading to neuroprotective effects by inhibiting apoptosis in hippocampal neurons[2]. This activation involves increased phosphorylation of PI3K and Akt. Conversely, other reports indicate that glycyrrhizic acid can inhibit the PI3K/Akt pathway in the context of TPA-induced skin inflammation, contributing to its anti-inflammatory effects[7][8]. Similarly, related flavonoids from licorice, such as liquiritigenin (B1674857) and isoliquiritigenin, have been shown to inhibit the PI3K/Akt/mTOR pathway in cancer cells[3][9][10][11][12][13]. This dual role suggests that the effect of DPG on the PI3K/Akt pathway may depend on the specific cellular context and the nature of the stimulus.
Figure 3: Context-Dependent Modulation of the PI3K/Akt Pathway by DPG.
Experimental Protocols
To facilitate further research into the mechanisms of DPG action, this section provides detailed methodologies for key experiments.
Western Blot Analysis for Protein Phosphorylation
This protocol is designed to assess the effect of DPG on the phosphorylation status of key signaling proteins such as IκBα, ERK, and Akt.
5.1.1. Experimental Workflow
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. Glycyrrhizic Acid Inhibits Hippocampal Neuron Apoptosis by Activating the PI3K/ AKT Signaling Pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Isoliquiritigenin inhibits cell proliferation and migration through the PI3K/AKT signaling pathway in A549 lung cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. mdpi.com [mdpi.com]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Glycyrrhizic acid from licorice down-regulates inflammatory responses via blocking MAPK and PI3K/Akt-dependent NF-κB signalling pathways in TPA-induced skin inflammation - MedChemComm (RSC Publishing) [pubs.rsc.org]
- 8. Glycyrrhizic acid from licorice down-regulates inflammatory responses via blocking MAPK and PI3K/Akt-dependent NF-κB signalling pathways in TPA-induced skin inflammation - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Isoliquiritigenin inhibits the proliferation, migration and metastasis of Hep3B cells via suppressing cyclin D1 and PI3K/AKT pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 11. The inhibitory effect of Isoliquiritigenin on the proliferation of human arterial smooth muscle cell - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Harnessing Liquiritigenin: A Flavonoid-Based Approach for the Prevention and Treatment of Cancer [mdpi.com]
- 13. researchgate.net [researchgate.net]
A Technical Guide to the Natural Sources and Extraction of Dipotassium Glycyrrhizinate (DPGP)
For Researchers, Scientists, and Drug Development Professionals
Abstract
Dipotassium (B57713) Glycyrrhizinate (DPGP), a potassium salt of glycyrrhizic acid, is a prominent bioactive compound derived from the roots of the licorice plant (Glycyrrhiza sp.). Renowned for its potent anti-inflammatory, antioxidant, and soothing properties, DPGP is a valuable ingredient in the pharmaceutical and cosmetic industries. This technical guide provides an in-depth overview of the natural sources of DPGP, detailing the glycyrrhizin (B1671929) content in various Glycyrrhiza species. Furthermore, it presents a comprehensive analysis of modern and conventional extraction methodologies, complete with detailed experimental protocols. The guide also elucidates the primary signaling pathway associated with DPGP's anti-inflammatory mechanism of action. All quantitative data are summarized in comparative tables, and key processes are visualized through workflow and pathway diagrams to facilitate a deeper understanding for research, development, and application purposes.
Natural Sources of Dipotassium Glycyrrhizinate
DPGP is not found in its final form in nature but is derived from its precursor, glycyrrhizic acid (also known as glycyrrhizin). Glycyrrhizic acid is the primary sweet-tasting and biologically active saponin (B1150181) in the roots and rhizomes of licorice plants. The concentration of glycyrrhizic acid can vary significantly depending on the species, geographical origin, and cultivation conditions.[1][2][3] The most commercially important species for glycyrrhizic acid extraction are Glycyrrhiza glabra, Glycyrrhiza uralensis, and Glycyrrhiza inflata.[4]
Table 1: Glycyrrhizic Acid Content in Various Glycyrrhiza Species
| Glycyrrhiza Species | Geographic Origin/Cultivar | Glycyrrhizic Acid Content (% w/w of dry root) | Reference(s) |
| Glycyrrhiza glabra | Iranian populations | 1.38 - 3.41 | [1] |
| Glycyrrhiza glabra | Italian populations | 1.96 - 2.24 | [1] |
| Glycyrrhiza uralensis | China | 1.2 | [5] |
| Glycyrrhiza uralensis | Korean market (Chinese origin) | > 2.5 (up to 4.0) | [6] |
| Glycyrrhiza inflata | Hairy Root Culture (elicited) | up to 0.0109 | [7] |
| G. glabra x G. uralensis | F1 Hybrid Lines | 1.5 - 5.6 | [6] |
Extraction and Synthesis of Dipotassium Glycyrrhizinate
The production of DPGP is a two-step process: first, the extraction and purification of glycyrrhizic acid from licorice root, and second, the conversion of glycyrrhizic acid to its dipotassium salt.
Extraction of Glycyrrhizic Acid
Various methods have been developed for the efficient extraction of glycyrrhizic acid from licorice root. These range from conventional solvent-based techniques to more modern, intensified methods such as ultrasound-assisted extraction (UAE), microwave-assisted extraction (MAE), and superheated water extraction (SWE). The choice of method often depends on a balance of yield, extraction time, solvent consumption, and environmental impact.
Table 2: Comparison of Glycyrrhizic Acid Extraction Methods from Glycyrrhiza glabra
| Extraction Method | Solvent | Temperature (°C) | Time | Yield (% w/w or mg/g) | Reference(s) |
| Maceration (Dipping) | Ethanol (B145695)/Water (30:70 v/v) | 50 | 60 min | 0.239% | [8] |
| Soxhlet Extraction | Water | - | - | 2.876% | [9] |
| Ultrasound-Assisted Extraction (UAE) | Water | 40 | 10 min | 3.64% | [10] |
| Ultrasound-Assisted Extraction (UAE) | Methanol (57%) | 69 | 34 min | 3.414% | [11][12] |
| Ultrasound-Assisted Extraction (UAE) | Water | 30 | 60 min | 2.6% | [13] |
| Microwave-Assisted Extraction (MAE) | Ethanol | - | 4.53 min | 2.158% | [14] |
| Microwave-Assisted Extraction (MAE) | Ethanol (50-60%)/Ammonia (1-2%) | - | 4-5 min | Equivalent to conventional methods | [15][16] |
| Ionic Liquid-Based MAE | [bmim]Cl | 70 | 4 min | 2.54% | [17] |
| Superheated Water Extraction (SWE) | Water | 100 | 120 min | 5.476% | [9] |
General Extraction and Conversion Workflow
The following diagram illustrates a generalized workflow for the extraction of glycyrrhizic acid and its subsequent conversion to DPGP.
Experimental Protocols
This protocol is based on optimized conditions for maximizing glycyrrhizic acid yield.
-
Preparation of Plant Material: Dry the roots of Glycyrrhiza glabra at 40-50°C and grind them into a fine powder (e.g., 40-60 mesh).
-
Extraction:
-
Separation and Concentration:
-
After extraction, filter the mixture to separate the solid residue from the liquid extract.
-
Wash the residue with a small amount of the extraction solvent to ensure maximum recovery.
-
Combine the filtrates and concentrate the extract under reduced pressure using a rotary evaporator to remove the methanol.
-
-
Purification (Acid Precipitation):
-
To the concentrated aqueous extract, slowly add a dilute acid (e.g., 5% sulfuric acid) with constant stirring until the pH of the solution reaches 2-3.[18] This will cause the glycyrrhizic acid to precipitate.
-
Allow the precipitate to settle, then separate it by centrifugation or filtration.
-
Wash the precipitate with acidified water (pH 2-3) and then with pure water to remove excess acid and water-soluble impurities.
-
Dry the purified glycyrrhizic acid precipitate.
-
-
Dissolution: Dissolve the purified glycyrrhizic acid in an appropriate solvent, such as ethanol.
-
Neutralization: Slowly add a potassium hydroxide (KOH) solution to the glycyrrhizic acid solution while stirring. Monitor the pH of the mixture and continue adding KOH until the pH is in the range of 4.8-6.0.
-
Precipitation and Filtration: The formation of Dipotassium Glycyrrhizinate will occur as a precipitate. Filter the mixture to collect the crude DPGP.
-
Purification and Drying:
-
Wash the crude DPGP with ethanol to remove any unreacted starting materials or by-products.
-
Dry the purified DPGP under vacuum to obtain a fine white powder.
-
Signaling Pathway and Mechanism of Action
The primary therapeutic benefit of DPGP, particularly its anti-inflammatory effect, is attributed to its influence on the metabolism of endogenous corticosteroids and the modulation of inflammatory mediators.[19]
Inhibition of 11β-Hydroxysteroid Dehydrogenase Type 2 (11β-HSD2)
The principal mechanism of action for DPGP's anti-inflammatory activity involves the inhibition of the enzyme 11β-hydroxysteroid dehydrogenase type 2 (11β-HSD2).[20] This enzyme is responsible for the conversion of active cortisol to its inactive form, cortisone.[20] By inhibiting 11β-HSD2, DPGP effectively increases the local concentration of active cortisol in tissues such as the skin.[20] This elevated level of cortisol enhances its natural anti-inflammatory effects.
Modulation of Inflammatory Cytokines and Genes
DPGP has been shown to modulate the expression of various genes involved in the inflammatory cascade. Studies have demonstrated that DPGP can reduce the expression of pro-inflammatory cytokines and enzymes such as Tumor Necrosis Factor-alpha (TNF-α), Interleukin-1 (IL-1), Interleukin-6 (IL-6), Interleukin-8 (IL-8), and Cyclooxygenase-2 (COX-2).[21][22] Concurrently, it can increase the expression of the anti-inflammatory cytokine Interleukin-10 (IL-10).[21][22] Furthermore, DPGP influences the expression of genes involved in tissue remodeling and wound healing, such as those for collagen, matrix metalloproteinases (MMPs), and their inhibitors (TIMPs).[23]
The following diagram illustrates the anti-inflammatory signaling pathway of DPGP.
Conclusion
Dipotassium Glycyrrhizinate is a valuable natural-derived compound with significant potential in therapeutic and cosmetic applications. Understanding its natural sources and optimizing its extraction from Glycyrrhiza species are crucial for its sustainable and efficient production. Modern extraction techniques like UAE and MAE offer significant advantages over conventional methods in terms of efficiency and reduced processing times. The elucidation of DPGP's mechanism of action, primarily through the modulation of cortisol metabolism and inflammatory gene expression, provides a solid scientific basis for its application in the development of novel anti-inflammatory and skin-soothing formulations. This guide serves as a comprehensive resource for professionals in the field, providing the necessary technical information to harness the full potential of DPGP.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. academic.oup.com [academic.oup.com]
- 5. mdpi.com [mdpi.com]
- 6. Cultivation and Characteristics of Licorice F1 (Glycyrrhiza glabra x G. uralensis) Lines [hst-j.org]
- 7. researchgate.net [researchgate.net]
- 8. Extraction of Glycyrrhizic Acid and Glabridin from Licorice - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Superheated water extraction of glycyrrhizic acid from licorice root - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Optimization of ultrasound-assisted extraction of glycyrrhizic acid from licorice using response surface methodology - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Optimization of ultrasound-assisted extraction of glycyrrhizic acid from licorice using response surface methodology - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. ijaerd.org [ijaerd.org]
- 14. researchgate.net [researchgate.net]
- 15. researchgate.net [researchgate.net]
- 16. Microwave-assisted extraction of glycyrrhizic acid from licorice root - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. phcogj.com [phcogj.com]
- 18. scispace.com [scispace.com]
- 19. glabridinchina.com [glabridinchina.com]
- 20. What is the mechanism of Glycyrrhizinate dipotassium? [synapse.patsnap.com]
- 21. mdpi.com [mdpi.com]
- 22. Dipotassium Glycyrrhizininate Improves Skin Wound Healing by Modulating Inflammatory Process - PubMed [pubmed.ncbi.nlm.nih.gov]
- 23. Dipotassium Glycyrrhizate Improves Intestinal Mucosal Healing by Modulating Extracellular Matrix Remodeling Genes and Restoring Epithelial Barrier Functions - PubMed [pubmed.ncbi.nlm.nih.gov]
Methodological & Application
Protocol for DPGP Liposome Preparation by Extrusion
Application Note
This document provides a detailed protocol for the preparation of unilamellar liposomes composed of 1,2-dipalmitoyl-sn-glycero-3-phosphoglycerol (DPGP) using the thin-film hydration and extrusion method. This technique is widely adopted for producing liposomes with a homogenous size distribution, a critical factor for applications in drug delivery, gene therapy, and model membrane studies.[1][2][3][4] DPGP is a synthetic phospholipid that is commonly utilized in the formulation of liposomes. The sodium salt of DPGP is often used to enhance its solubility in aqueous solutions.
The protocol herein outlines the necessary steps from the initial preparation of the lipid film to the final characterization of the extruded liposomes. Key to this process is maintaining the temperature above the phase transition temperature (Tm) of DPGP, which is 41°C, during both the hydration and extrusion phases to ensure the formation of uniform vesicles. Adherence to this protocol will enable researchers, scientists, and drug development professionals to reliably produce DPGP liposomes with consistent and reproducible characteristics.
Experimental Protocols
Materials and Equipment
-
1,2-dipalmitoyl-sn-glycero-3-phosphoglycerol (DPGP) powder
-
Chloroform (B151607) or a chloroform:methanol mixture
-
Hydration buffer (e.g., phosphate-buffered saline (PBS), Tris-HCl, or saline)
-
Round-bottom flask
-
Rotary evaporator
-
Water bath or heating block
-
Liposome (B1194612) extruder (e.g., Avanti Mini Extruder)
-
Polycarbonate membranes (e.g., 100 nm pore size)
-
Gas-tight syringes
-
Dynamic Light Scattering (DLS) instrument for size analysis
-
Zeta potential analyzer
Procedure
1. Lipid Film Preparation
-
Weigh the desired amount of DPGP powder and transfer it to a round-bottom flask.[5]
-
Dissolve the DPGP in a suitable organic solvent, such as chloroform or a 2:1 chloroform:methanol mixture. A typical concentration is 10-20 mg of lipid per mL of solvent. Ensure the lipid is completely dissolved to form a clear solution.
-
Remove the organic solvent using a rotary evaporator under vacuum. To create a thin, even film on the flask's inner surface, rotate the flask in a water bath set to a temperature above DPGP's Tm (e.g., 45-50°C).
-
After the bulk of the solvent has evaporated, continue to apply vacuum for at least one to two hours to remove any residual solvent.
2. Hydration of the Lipid Film
-
Pre-heat the desired aqueous hydration buffer to a temperature above the Tm of DPGP (e.g., 45-50°C).[6] The choice of buffer will depend on the intended application of the liposomes.
-
Add the warm buffer to the round-bottom flask containing the dry lipid film. The volume of the buffer will determine the final lipid concentration of the liposome suspension.
-
Agitate the flask to hydrate (B1144303) the lipid film. This can be done by gentle swirling or vortexing. This process results in the formation of multilamellar vesicles (MLVs).[6]
-
To ensure complete hydration, allow the suspension to incubate at a temperature above the Tm for approximately 30-60 minutes with occasional agitation.[7]
3. Liposome Extrusion
-
Assemble the liposome extruder with the desired polycarbonate membrane (e.g., 100 nm pore size) according to the manufacturer's instructions.
-
Pre-heat the extruder's heating block to a temperature above the Tm of DPGP (e.g., 45-50°C).[7]
-
Draw the MLV suspension into one of the gas-tight syringes.
-
Place the loaded syringe into one end of the extruder and an empty syringe into the other end.
-
Once the extruder has reached the target temperature, force the MLV suspension through the polycarbonate membrane from the full syringe to the empty one.[8]
-
Repeat this extrusion process for a recommended 10-21 passes.[7][9] An odd number of passes is often recommended to ensure the final product is collected in the opposite syringe from the starting one, minimizing contamination with any larger, unextruded vesicles.[7] This process will generate large unilamellar vesicles (LUVs) with a more uniform size distribution.[9]
4. Characterization of DPGP Liposomes
-
Size Distribution: Measure the hydrodynamic diameter and polydispersity index (PDI) of the liposome suspension using Dynamic Light Scattering (DLS). A PDI value below 0.2 is generally indicative of a homogenous population of liposomes.[10]
-
Zeta Potential: Determine the surface charge of the liposomes using a zeta potential analyzer. The zeta potential provides an indication of the stability of the liposomal suspension.[11][12] For negatively charged lipids like DPGP, a zeta potential of less than -30 mV typically indicates good colloidal stability.[11]
Data Presentation
| Parameter | Typical Value | Measurement Technique |
| DPGP Molecular Weight | ~723 g/mol | - |
| DPGP Phase Transition (Tm) | 41°C | Differential Scanning Calorimetry (DSC) |
| Lipid Concentration | 10-20 mg/mL | - |
| Extrusion Temperature | > 41°C (typically 45-50°C) | Thermometer/Thermocouple |
| Membrane Pore Size | 100 nm (or as desired) | - |
| Number of Extrusion Passes | 10-21 | - |
| Expected Liposome Size | 100-150 nm | Dynamic Light Scattering (DLS) |
| Expected Polydispersity Index | < 0.2 | Dynamic Light Scattering (DLS) |
| Expected Zeta Potential | < -30 mV | Zeta Potential Analysis |
Visualization
References
- 1. Thin-Film Hydration Followed by Extrusion Method for Liposome Preparation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Thin-Film Hydration Followed by Extrusion Method for Liposome Preparation | Springer Nature Experiments [experiments.springernature.com]
- 3. researchgate.net [researchgate.net]
- 4. Extrusion for unilamellar liposome formation [manufacturingchemist.com]
- 5. Extrusion and suspension of phospholipid liposomes from lipid fims [protocols.io]
- 6. mdpi.com [mdpi.com]
- 7. avantiresearch.com [avantiresearch.com]
- 8. Methods of Liposomes Preparation: Formation and Control Factors of Versatile Nanocarriers for Biomedical and Nanomedicine Application - PMC [pmc.ncbi.nlm.nih.gov]
- 9. liposomes.ca [liposomes.ca]
- 10. scienceopen.com [scienceopen.com]
- 11. journals.plos.org [journals.plos.org]
- 12. brookhaveninstruments.com [brookhaveninstruments.com]
Application Notes and Protocols for Gene Delivery Using 1,2-Dipalmitoyl-sn-glycerol 3-phosphate (DPGP)
Audience: Researchers, scientists, and drug development professionals.
Introduction
The delivery of genetic material into cells is a cornerstone of gene therapy and various research applications. While viral vectors are efficient, concerns regarding their immunogenicity and potential for insertional mutagenesis have driven the development of non-viral alternatives. Lipid-based nanoparticles, particularly liposomes, represent a promising strategy due to their biocompatibility, ease of preparation, and low toxicity.
This document provides detailed application notes and protocols for the use of anionic liposomes formulated with 1,2-Dipalmitoyl-sn-glycerol 3-phosphate (DPGP) for gene delivery. DPGP is a naturally occurring phospholipid that can be formulated into liposomes to encapsulate and deliver nucleic acids such as plasmid DNA (pDNA) and messenger RNA (mRNA). The protocol described herein is based on the principle of divalent cation-mediated complexation of anionic liposomes with negatively charged nucleic acids to form lipoplexes, which can then be taken up by cells.
Mechanism of Action
Anionic liposomes containing DPGP do not spontaneously interact with negatively charged nucleic acids. The formation of transfecting particles, or lipoplexes, is facilitated by the addition of divalent cations, such as calcium chloride (CaCl₂). The Ca²⁺ ions act as a bridge, neutralizing the negative charges on both the liposome (B1194612) surface and the nucleic acid backbone, leading to the formation of stable complexes.
Once formed, these anionic lipoplexes are introduced to the target cells. The cellular uptake of these complexes is primarily mediated by endocytosis. Inside the cell, the lipoplexes are trafficked into endosomes. For successful gene expression, the nucleic acid must escape the endosome and enter the cytoplasm (for mRNA) or the nucleus (for pDNA). The inclusion of a "helper lipid" such as 1,2-dioleoyl-sn-glycero-3-phosphoethanolamine (B1670885) (DOPE) is crucial. DOPE is known to promote the formation of non-bilayer lipid structures, which can destabilize the endosomal membrane and facilitate the release of the genetic cargo into the cytoplasm.
Data Presentation
The following tables summarize key quantitative data for DPGP-containing liposomes and the transfection efficiency of analogous anionic lipoplex formulations.
Table 1: Physicochemical Properties of DPGP-Containing Liposomes
| Formulation | Particle Size (z-average, nm) | Polydispersity Index (PdI) | Zeta Potential (mV) | Reference |
| DPGP Liposomes | ~130 | < 0.25 | < -30 | [1] |
| DPGP/DPPC (1:1) Liposomes | ~98 | ~0.22 | -38.8 ± 0.7 | [1] |
DPPC: 1,2-dipalmitoyl-sn-glycero-3-phosphocholine
Table 2: Transfection Efficiency and Cytotoxicity of Anionic Lipoplexes (DOPG-based as a proxy for DPGP)
| Formulation | Transfection Efficiency (% of GFP-positive cells) | Cell Viability (%) | Reference |
| Untreated CHO-K1 Cells | ~2% | 100% | |
| Anionic Lipoplexes (DOPG:DOPE) + 14mM Ca²⁺ | ~14% (7-fold increase) | > 95% | |
| Cationic Liposomes (Lipofectamine™) | ~15% | ~80% | |
| Ca²⁺-DNA Complexes (no lipid) | Minimal and irregular | Lower than lipoplexes |
Data for DOPG (1,2-dioleoyl-sn-glycero-3-phosphoglycerol), a structurally similar anionic lipid, is presented to provide an expected performance range for DPGP-based lipoplexes.
Experimental Protocols
Protocol 1: Preparation of DPGP-Containing Anionic Liposomes
This protocol describes the preparation of unilamellar liposomes using the thin-film hydration method followed by extrusion.
Materials:
-
This compound, sodium salt (DPGP)
-
1,2-Dioleoyl-sn-glycero-3-phosphoethanolamine (DOPE)
-
Sterile, nuclease-free water or buffer (e.g., HEPES-buffered saline, pH 7.4)
-
Round-bottom flask
-
Rotary evaporator
-
Nitrogen gas stream
-
Vacuum desiccator
-
Water bath sonicator
-
Liposome extruder with polycarbonate membranes (e.g., 100 nm pore size)
Procedure:
-
Lipid Film Formation: a. In a round-bottom flask, dissolve DPGP and DOPE in chloroform at a desired molar ratio (e.g., 17:83 DPGP:DOPE). b. Attach the flask to a rotary evaporator and remove the chloroform under reduced pressure at a temperature above the phase transition temperature of the lipids. c. A thin, uniform lipid film should form on the inner surface of the flask. d. Further dry the lipid film under a gentle stream of nitrogen gas, followed by desiccation under vacuum for at least 1 hour to remove any residual solvent.
-
Hydration: a. Hydrate the lipid film with a sterile, nuclease-free aqueous solution (e.g., water or buffer) by gentle rotation. The volume of the aqueous solution should be chosen to achieve the desired final lipid concentration. b. The hydration process results in the formation of multilamellar vesicles (MLVs). This can be facilitated by gentle agitation and incubation at a temperature above the lipid phase transition temperature.
-
Sonication and Extrusion: a. To reduce the size and lamellarity of the vesicles, sonicate the MLV suspension in a bath sonicator for 5-10 minutes. b. For a more uniform size distribution, subject the liposome suspension to extrusion. Pass the suspension through a polycarbonate membrane with a defined pore size (e.g., 100 nm) multiple times (e.g., 11-21 times) using a liposome extruder. This will produce small unilamellar vesicles (SUVs).
-
Storage: a. Store the prepared liposomes at 4°C. For long-term storage, they can be lyophilized with a cryoprotectant.
Protocol 2: Formulation of DPGP-Lipoplexes for In Vitro Transfection
This protocol details the complexation of DPGP-liposomes with plasmid DNA for cell transfection.
Materials:
-
DPGP-liposome suspension (from Protocol 1)
-
Plasmid DNA (pDNA) encoding the gene of interest (e.g., GFP) at a known concentration
-
Calcium chloride (CaCl₂) solution (sterile, e.g., 1 M stock)
-
Serum-free cell culture medium (e.g., Opti-MEM)
-
Target cells in culture
Procedure:
-
Cell Seeding: a. The day before transfection, seed the target cells in a multi-well plate to achieve 70-80% confluency on the day of transfection.
-
Lipoplex Formation: a. In a sterile microcentrifuge tube, dilute the pDNA in a serum-free medium. b. In a separate sterile tube, dilute the DPGP-liposome suspension in a serum-free medium. c. Add the diluted liposome suspension to the diluted pDNA. d. Immediately add CaCl₂ to the lipid-DNA mixture to the desired final concentration (e.g., 14 mM). The optimal Ca²⁺ concentration may need to be determined empirically. e. Gently mix and incubate at room temperature for 15-30 minutes to allow for lipoplex formation.
-
Transfection: a. Remove the culture medium from the cells and wash once with phosphate-buffered saline (PBS). b. Add the lipoplex-containing medium to the cells. c. Incubate the cells with the lipoplexes for 4-6 hours at 37°C in a CO₂ incubator. d. After the incubation period, remove the transfection medium and replace it with a fresh, complete culture medium.
-
Analysis of Gene Expression: a. Incubate the cells for 24-72 hours post-transfection. b. Analyze gene expression using an appropriate method (e.g., fluorescence microscopy or flow cytometry for GFP, or a specific functional assay for the expressed protein).
Protocol 3: Assessment of Cytotoxicity
This protocol describes a method to evaluate the cytotoxicity of the DPGP-lipoplexes using a standard MTT assay.
Materials:
-
Cells transfected with DPGP-lipoplexes (from Protocol 2)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
Solubilization solution (e.g., DMSO or a solution of SDS in HCl)
-
Microplate reader
Procedure:
-
At the desired time point post-transfection (e.g., 24 or 48 hours), remove the culture medium.
-
Add fresh medium containing MTT to each well and incubate for 2-4 hours at 37°C.
-
Remove the MTT-containing medium and add the solubilization solution to dissolve the formazan (B1609692) crystals.
-
Measure the absorbance at the appropriate wavelength (e.g., 570 nm) using a microplate reader.
-
Calculate cell viability as a percentage relative to untreated control cells.
Visualizations
The following diagrams illustrate the key processes involved in DPGP-mediated gene delivery.
References
Application Notes and Protocols for Incorporating Dipalmitoylphosphatidylglycerol (DPGP) into Supported Lipid Bilayers
For Researchers, Scientists, and Drug Development Professionals
Introduction
Supported lipid bilayers (SLBs) are powerful tools in biophysical research and drug development, serving as simplified models of cell membranes.[1] The incorporation of specific lipids, such as dipalmitoylphosphatidylglycerol (B1197311) (DPGP), into these bilayers is crucial for mimicking the composition and charge of particular biological membranes, such as those of bacteria. DPGP is an anionic phospholipid that can significantly influence the physical properties and biological interactions of the membrane. These application notes provide detailed protocols for the incorporation of DPGP into SLBs, methods for their characterization, and potential applications.
The formation of SLBs containing anionic lipids like DPGP on negatively charged substrates such as silica (B1680970) can be challenging due to electrostatic repulsion. This document outlines strategies to overcome this, including the use of divalent cations like calcium to mediate the interaction between the vesicles and the substrate.[2][3]
Key Experimental Techniques
The successful formation and characterization of DPGP-containing SLBs rely on a combination of surface-sensitive techniques:
-
Quartz Crystal Microbalance with Dissipation Monitoring (QCM-D): This technique provides real-time, label-free analysis of the formation kinetics and viscoelastic properties of the SLB.[4][5] It allows for the monitoring of vesicle adsorption, rupture, and bilayer formation.[3]
-
Atomic Force Microscopy (AFM): AFM is used to visualize the topography of the SLB at the nanoscale, confirming the formation of a continuous and defect-free bilayer.[1][6] It can also be used to determine the thickness of the bilayer.[6][7]
-
Fluorescence Microscopy (e.g., FRAP): This technique can be used to assess the lateral mobility of lipids within the bilayer, confirming its fluidity, which is a key characteristic of biological membranes.
Experimental Protocols
Protocol 1: Preparation of DPGP-Containing Small Unilamellar Vesicles (SUVs)
This protocol describes the preparation of SUVs containing DPGP and a zwitterionic lipid, such as 1,2-dipalmitoyl-sn-glycero-3-phosphocholine (DPPC), using the thin-film hydration and extrusion method.
Materials:
-
DPGP and DPPC lipid powders
-
Chloroform (B151607) or a chloroform/methanol mixture
-
Hydration buffer (e.g., 10 mM Tris, 150 mM NaCl, pH 7.4)
-
Rotary evaporator
-
Water bath sonicator
-
Mini-extruder set with polycarbonate membranes (e.g., 100 nm pore size)
-
Glass round-bottom flask
Procedure:
-
Lipid Film Formation:
-
Dissolve the desired molar ratio of DPGP and DPPC in chloroform in a glass round-bottom flask.
-
Attach the flask to a rotary evaporator and rotate it in a water bath set above the phase transition temperature of the lipids (for DPPC, this is 41°C).[8]
-
Apply a vacuum to evaporate the solvent, resulting in a thin, uniform lipid film on the flask's inner surface.[9]
-
Further dry the film under high vacuum for at least 2 hours to remove any residual solvent.
-
-
Hydration:
-
Hydrate the lipid film with the desired buffer by vortexing the flask. This will result in a suspension of multilamellar vesicles (MLVs).
-
-
Extrusion:
-
Assemble the mini-extruder with a 100 nm polycarbonate membrane.
-
Heat the extruder to a temperature above the lipid phase transition temperature.
-
Load the MLV suspension into one of the syringes and pass it through the membrane to the other syringe.
-
Repeat this extrusion process at least 11-21 times to form small unilamellar vesicles (SUVs) with a uniform size distribution.[9]
-
Protocol 2: Formation of DPGP-Containing SLBs via Vesicle Fusion
This protocol details the formation of SLBs on a silica substrate using the vesicle fusion method, facilitated by the presence of calcium ions.
Materials:
-
DPGP-containing SUV suspension (from Protocol 1)
-
Silica-coated QCM-D sensors or mica substrates for AFM
-
Buffer A: 10 mM Tris, 150 mM NaCl, pH 7.4
-
Buffer B: 10 mM Tris, 150 mM NaCl, 2 mM CaCl2, pH 7.4
-
QCM-D instrument or AFM
Procedure:
-
Substrate Preparation:
-
Clean the silica substrate thoroughly (e.g., with a piranha solution or UV/ozone treatment) to ensure a hydrophilic surface.
-
-
QCM-D Measurement Setup:
-
Mount the silica-coated sensor in the QCM-D chamber.
-
Establish a stable baseline by flowing Buffer A over the sensor surface.
-
-
Vesicle Adsorption and Bilayer Formation:
-
Introduce the DPGP-containing SUV suspension (diluted in Buffer B to a final concentration of 0.1 mg/mL) into the QCM-D chamber. The presence of Ca2+ will screen the negative charges and facilitate vesicle adsorption onto the silica surface.[2][3]
-
Monitor the changes in frequency (Δf) and dissipation (ΔD) in real-time. A characteristic signature for SLB formation involves an initial decrease in frequency and an increase in dissipation as vesicles adsorb, followed by a sharp increase in frequency and a decrease in dissipation as the vesicles rupture and form a planar bilayer.[3]
-
-
Rinsing:
-
Once the SLB formation is complete (indicated by stable Δf and ΔD values), rinse the surface with Buffer B to remove any non-adsorbed vesicles.
-
To remove loosely bound ions, a final rinse with Buffer A can be performed.
-
-
AFM Imaging (Optional but Recommended):
-
For AFM analysis, incubate a freshly cleaved mica substrate with the DPGP-containing SUV suspension in Buffer B.
-
After a suitable incubation time (e.g., 30-60 minutes), gently rinse the substrate with Buffer B to remove excess vesicles.
-
Image the surface in liquid using AFM to confirm the presence of a continuous bilayer.[1]
-
Data Presentation
The following table summarizes typical quantitative data that can be obtained from the characterization of DPGP-containing SLBs. The specific values will depend on the lipid composition and experimental conditions.
| Parameter | Technique | Typical Values/Observations | Reference |
| Vesicle Size (Diameter) | Dynamic Light Scattering (DLS) | 100 - 150 nm | [9] |
| Vesicle Zeta Potential | Zeta Potential Measurement | -30 to -60 mV (increases with DPGP content) | [10] |
| SLB Formation (Δf) | QCM-D | -25 to -30 Hz | [10] |
| SLB Formation (ΔD) | QCM-D | < 1 x 10⁻⁶ | [10] |
| Bilayer Thickness | AFM, Ellipsometry | 4 - 6 nm | [6][11] |
| Surface Roughness (RMS) | AFM | < 0.5 nm | [12] |
Visualizations
Experimental Workflow for DPGP SLB Formation
Caption: Workflow for DPGP-containing SLB formation and characterization.
Vesicle Fusion Process on a Solid Support
References
- 1. Atomic force microscopy of supported lipid bilayers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Role of calcium in the adhesion and fusion of bilayers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. biolinscientific.com [biolinscientific.com]
- 5. biolinscientific.com [biolinscientific.com]
- 6. Atomic Force Microscopy Imaging and Force Spectroscopy of Supported Lipid Bilayers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. youtube.com [youtube.com]
- 8. mdpi.com [mdpi.com]
- 9. benchchem.com [benchchem.com]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. Electrodeless QCM-D for lipid bilayer applications - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for Fluorescence Microscopy of DPGP-Containing Vesicles
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to the study of diphosphatidylglycerol phosphate (B84403) (DPGP)-containing vesicles using fluorescence microscopy. This document outlines protocols for vesicle preparation, fluorescent labeling, and quantitative imaging analysis, and discusses the potential roles of DPGP in cellular signaling.
Introduction
Diphosphatidylglycerol phosphate (DPGP) is an acidic phospholipid that, while less abundant than its precursor cardiolipin, is thought to play significant roles in membrane biophysics and cellular signaling. Its unique structure, with a glycerol-phosphate headgroup, can influence membrane curvature, charge, and the recruitment of specific proteins. Fluorescence microscopy offers a powerful tool to investigate the behavior of DPGP in model membrane systems, providing insights into its distribution, dynamics, and interactions.
I. Fluorescent Probes for DPGP-Containing Vesicles
Direct fluorescent labeling of DPGP is challenging due to the lack of commercially available fluorescent DPGP analogs. Therefore, the study of DPGP-containing vesicles relies on general fluorescent membrane probes that are sensitive to the local lipid environment. The choice of probe will depend on the specific research question.
Table 1: Selected Fluorescent Probes for Characterizing DPGP-Containing Vesicles
| Fluorescent Probe | Excitation (nm) | Emission (nm) | Properties and Applications in DPGP Vesicle Studies |
| Laurdan | ~340 (Two-photon: ~780) | 440 (Ordered phase) / 490 (Disordered phase) | Environment-sensitive probe used to report on lipid packing and membrane fluidity. Can indicate the formation of DPGP-enriched domains with altered physical properties.[1] |
| Nile Red | ~552 | ~636 | Lipophilic dye that is highly fluorescent in hydrophobic environments. Can be used to visualize the overall morphology of DPGP-containing vesicles.[2] |
| BODIPY-FL DHPE | ~503 | ~512 | Fluorescently labeled phospholipid that partitions into the membrane. Can be used to visualize vesicle structure and dynamics.[3] |
Note: The spectral properties of these dyes may shift depending on the specific lipid environment. It is crucial to characterize the spectral properties of the chosen probe in the context of the specific lipid composition of the vesicles.
II. Experimental Protocols
A. Preparation of DPGP-Containing Giant Unilamellar Vesicles (GUVs)
GUVs are a valuable model system for studying lipid domain formation and protein-lipid interactions. The electroformation method is a common technique for preparing GUVs.
Protocol: GUV Formation by Electroformation
-
Lipid Mixture Preparation:
-
Prepare a lipid stock solution in chloroform (B151607) containing the desired molar ratio of DPGP and other lipids (e.g., DOPC, DPPC, Cholesterol).
-
Include a small percentage (e.g., 0.5 mol%) of a lipophilic fluorescent probe (e.g., Laurdan or Nile Red) in the lipid mixture.
-
-
ITO Slide Preparation:
-
Clean two indium tin oxide (ITO)-coated glass slides thoroughly with ethanol (B145695) and deionized water.
-
Create a chamber by placing a silicone spacer between the two ITO slides, with the conductive sides facing each other.
-
-
Lipid Film Deposition:
-
Deposit a small volume (e.g., 10-20 µL) of the lipid mixture onto the conductive side of each ITO slide and spread it evenly.
-
Place the slides in a vacuum desiccator for at least 2 hours to ensure complete removal of the organic solvent.
-
-
Electroformation:
-
GUV Harvesting:
-
Gently aspirate the GUV suspension from the chamber using a pipette.
-
B. Fluorescence Microscopy and Image Acquisition
Protocol: Confocal Microscopy of GUVs
-
Sample Preparation:
-
Place a small volume of the GUV suspension into an imaging chamber (e.g., a glass-bottom dish).
-
Allow the GUVs to settle to the bottom of the chamber.
-
-
Microscope Setup:
-
Use a confocal laser scanning microscope equipped with appropriate lasers and detectors for the chosen fluorescent probe.
-
Select an objective with a high numerical aperture (e.g., 60x or 100x oil immersion) for optimal resolution.
-
-
Image Acquisition:
-
Locate the equatorial plane of the GUVs for imaging.
-
Set the laser power, detector gain, and pinhole size to obtain a good signal-to-noise ratio while minimizing photobleaching.
-
For ratiometric imaging with probes like Laurdan, acquire images simultaneously in two separate channels corresponding to the emission wavelengths of the ordered and disordered phases.[1]
-
C. Quantitative Image Analysis
Quantitative analysis of fluorescence microscopy images is essential for extracting meaningful data about the properties of DPGP-containing vesicles. Software such as ImageJ/Fiji with specialized plugins can be used for this purpose.[6][7][8][9][10]
Protocol: Analysis of Lipid Domain Area Fraction
-
Image Pre-processing:
-
Open the acquired images in ImageJ/Fiji.
-
If necessary, perform background subtraction to reduce noise.
-
-
Image Segmentation:
-
For ratiometric probes like Laurdan, calculate a Generalized Polarization (GP) image using the formula: GP = (I_ordered - I_disordered) / (I_ordered + I_disordered), where I is the intensity in the respective channels.
-
Threshold the GP image to segment the ordered (DPGP-enriched) and disordered domains.
-
-
Area Measurement:
-
Use the "Analyze Particles" function in ImageJ to measure the area of the segmented domains.
-
Calculate the area fraction of the DPGP-enriched domains relative to the total vesicle area.
-
III. Data Presentation
Table 2: Example of Quantitative Data from Fluorescence Microscopy of DPGP-Containing GUVs
| Lipid Composition (molar ratio) | Fluorescent Probe | Measured Parameter | Mean Value ± SD |
| DOPC:DPGP (90:10) | Laurdan | GP Value (Ordered Domain) | 0.55 ± 0.08 |
| DOPC:DPGP (80:20) | Laurdan | GP Value (Ordered Domain) | 0.62 ± 0.07 |
| DOPC:DPGP (90:10) | Laurdan | Area Fraction of Ordered Domains | 15.2% ± 3.5% |
| DOPC:DPGP (80:20) | Laurdan | Area Fraction of Ordered Domains | 28.9% ± 5.1% |
Note: These are hypothetical data for illustrative purposes.
IV. Signaling Pathways and Experimental Workflows
While specific signaling pathways directly involving DPGP are not yet well-elucidated, its nature as an acidic phospholipid suggests potential roles analogous to other signaling lipids like phosphatidic acid (PA).[11][12][13][14] DPGP could act as a localized signaling platform on the membrane, recruiting specific proteins to initiate downstream signaling cascades.
Diagram 1: Putative DPGP-Mediated Signaling Pathway
References
- 1. pnas.org [pnas.org]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. files.core.ac.uk [files.core.ac.uk]
- 5. Preparing giant unilamellar vesicles (GUVs) of complex lipid mixtures on demand: Mixing small unilamellar vesicles of compositionally heterogeneous mixtures - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. EVAnalyzer: High content imaging for rigorous characterisation of single extracellular vesicles using standard laboratory equipment and a new open‐source ImageJ/Fiji plugin - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Top 7 Free Microscopy Image Analysis Tools | StressMarq | StressMarq Biosciences Inc. [stressmarq.com]
- 9. Open-source microscopy tools for image processing and analysis [blog.biodock.ai]
- 10. stressmarq.cn.com [stressmarq.cn.com]
- 11. News - How Phospholipids Contribute to Cell Signaling and Communication [biowaynutrition.com]
- 12. Signaling functions of phosphatidic acid - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. What is the role of phospholipids in signaling pathways? | AAT Bioquest [aatbio.com]
- 14. Signaling Lipids | Thoracic Key [thoracickey.com]
Application Notes and Protocols for the Structural Elucidation of Diphosphatidylglycerol Phosphate (DPGP) using NMR Spectroscopy
Audience: Researchers, scientists, and drug development professionals.
Introduction:
Diphosphatidylglycerol phosphate (B84403) (DPGP), commonly known as cardiolipin (B10847521), is a unique dimeric phospholipid found almost exclusively in the inner mitochondrial membrane of eukaryotes and in the cell membranes of most bacteria. Its distinctive structure, consisting of two phosphatidic acid moieties linked by a central glycerol (B35011) molecule, is crucial for its function in mitochondrial bioenergetics, membrane dynamics, and apoptosis. Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful analytical technique for the detailed structural characterization of DPGP, providing insights into its molecular conformation, interactions with other molecules, and its role in biological membranes. These application notes provide a comprehensive overview and detailed protocols for the structural elucidation of DPGP using a suite of NMR experiments.
Key NMR Techniques for DPGP Structure Elucidation
A combination of one-dimensional (1D) and two-dimensional (2D) NMR experiments is essential for the complete structural assignment of DPGP.
-
¹H NMR (Proton NMR): Provides information on the number and chemical environment of protons in the molecule. Key signals correspond to the glycerol backbones, the fatty acid chains, and the headgroup.
-
¹³C NMR (Carbon NMR): Reveals the carbon skeleton of the molecule. Signals from the carbonyl groups of the fatty acids, the glycerol carbons, and the carbons of the fatty acid chains are observed.
-
³¹P NMR (Phosphorus NMR): This is a highly specific and sensitive technique for phospholipids (B1166683). DPGP exhibits characteristic signals for its two phosphate groups, which are sensitive to the local chemical environment, pH, and interactions with ions or proteins.[1][2]
-
2D COSY (Correlation Spectroscopy): Identifies protons that are coupled to each other (typically through 2-3 bonds), helping to establish the connectivity within the glycerol and fatty acid moieties.
-
2D HSQC (Heteronuclear Single Quantum Coherence): Correlates directly bonded proton and carbon atoms, providing unambiguous assignment of carbons bearing protons.
-
2D HMBC (Heteronuclear Multiple Bond Correlation): Shows correlations between protons and carbons that are separated by two or three bonds. This is crucial for connecting different structural fragments, such as the fatty acid chains to the glycerol backbone.
-
2D NOESY (Nuclear Overhauser Effect Spectroscopy): Provides information about protons that are close in space, which is vital for determining the three-dimensional conformation of the DPGP molecule.
Quantitative Data Presentation
The following tables summarize typical NMR chemical shift ranges for the core structure of DPGP. Note that the exact chemical shifts, particularly for the fatty acid chains, will vary depending on the specific fatty acid composition, solvent, temperature, and pH.
Table 1: Representative ¹H NMR Chemical Shifts for DPGP (in CDCl₃/CD₃OD)
| Proton Assignment | Typical Chemical Shift (ppm) | Multiplicity |
| Glycerol Backbone (sn-1,3) | ||
| CH₂-O-P (sn-1α, sn-3α) | ~4.45 | dd |
| CH₂-O-P (sn-1β, sn-3β) | ~4.20 | dd |
| CH-O-Acyl (sn-2) | ~5.25 | m |
| Central Glycerol | ||
| CH₂-O-P | ~3.95 | m |
| CH-OH | ~4.10 | m |
| Fatty Acid Chains | ||
| α-CH₂ (next to C=O) | ~2.30 | t |
| β-CH₂ | ~1.60 | m |
| -(CH₂)n- | 1.20 - 1.40 | m |
| =CH (olefinic) | 5.30 - 5.40 | m |
| -CH=CH-CH₂ -CH=CH- | ~2.80 | t |
| -CH₃ | ~0.90 | t |
Table 2: Representative ¹³C NMR Chemical Shifts for DPGP (in CDCl₃/CD₃OD)
| Carbon Assignment | Typical Chemical Shift (ppm) |
| Glycerol Backbone (sn-1,3) | |
| CH₂-O-P (sn-1, sn-3) | ~62.5 |
| CH-O-Acyl (sn-2) | ~70.5 |
| Central Glycerol | |
| CH₂-O-P | ~66.0 |
| CH-OH | ~72.5 |
| Fatty Acid Chains | |
| C=O (Ester carbonyl) | 173.0 - 174.0 |
| α-CH₂ (next to C=O) | ~34.0 |
| β-CH₂ | ~25.0 |
| -(CH₂)n- | 29.0 - 30.0 |
| =CH (olefinic) | 128.0 - 130.0 |
| -CH=CH-CH₂ -CH=CH- | ~25.6 |
| -CH₃ | ~14.0 |
Table 3: Representative ³¹P NMR Chemical Shifts for DPGP
| Phosphorus Assignment | Typical Chemical Shift (ppm) | Notes |
| Phosphate Diester | 0.5 - 1.5 | Referenced to 85% H₃PO₄. The two phosphate groups may be chemically equivalent or non-equivalent depending on the symmetry of the molecule and its environment. In some membrane environments, distinct signals around 0 ppm and 6 ppm have been observed, corresponding to different non-bilayer arrangements.[3] The chemical shift for the bis(glycerol 3-phospho)glycerol headgroup has been reported at 0.79 ppm.[4] |
Experimental Protocols
Protocol 1: Sample Preparation for NMR Analysis of DPGP
-
Lipid Extraction: If DPGP is to be analyzed from a biological sample, perform a lipid extraction using the Folch or Bligh-Dyer method to isolate the total lipid fraction.
-
Purification: Purify DPGP from the total lipid extract using techniques such as solid-phase extraction (SPE) or high-performance liquid chromatography (HPLC).
-
Sample Dissolution: Dissolve the purified DPGP sample (typically 1-10 mg) in a suitable deuterated solvent system. A common choice for phospholipids is a mixture of chloroform-d (B32938) (CDCl₃) and methanol-d₄ (CD₃OD), often with a small amount of D₂O to improve the resolution of headgroup signals. For studies in a membrane-mimetic environment, DPGP can be incorporated into micelles or bicelles.
-
Internal Standard: Add an internal standard for chemical shift referencing, such as tetramethylsilane (B1202638) (TMS) for ¹H and ¹³C NMR, or a known phosphate compound for ³¹P NMR.
-
Transfer to NMR Tube: Transfer the final solution to a high-quality 5 mm NMR tube.
Protocol 2: Acquisition of 1D and 2D NMR Spectra
The following are general parameters for acquiring a standard suite of NMR spectra on a high-field NMR spectrometer (e.g., 500 MHz or higher). These parameters should be optimized for the specific instrument and sample.
-
¹H NMR:
-
Pulse Sequence: A standard single-pulse experiment (e.g., zg30 on Bruker instruments).
-
Spectral Width: ~12-16 ppm.
-
Acquisition Time: ~2-3 seconds.
-
Relaxation Delay: 1-5 seconds.
-
Number of Scans: 16-64, depending on sample concentration.
-
-
¹³C NMR:
-
Pulse Sequence: A proton-decoupled single-pulse experiment (e.g., zgpg30).
-
Spectral Width: ~200-220 ppm.
-
Acquisition Time: ~1-2 seconds.
-
Relaxation Delay: 2-5 seconds.
-
Number of Scans: 1024-4096 or more, due to the low natural abundance and sensitivity of ¹³C.
-
-
³¹P NMR:
-
Pulse Sequence: A proton-decoupled single-pulse experiment.
-
Spectral Width: ~50-100 ppm.
-
Acquisition Time: ~1 second.
-
Relaxation Delay: 2-5 seconds.
-
Number of Scans: 128-512.
-
-
2D COSY:
-
Pulse Sequence: Standard COSY experiment (e.g., cosygpppqf).
-
Data Points: 2048 in F2, 256-512 in F1.
-
Number of Scans: 4-16 per increment.
-
-
2D HSQC:
-
Pulse Sequence: Edited HSQC with gradient selection (e.g., hsqcedetgpsisp2.3).
-
¹J(CH) Coupling Constant: Optimized for an average one-bond C-H coupling (~145 Hz).
-
Data Points: 2048 in F2 (¹H), 256-512 in F1 (¹³C).
-
Number of Scans: 8-32 per increment.
-
-
2D HMBC:
-
Pulse Sequence: HMBC with gradient selection (e.g., hmbcgplpndqf).
-
Long-Range Coupling Constant: Optimized for an average long-range C-H coupling (e.g., 8 Hz).
-
Data Points: 2048 in F2 (¹H), 256-512 in F1 (¹³C).
-
Number of Scans: 16-64 per increment.
-
-
2D NOESY:
-
Pulse Sequence: NOESY with gradient selection (e.g., noesygpph).
-
Mixing Time: 200-800 ms, depending on the molecular size.
-
Data Points: 2048 in F2, 256-512 in F1.
-
Number of Scans: 16-64 per increment.
-
Mandatory Visualizations
Diagram 1: Experimental Workflow for DPGP Structure Elucidation
Caption: Workflow for DPGP structure elucidation using NMR.
Diagram 2: Biosynthesis Pathway of Cardiolipin (DPGP)
Caption: Eukaryotic biosynthesis pathway of cardiolipin (DPGP).
References
- 1. Magic angle spinning 31P NMR spectroscopy reveals two essentially identical ionization states for the cardiolipin phosphates in phospholipid liposomes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Polymorphic phase behavior of cardiolipin derivatives studied by 31P NMR and X-ray diffraction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. 31P NMR of phospholipid glycerol phosphodiester residues - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Mass Spectrometry-Based Analysis of Decapentaplegic (Dpp) in a Lipidomics Context
For Researchers, Scientists, and Drug Development Professionals
Introduction
Decapentaplegic (Dpp), a member of the Transforming Growth-beta (TGF-β) superfamily in Drosophila melanogaster, is a secreted signaling protein crucial for embryonic development and tissue patterning.[1] Emerging evidence indicates a significant role for Dpp signaling in the regulation of lipid metabolism, specifically in retarding lipolysis. This connection opens new avenues for investigating the interplay between developmental signaling pathways and lipid homeostasis, with potential implications for metabolic diseases.
Mass spectrometry (MS) has become an indispensable tool in proteomics and lipidomics, offering high sensitivity and specificity for the identification and quantification of proteins and lipids. This document provides detailed application notes and experimental protocols for the comprehensive analysis of Dpp using mass spectrometry, with a focus on its potential lipid modifications and interactions within a lipid-rich biological matrix. These protocols are designed to guide researchers in designing and executing experiments to elucidate the molecular mechanisms underlying Dpp's function in lipid metabolism.
Experimental Design and Workflow
A comprehensive analysis of Dpp in a lipidomics context requires a multi-faceted approach. The following workflow outlines the key stages, from sample preparation to data analysis, for both the characterization of the Dpp protein itself and the analysis of its associated lipid environment.
Caption: Experimental workflow for the MS analysis of Dpp.
Detailed Experimental Protocols
Protocol 1: Sample Preparation and Dpp Enrichment
This protocol describes the preparation of cell lysates from Drosophila S2 cells and the subsequent enrichment of the Dpp protein.
Materials:
-
Drosophila S2 cells expressing Dpp
-
Cell lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
Anti-Dpp antibody
-
Protein A/G magnetic beads
-
Wash buffer (e.g., PBS with 0.1% Tween-20)
-
Elution buffer (e.g., 0.1 M glycine, pH 2.5)
-
Neutralization buffer (e.g., 1 M Tris-HCl, pH 8.5)
Procedure:
-
Cell Culture and Lysis: Culture Drosophila S2 cells under appropriate conditions. Harvest cells and lyse them using a suitable lysis buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the total protein concentration of the lysate using a standard protein assay (e.g., BCA assay).
-
Immunoprecipitation:
-
Incubate the cell lysate with an anti-Dpp antibody for 2-4 hours at 4°C with gentle rotation.
-
Add Protein A/G magnetic beads and incubate for another 1-2 hours at 4°C.
-
Wash the beads three times with wash buffer to remove non-specific binding proteins.
-
-
Elution: Elute the bound Dpp protein from the beads using an acidic elution buffer. Immediately neutralize the eluate with a neutralization buffer.
Protocol 2: Mass Spectrometry Analysis of Dpp Protein and Post-Translational Modifications (PTMs)
This protocol outlines the steps for identifying the Dpp protein and its PTMs, including potential lipidation, using a bottom-up proteomics approach.
Materials:
-
Enriched Dpp protein sample
-
Dithiothreitol (DTT)
-
Iodoacetamide (IAA)
-
Trypsin (mass spectrometry grade)
-
Ammonium (B1175870) bicarbonate
-
Formic acid
-
C18 desalting spin columns
-
LC-MS/MS system (e.g., Orbitrap)
Procedure:
-
Reduction and Alkylation:
-
Reduce the disulfide bonds in the protein sample by adding DTT to a final concentration of 10 mM and incubating at 56°C for 30 minutes.
-
Alkylate the free cysteine residues by adding IAA to a final concentration of 55 mM and incubating in the dark at room temperature for 20 minutes.
-
-
In-solution Tryptic Digestion:
-
Dilute the sample with ammonium bicarbonate to reduce the concentration of any denaturants.
-
Add trypsin at a 1:50 (w/w) ratio of trypsin to protein and incubate overnight at 37°C.
-
-
Peptide Desalting:
-
Acidify the digested peptide solution with formic acid.
-
Desalt the peptides using C18 spin columns according to the manufacturer's instructions.
-
Dry the eluted peptides in a vacuum centrifuge.
-
-
LC-MS/MS Analysis:
-
Reconstitute the dried peptides in a suitable solvent (e.g., 0.1% formic acid in water).
-
Analyze the peptides using a high-resolution LC-MS/MS system. Set the instrument to perform data-dependent acquisition (DDA) to acquire both MS and MS/MS spectra.
-
Protocol 3: Lipidomics Analysis of Dpp-Associated Lipids
This protocol describes the extraction and analysis of lipids that co-purify with the Dpp protein.
Materials:
-
Enriched Dpp protein sample
-
Methyl-tert-butyl ether (MTBE)
-
LC-MS grade water
-
LC-MS/MS system with a C18 or HILIC column
Procedure:
-
Lipid Extraction (MTBE/Methanol Method):
-
To the enriched Dpp sample, add methanol followed by MTBE.
-
Vortex thoroughly and then add LC-MS grade water to induce phase separation.
-
Centrifuge to separate the phases. The upper organic phase contains the lipids.
-
Carefully collect the upper organic phase and dry it under a stream of nitrogen.
-
-
LC-MS/MS Analysis:
-
Reconstitute the dried lipid extract in a suitable solvent mixture (e.g., methanol/chloroform).
-
Analyze the lipid extract using an LC-MS/MS system. Employ a suitable chromatographic method (e.g., reversed-phase or HILIC) to separate different lipid classes.
-
Acquire data in both positive and negative ionization modes to cover a broad range of lipid species.
-
Protocol 4: Native Mass Spectrometry for Dpp-Lipid Interactions
This protocol allows for the analysis of intact Dpp-lipid complexes to study direct binding interactions.[2][3][4]
Materials:
-
Enriched Dpp protein sample
-
Ammonium acetate (B1210297) buffer
-
Native mass spectrometer (e.g., Q-TOF)
Procedure:
-
Buffer Exchange: Buffer exchange the enriched Dpp sample into a volatile buffer suitable for native MS, such as ammonium acetate.
-
Native MS Analysis:
-
Infuse the sample into the native mass spectrometer using a nano-electrospray ionization source.
-
Use gentle source conditions (e.g., low cone voltage) to preserve non-covalent interactions.
-
Acquire mass spectra over a high m/z range to detect the intact Dpp protein and any bound lipids.
-
Data Presentation
Quantitative data from mass spectrometry experiments should be summarized in clear and concise tables to facilitate comparison and interpretation.
Table 1: Quantitative Analysis of Dpp Protein Levels
| Sample Group | Mean Dpp Abundance (Normalized Intensity) | Standard Deviation | p-value |
| Control | 1.00 | 0.15 | - |
| Treatment 1 | 2.50 | 0.30 | <0.01 |
| Treatment 2 | 0.75 | 0.10 | >0.05 |
Table 2: Identification of Post-Translational Modifications on Dpp
| Modification | Site | Peptide Sequence | Precursor m/z | Fold Change (Treatment vs. Control) |
| Phosphorylation | Ser-123 | R.SPV...K.L | 789.3456 | 1.8 |
| Glycosylation | Asn-234 | K.N...R.T | 1234.5678 | 1.2 |
| Putative Palmitoylation | Cys-345 | C*.L...G.Y | 987.6543 | 3.1 |
Table 3: Relative Quantification of Dpp-Associated Lipid Species
| Lipid Class | Lipid Species | Mean Fold Change (Treatment vs. Control) | p-value |
| Phosphatidylcholine | PC(34:1) | 1.5 | 0.04 |
| Phosphatidylethanolamine | PE(36:2) | 2.1 | 0.02 |
| Sphingomyelin | SM(d18:1/16:0) | 0.8 | 0.15 |
Signaling Pathway and Data Analysis Visualization
Dpp Signaling Pathway and its Link to Lipid Metabolism
The Dpp signaling pathway is initiated by the binding of the Dpp ligand to its receptors, Thickveins (Tkv) and Punt, at the cell surface. This leads to the phosphorylation and activation of the transcription factor Mothers against Dpp (Mad). Phosphorylated Mad (pMad) then translocates to the nucleus to regulate the expression of target genes. Recent studies have shown that this signaling cascade can influence the expression of genes involved in lipolysis, thereby retarding the breakdown of lipids.
Caption: Dpp signaling pathway and its effect on lipolysis.
Data Analysis Workflow
The data generated from the mass spectrometry experiments require a systematic analysis workflow to extract meaningful biological insights.
References
- 1. Decapentaplegic - Wikipedia [en.wikipedia.org]
- 2. Investigation of Protein-Lipid Interactions Using Native Mass Spectrometry. | Semantic Scholar [semanticscholar.org]
- 3. Investigation of Protein-Lipid Interactions Using Native Mass Spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Combining native mass spectrometry and lipidomics to uncover specific membrane protein–lipid interactions from natural lipid sources - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Studying Membrane Protein Interactions Using DPGP
For Researchers, Scientists, and Drug Development Professionals
Introduction
Membrane proteins are integral to cellular function, acting as channels, receptors, and transporters. Their study is paramount in understanding disease and developing effective therapeutics. A critical aspect of this research is the ability to study these proteins in an environment that mimics their native lipid bilayer. 1,2-dipalmitoyl-sn-glycero-3-phospho-rac-(1-glycerol), sodium salt (DPGP), is a phospholipid that can be utilized to create artificial lipid bilayers in the form of liposomes. These DPGP liposomes provide a versatile platform for reconstituting membrane proteins and studying their interactions with lipids and other molecules. DPGP is particularly useful for preparing anionic liposomes, which can be crucial for investigating the role of electrostatic interactions in membrane protein function.[1][]
These application notes provide a comprehensive guide to using DPGP for the study of membrane protein interactions, including detailed protocols for liposome (B1194612) preparation and membrane protein reconstitution.
Key Properties of DPGP
Understanding the physicochemical properties of DPGP is essential for designing and interpreting experiments.
| Property | Value | Reference |
| Molecular Formula | C38H74NaO10P | --INVALID-LINK-- |
| Molecular Weight | 744.95 g/mol | --INVALID-LINK-- |
| Charge | Anionic | [1] |
| Melting Point (Tm) | 41 °C (for the free acid form) | --INVALID-LINK-- |
| Solubility | Soluble in water, forming micelles | [1] |
Applications in Membrane Protein Research
DPGP liposomes serve as a valuable tool for a variety of applications in membrane protein research, including:
-
Reconstitution of Membrane Proteins: Providing a stable, native-like environment for integral and peripheral membrane proteins.
-
Functional Assays: Enabling the study of protein function, such as transport activity or ligand binding, in a controlled lipid environment.
-
Biophysical Studies: Facilitating the investigation of protein-lipid interactions, protein-protein interactions within the membrane, and the effects of the lipid environment on protein structure and stability.[]
-
Drug Screening: Serving as a platform for high-throughput screening of compounds that modulate the function of membrane protein targets.
Experimental Protocols
The following protocols provide a step-by-step guide for the preparation of DPGP liposomes and the reconstitution of membrane proteins.
Protocol 1: Preparation of DPGP Liposomes by Thin-Film Hydration and Extrusion
This is a widely used method for preparing unilamellar liposomes of a defined size.[3]
Materials:
-
1,2-dipalmitoyl-sn-glycero-3-phospho-rac-(1-glycerol), sodium salt (DPGP) powder
-
Chloroform (B151607) or a chloroform:methanol mixture (e.g., 2:1 v/v)
-
Hydration buffer (e.g., PBS, HEPES buffer, Tris buffer), pre-warmed to a temperature above the Tm of DPGP (e.g., 50-60°C)
-
Rotary evaporator
-
Round-bottom flask
-
Nitrogen or argon gas
-
Liposome extruder with polycarbonate membranes of desired pore size (e.g., 100 nm)
-
Heating block for extruder
Procedure:
-
Lipid Film Formation:
-
Weigh the desired amount of DPGP powder and dissolve it in chloroform or a chloroform:methanol mixture in a round-bottom flask. A typical concentration is 10-20 mg/mL.
-
Attach the flask to a rotary evaporator.
-
Immerse the flask in a water bath set to a temperature that facilitates solvent evaporation (e.g., 40-50°C).
-
Rotate the flask and gradually reduce the pressure to evaporate the organic solvent, creating a thin, uniform lipid film on the inner surface of the flask.
-
Continue to dry the film under high vacuum for at least 2 hours to remove any residual solvent.
-
-
Hydration:
-
Pre-warm the hydration buffer to a temperature above the phase transition temperature (Tm) of DPGP (e.g., 50-60°C).
-
Add the pre-warmed buffer to the flask containing the dry lipid film. The final lipid concentration is typically in the range of 1-10 mg/mL.
-
Agitate the flask by hand or on a vortex mixer to disperse the lipid film, forming a suspension of multilamellar vesicles (MLVs). This suspension will appear milky.
-
To facilitate hydration, the suspension can be subjected to several freeze-thaw cycles. Freeze the suspension in liquid nitrogen and then thaw it in a warm water bath. Repeat this process 5-10 times.
-
-
Sizing by Extrusion:
-
Assemble the liposome extruder with a polycarbonate membrane of the desired pore size (e.g., 100 nm).
-
Pre-heat the extruder to a temperature above the Tm of DPGP.
-
Load the MLV suspension into one of the extruder's syringes.
-
Pass the suspension through the membrane back and forth for an odd number of times (e.g., 11 or 21 passes). This will produce unilamellar vesicles (LUVs) with a more uniform size distribution.
-
The resulting liposome suspension should appear more translucent.
-
-
Storage:
-
Store the prepared DPGP liposomes at 4°C. For long-term storage, the liposomes can be stored under an inert gas (argon or nitrogen) to prevent lipid oxidation.
-
Protocol 2: Reconstitution of a Membrane Protein into DPGP Liposomes
This protocol describes a general method for incorporating a purified membrane protein into pre-formed DPGP liposomes using a detergent-destabilization approach.
Materials:
-
Purified membrane protein solubilized in a suitable detergent (e.g., DDM, OG)
-
Prepared DPGP liposomes (from Protocol 1)
-
Bio-Beads or dialysis cassette for detergent removal
-
Reconstitution buffer (compatible with the protein and liposomes)
Procedure:
-
Detergent Destabilization of Liposomes:
-
In a microcentrifuge tube, mix the DPGP liposome suspension with a small amount of the same detergent used to solubilize the protein. The amount of detergent should be sufficient to partially destabilize the liposomes without completely solubilizing them. This can be optimized by titrating the detergent and monitoring liposome size and turbidity.
-
-
Addition of Protein:
-
Add the purified, detergent-solubilized membrane protein to the detergent-destabilized liposomes. The lipid-to-protein ratio (LPR) should be optimized for the specific protein and application, but a common starting point is a molar ratio of 100:1 to 500:1 (lipid:protein).
-
Incubate the mixture for 1-2 hours at a temperature that is optimal for the protein's stability, with gentle agitation.
-
-
Detergent Removal:
-
Add Bio-Beads to the mixture to adsorb the detergent. The amount of Bio-Beads will depend on the type and concentration of the detergent.
-
Incubate the mixture with the Bio-Beads at 4°C with gentle rotation for several hours to overnight. It is often beneficial to perform sequential additions of fresh Bio-Beads to ensure complete detergent removal.
-
Alternatively, place the mixture in a dialysis cassette and dialyze against a large volume of reconstitution buffer at 4°C for 24-48 hours, with several buffer changes.
-
-
Characterization of Proteoliposomes:
-
After detergent removal, the proteoliposomes can be collected by ultracentrifugation and resuspended in fresh buffer.
-
Characterize the proteoliposomes to confirm protein incorporation and functionality. This can include techniques such as SDS-PAGE to verify the presence of the protein, dynamic light scattering (DLS) to determine the size distribution of the proteoliposomes, and functional assays to assess the activity of the reconstituted protein.
-
Data Presentation: Quantitative Analysis of Protein-DPGP Interactions
Due to the limited availability of specific quantitative data for DPGP-protein interactions in the public domain, the following tables are provided as illustrative examples of how such data can be presented. These tables are based on typical parameters measured in biophysical studies of protein-lipid interactions.
Table 1: Illustrative Thermodynamic Parameters of a Model Membrane Protein Binding to DPGP Liposomes Determined by Isothermal Titration Calorimetry (ITC)
| Parameter | Value (Example) |
| Binding Affinity (Kd) | 1.5 µM |
| Stoichiometry (n) | 2.1 |
| Enthalpy Change (ΔH) | -8.5 kcal/mol |
| Entropy Change (ΔS) | 5.2 cal/mol·K |
| Gibbs Free Energy (ΔG) | -10.1 kcal/mol |
Table 2: Illustrative Effects of DPGP on the Stability and Activity of a Reconstituted Ion Channel
| Lipid Composition | Melting Temperature (Tm) (°C) | Channel Activity (pA) |
| 100% POPC (Control) | -2 | 15.2 ± 1.8 |
| 80% POPC / 20% DPGP | 5 | 18.9 ± 2.1 |
| 50% POPC / 50% DPGP | 20 | 25.4 ± 3.5 |
| 100% DPGP | 41 | 12.1 ± 1.5 |
Signaling Pathway and Logical Relationship Visualization
The following diagram illustrates a hypothetical signaling pathway involving a G-protein coupled receptor (GPCR) reconstituted into a DPGP liposome, highlighting the key interaction steps.
Conclusion
DPGP provides a valuable tool for researchers studying membrane protein interactions. Its anionic nature and well-defined physical properties make it suitable for creating model membranes to investigate a wide range of questions in membrane biology and drug discovery. The protocols and information provided in these application notes offer a starting point for utilizing DPGP in your research. It is important to note that optimization of these protocols for specific proteins and experimental goals is often necessary to achieve the best results. While specific quantitative data for DPGP-protein interactions is currently limited in the literature, the methodologies described here provide a framework for generating such data and advancing our understanding of the critical role of the lipid environment in membrane protein function.
References
Application of DPGP in Artificial Cell Membrane Research: Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
1,2-dipalmitoyl-sn-glycero-3-phospho-(1'-rac-glycerol) (DPGP) is a synthetic anionic phospholipid integral to the creation of artificial cell membranes. Its dipalmitoyl acyl chains and negatively charged phosphoglycerol headgroup make it an invaluable tool for investigating the biophysical properties of lipid bilayers and for the development of drug delivery systems. The presence of a net negative charge allows for the study of electrostatic interactions at the membrane surface, which is crucial for understanding the binding and function of peptides, proteins, and small molecules. This document provides detailed application notes and protocols for the use of DPGP in membrane research.
Biophysical Properties of DPGP-Containing Membranes
DPGP significantly influences the physical characteristics of artificial membranes. The saturated dipalmitoyl chains lead to a relatively high main phase transition temperature (Tm), resulting in a well-ordered gel phase at lower temperatures and a more fluid liquid-crystalline phase at higher temperatures.[1] The anionic headgroup affects surface charge, membrane potential, and interactions with cationic molecules.
Table 1: Phase Transition Temperatures (Tm) of DPGP-Containing Liposomes
| Lipid Composition | Technique | Main Phase Transition Temperature (Tm) (°C) | Reference |
| Pure DPGP | FTIR | ~41 | [1] |
| DPPC/DPPG (98:2 w/w) | DSC | Not specified, but used for fluidity studies | [2] |
| DPGP with (KX)4K peptides | DSC | Increased by up to 20°C depending on peptide | [3] |
Note: The phase transition temperature can be influenced by factors such as pH, ionic strength, and the presence of other molecules.
Table 2: Influence of Cationic Peptides on DPGP Membrane Properties
| Peptide | Effect on DPGP Tm | Effect on Acyl Chain Order (FT-IR) | Peptide Secondary Structure | Reference |
| (KG)4K | Increase | Ordering of hydrocarbon chains | Unordered | [3] |
| (KA)4K | Increase | Ordering of hydrocarbon chains | β-sheet (converts to unordered above Tm) | [3] |
| (KAbu)4K | Increase | Ordering of hydrocarbon chains | β-sheet (converts to unordered above Tm) | [3] |
| (KV)4K | Increase | Ordering of hydrocarbon chains | Stable β-sheet even above Tm | [3] |
| (KL)4K | Increase | Ordering of hydrocarbon chains | Stable β-sheet even above Tm | [3] |
Table 3: Zeta Potential of Liposomes
| Liposome (B1194612) Composition | Charge Imparting Agent | Zeta Potential (mV) | Significance | Reference |
| General Liposomes | Stearylamine (SA) | +30.1 ± 1.2 | Good stability, enhanced cell binding | [4] |
| General Liposomes | Dicetyl phosphate (B84403) (DCP) | -36.7 ± 3.3 | Good stability | [4] |
Note: DPGP itself imparts a negative zeta potential to liposomes. The magnitude of the zeta potential is crucial for the stability of liposomal formulations, with values ≥ |30| mV generally indicating good stability against aggregation.[4]
Experimental Protocols
Protocol 1: Preparation of DPGP-Containing Large Unilamellar Vesicles (LUVs) by Thin-Film Hydration and Extrusion
This protocol describes the preparation of LUVs composed of DPGP, which are suitable for a variety of biophysical studies and as drug delivery vehicles.
Materials:
-
1,2-dipalmitoyl-sn-glycero-3-phospho-(1'-rac-glycerol) (DPGP)
-
Other lipids as required (e.g., DPPC)
-
Chloroform/Methanol solvent mixture (e.g., 2:1 v/v)
-
Hydration buffer (e.g., 10 mM HEPES, 150 mM NaCl, pH 7.4)
-
Rotary evaporator
-
Water bath
-
Liposome extruder with polycarbonate membranes (e.g., 100 nm pore size)
-
Glass round-bottom flask
Procedure:
-
Lipid Film Formation:
-
Dissolve the desired amount of DPGP and any other lipids in the chloroform/methanol solvent mixture in a round-bottom flask.
-
Attach the flask to a rotary evaporator.
-
Immerse the flask in a water bath set to a temperature above the Tm of the lipid mixture (e.g., 50-60°C for DPGP).
-
Rotate the flask and gradually reduce the pressure to evaporate the organic solvent, creating a thin, uniform lipid film on the inner surface of the flask.
-
Continue to dry the film under high vacuum for at least 2 hours to remove any residual solvent.
-
-
Hydration:
-
Warm the hydration buffer to a temperature above the Tm of the lipid film.
-
Add the warm buffer to the flask containing the lipid film.
-
Hydrate the film by gentle rotation of the flask for 1-2 hours at a temperature above Tm. This will form multilamellar vesicles (MLVs).
-
-
Extrusion:
-
Assemble the liposome extruder with the desired pore size polycarbonate membrane (e.g., 100 nm).
-
Equilibrate the extruder to a temperature above the Tm.
-
Load the MLV suspension into a syringe and pass it through the extruder a specified number of times (e.g., 11-21 times) to form LUVs of a uniform size.
-
-
Storage:
-
Store the resulting LUV suspension at 4°C. For long-term storage, liposomes can be frozen, but cryoprotectants may be necessary.
-
Protocol 2: Characterization of DPGP Membrane Fluidity using DPH Fluorescence Anisotropy
This protocol measures the fluidity of DPGP-containing membranes using the fluorescent probe 1,6-diphenyl-1,3,5-hexatriene (B155585) (DPH). Membrane fluidity is inversely proportional to the measured fluorescence anisotropy.[5]
Materials:
-
DPGP-containing LUVs (prepared as in Protocol 1)
-
DPH stock solution in a suitable solvent (e.g., tetrahydrofuran (B95107) or methanol)
-
Spectrofluorometer with polarization filters
-
Cuvettes
Procedure:
-
Probe Incorporation:
-
Dilute the DPGP LUV suspension to the desired lipid concentration in buffer.
-
Add a small volume of the DPH stock solution to the liposome suspension while vortexing. The final lipid-to-probe molar ratio should be around 200:1 to 500:1.[2]
-
Incubate the mixture in the dark at room temperature for at least 30 minutes to allow the probe to partition into the lipid bilayers.
-
-
Fluorescence Anisotropy Measurement:
-
Set the excitation wavelength of the spectrofluorometer to 350 nm and the emission wavelength to 430 nm.
-
Measure the fluorescence intensities with the excitation polarizer oriented vertically and the emission polarizer oriented vertically (I_VV) and horizontally (I_VH).
-
Calculate the fluorescence anisotropy (r) using the following equation: r = (I_VV - G * I_VH) / (I_VV + 2 * G * I_VH) where G is the G-factor, which corrects for the differential transmission of vertically and horizontally polarized light by the instrument. The G-factor is determined by measuring the intensities with the excitation polarizer in the horizontal position.
-
-
Data Interpretation:
-
A higher anisotropy value indicates lower membrane fluidity (a more ordered membrane), while a lower anisotropy value corresponds to higher membrane fluidity (a more disordered membrane).
-
Measurements can be performed at different temperatures to observe changes in fluidity, particularly around the phase transition temperature.
-
Visualizations
Diagram 1: Interaction of Cationic Peptides with DPGP Bilayer
Caption: Initial electrostatic attraction followed by hydrophobic interactions drives peptide binding.
Diagram 2: Experimental Workflow for Liposome Preparation and Characterization
Caption: A typical workflow for preparing and analyzing DPGP liposomes.
Diagram 3: DPGP Liposomes in Drug Delivery
Caption: Encapsulation of drugs in DPGP liposomes for cellular delivery.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. Binding of cationic peptides (KX)4K to DPPG bilayers. Increasing the hydrophobicity of the uncharged amino acid X drives formation of membrane bound β-sheets: A DSC and FT-IR study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Quality by Design-Driven Zeta Potential Optimisation Study of Liposomes with Charge Imparting Membrane Additives - PMC [pmc.ncbi.nlm.nih.gov]
- 5. DPH Probe Method for Liposome-Membrane Fluidity Determination - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Quantification of Diphosphoglycerate Phosphatase (DPGP) in Biological Samples
For Researchers, Scientists, and Drug Development Professionals
Introduction
Diphosphoglycerate phosphatase (DPGP) is a key enzyme in the Rapoport-Luebering shunt, a side pathway of glycolysis. This enzyme is responsible for the hydrolysis of 2,3-bisphosphoglycerate (B1242519) (2,3-BPG) to 2-phosphoglycerate or 3-phosphoglycerate (B1209933) and inorganic phosphate (B84403) (Pi). In erythrocytes, 2,3-BPG is a crucial allosteric effector of hemoglobin, regulating oxygen release to tissues. The quantification of DPGP activity is vital for understanding red blood cell metabolism, oxygen transport, and the pathophysiology of various hematological and metabolic disorders. Furthermore, modulating DPGP activity presents a potential therapeutic target for conditions where tissue oxygenation is compromised.
These application notes provide a detailed protocol for the quantification of DPGP activity in biological samples, particularly red blood cells, using a colorimetric assay based on the detection of inorganic phosphate.
Data Presentation
The activity of DPGP can vary depending on the biological sample and physiological conditions. The following table summarizes representative quantitative data for DPGP and related enzyme activities in human erythrocytes.
| Enzyme | Sample Type | Activity Rate | Reference(s) |
| Diphosphoglycerate Phosphatase (DPGP) / 2,3-DPGase | Human Erythrocytes | 480 µmol / L of cells / hour | [1] |
| Multiple Inositol Polyphosphate Phosphatase 1 (MIPP1) | Human Erythrocytes | 0.6 mmol / L of cells / hour | [2] |
Experimental Protocols
Principle of the Assay
The enzymatic activity of DPGP is determined by measuring the rate of inorganic phosphate (Pi) released from the substrate, 2,3-bisphosphoglycerate. The liberated Pi reacts with an acid molybdate (B1676688) reagent to form a colored phosphomolybdate complex, which can be quantified spectrophotometrically at 820 nm. The amount of Pi produced is directly proportional to the DPGP activity in the sample.
Materials and Reagents
-
2,3-Bisphosphoglycerate (2,3-BPG) solution (10 mM)
-
Tris-HCl buffer (50 mM, pH 7.0)
-
Magnesium Chloride (MgCl₂) solution (100 mM)
-
Perchloric acid (0.6 M), ice-cold
-
Potassium carbonate (2.5 M)
-
Acid Molybdate Reagent: 0.42% ammonium (B1175870) molybdate in 1N H₂SO₄
-
10% (w/v) Ascorbic Acid solution
-
Phosphate standard solution (e.g., KH₂PO₄)
-
Microplate reader or spectrophotometer capable of reading at 820 nm
-
Microcentrifuge
-
96-well microplates
Sample Preparation (Human Red Blood Cells)
-
Collect whole blood in heparinized tubes.
-
To lyse the red blood cells and release intracellular enzymes, add 1 mL of whole blood to 5 mL of ice-cold 0.6 M perchloric acid.
-
Mix thoroughly by vortexing.
-
Centrifuge at 5,000 x g for 10 minutes at 4°C to precipitate proteins.
-
Carefully collect 4 mL of the clear supernatant.
-
Neutralize the supernatant by adding 0.5 mL of 2.5 M potassium carbonate. This will precipitate the perchlorate (B79767).
-
Incubate on ice for at least 60 minutes.
-
Centrifuge at 5,000 x g for 10 minutes at 4°C to pellet the potassium perchlorate precipitate.
-
The resulting supernatant is the hemolysate containing DPGP and is ready for the enzyme assay.
DPGP Activity Assay Protocol
-
Prepare the Reaction Mixture: In a microcentrifuge tube, prepare the reaction mixture for each sample, blank, and standard as follows:
-
Sample:
-
50 µL of 50 mM Tris-HCl buffer (pH 7.0)
-
10 µL of 100 mM MgCl₂
-
20 µL of the prepared hemolysate
-
-
Blank (No Enzyme):
-
70 µL of 50 mM Tris-HCl buffer (pH 7.0)
-
10 µL of 100 mM MgCl₂
-
-
Substrate Blank (No Substrate):
-
70 µL of 50 mM Tris-HCl buffer (pH 7.0)
-
10 µL of 100 mM MgCl₂
-
20 µL of the prepared hemolysate
-
-
-
Pre-incubation: Pre-incubate the tubes at 37°C for 5 minutes to reach thermal equilibrium.
-
Initiate the Reaction: Start the enzymatic reaction by adding 20 µL of 10 mM 2,3-BPG solution to the "Sample" and "Blank (No Enzyme)" tubes. For the "Substrate Blank," add 20 µL of deionized water instead. The final reaction volume is 100 µL.
-
Incubation: Incubate the reaction mixtures at 37°C for 30 minutes.
-
Stop the Reaction and Develop Color:
-
Prepare a fresh working solution of the color reagent by mixing 6 volumes of Acid Molybdate Reagent with 1 volume of 10% Ascorbic Acid.
-
Stop the enzymatic reaction by adding 100 µL of the working color reagent to each tube.
-
Incubate at 37°C for 60 minutes to allow for full color development.
-
-
Measurement:
-
Transfer 150 µL of each reaction mixture to a 96-well microplate.
-
Measure the absorbance at 820 nm using a microplate reader.
-
Data Analysis
-
Prepare a Phosphate Standard Curve: Prepare a series of known concentrations of the phosphate standard solution and follow the color development and measurement steps to generate a standard curve of absorbance versus phosphate concentration (nmol).
-
Calculate Inorganic Phosphate Released:
-
Correct the absorbance of the samples by subtracting the absorbance of the "Substrate Blank."
-
Use the phosphate standard curve to determine the amount of inorganic phosphate (in nmol) released in each sample.
-
-
Calculate DPGP Activity:
-
DPGP Activity (µmol/min/mL) = (nmol of Pi released) / (incubation time in min × volume of hemolysate in mL)
-
Convert the activity to µmol/L of cells/hour for comparison with literature values, taking into account the initial dilution of the blood sample.
-
Mandatory Visualizations
DPGP in the Rapoport-Luebering Shunt
Caption: Role of DPGP in the Rapoport-Luebering shunt, a branch of glycolysis.
Experimental Workflow for DPGP Quantification
Caption: Workflow for the quantification of DPGP activity in biological samples.
References
Application Notes and Protocols for DPGP Liposomes in Hydrophilic Drug Encapsulation
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for the utilization of 1,2-dipalmitoyl-sn-glycero-3-phospho-rac-(1-glycerol) (DPGP) liposomes for the encapsulation of hydrophilic drugs. DPGP is an anionic phospholipid that can be a key component in liposomal formulations, offering advantages in terms of stability and drug delivery.
Introduction
Liposomes are versatile, self-assembled vesicular carriers composed of a lipid bilayer enclosing an aqueous core. This structure makes them ideal for encapsulating hydrophilic drugs within the central aqueous compartment, protecting them from degradation and controlling their release. DPGP, with its negatively charged headgroup, can influence the physicochemical properties of liposomes, such as surface charge, stability, and interaction with biological membranes. Anionic liposomes, like those containing DPGP, are explored for various applications, including targeted drug delivery to specific cells or tissues.
Key Applications
DPGP-containing liposomes are suitable for the delivery of a wide range of hydrophilic therapeutic agents, including:
-
Small molecule anticancer drugs (e.g., Doxorubicin, 5-Fluorouracil)
-
Antibiotics (e.g., Gentamicin)
-
Fluorescent probes for in vitro and in vivo imaging (e.g., Calcein)
Physicochemical Properties and Characterization
The critical quality attributes of DPGP liposomes that influence their in vivo performance include particle size, zeta potential, encapsulation efficiency, and drug release profile.
Data Summary
The following tables summarize quantitative data for the characterization of DPGP-containing liposomes encapsulating various hydrophilic drugs.
| Liposome (B1194612) Composition | Hydrophilic Drug | Preparation Method | Mean Particle Size (nm) | Zeta Potential (mV) | Encapsulation Efficiency (%) | Reference |
| DPPG:DPPC (1:1 w/w) | Gentamicin | Microfluidics | 185 ± 9 | Not Reported | ~87 | [1] |
| DPPC with 5 mol% DSPE-PEG2000 and 30 mol% Cholesterol | 5-Fluorouracil | Thin-film Hydration | 114 - 128 | Not Reported | 16.0 ± 2.2 | |
| DPPC | Doxorubicin | Silica Sol-Gel Coating | Not Reported | Not Reported | 72.4 | [2] |
Note: Data for liposomes composed solely of DPGP is limited in publicly available literature. The data presented here is for formulations containing DPGP or similar anionic phospholipids.
Drug Release Characteristics
The release of hydrophilic drugs from DPGP liposomes can be modulated by the lipid composition and external stimuli.
| Liposome Composition | Hydrophilic Drug | Release Conditions | Percentage Release | Time Point | Reference |
| DPPG | Calcein | Pulsed Low-Frequency Ultrasound (LFUS) | 52.2 | 160 s | [3] |
| TRA-conjugated DPPG | Calcein | Pulsed Low-Frequency Ultrasound (LFUS) | 92.5 | Post 3 pulses | [3] |
| DPPC/DSPC | Doxorubicin | Incubation at 37°C in Phosphate Buffered Saline (PBS) | ~10 | 24 hours |
Experimental Protocols
Detailed methodologies for the preparation and characterization of DPGP liposomes are provided below.
Protocol 1: Preparation of DPGP-containing Liposomes by Thin-Film Hydration
This protocol describes a common method for preparing liposomes.
Workflow for Thin-Film Hydration Method
Caption: Workflow for preparing DPGP liposomes via thin-film hydration.
Materials:
-
1,2-dipalmitoyl-sn-glycero-3-phospho-rac-(1-glycerol) (DPGP)
-
Other lipids as required (e.g., DPPC, Cholesterol)
-
Hydrophilic drug
-
Organic solvent (e.g., chloroform, methanol)
-
Aqueous buffer (e.g., Phosphate Buffered Saline, pH 7.4)
-
Rotary evaporator
-
Extruder with polycarbonate membranes of desired pore size (e.g., 100 nm)
Procedure:
-
Lipid Film Formation:
-
Dissolve DPGP and any other lipids in the organic solvent in a round-bottom flask.
-
Attach the flask to a rotary evaporator and rotate it in a water bath at a temperature above the lipid transition temperature to evaporate the solvent.
-
A thin lipid film will form on the inner surface of the flask.
-
Dry the film under vacuum for at least 2 hours to remove any residual solvent.
-
-
Hydration:
-
Prepare an aqueous solution of the hydrophilic drug in the desired buffer.
-
Add the drug solution to the flask containing the lipid film.
-
Hydrate the film by rotating the flask in a water bath at a temperature above the lipid transition temperature for 1-2 hours. This will result in the formation of multilamellar vesicles (MLVs).
-
-
Size Reduction (Extrusion):
-
Load the MLV suspension into an extruder.
-
Extrude the suspension through polycarbonate membranes with a defined pore size (e.g., 100 nm) for a specified number of passes (e.g., 11-21 times). This will produce unilamellar vesicles (LUVs) with a more uniform size distribution.
-
-
Purification:
-
Remove the unencapsulated drug by methods such as dialysis, size exclusion chromatography, or ultracentrifugation.
-
Protocol 2: Characterization of DPGP Liposomes
Caption: Influence of input parameters on final liposome characteristics.
Conclusion
DPGP is a valuable anionic phospholipid for the formulation of liposomes for hydrophilic drug delivery. By carefully selecting the lipid composition and preparation method, it is possible to produce stable DPGP-containing liposomes with desired physicochemical properties for various therapeutic applications. The protocols provided herein offer a foundation for the development and characterization of these advanced drug delivery systems. Further optimization of these protocols may be necessary depending on the specific hydrophilic drug and intended application.
References
Application Notes and Protocols for Creating Stable DPGP Micelles for Compound Screening
For Researchers, Scientists, and Drug Development Professionals
Introduction
The use of micellar systems to solubilize poorly water-soluble compounds is a critical strategy in high-throughput screening (HTS) for drug discovery. These self-assembling colloidal structures can encapsulate hydrophobic molecules, enabling their delivery in aqueous assay environments. 1,2-dipalmitoyl-sn-glycero-3-phospho-(1'-rac-glycerol) (DPGP), a phospholipid, can be formulated into stable micelles, particularly when conjugated with polyethylene (B3416737) glycol (PEG), to create an effective and biocompatible drug delivery vehicle. This document provides detailed protocols for the preparation, characterization, and stability assessment of DPGP-PEG micelles for compound screening applications. While specific quantitative data for DPGP-PEG is not extensively available in the literature, data from the closely related and widely studied 1,2-distearoyl-sn-glycero-3-phosphoethanolamine-PEG (DSPE-PEG) is used here as a representative guide.
Factors Influencing Micelle Stability
The stability of polymeric and lipid-based micelles is governed by several factors. The critical micelle concentration (CMC) is a key indicator of stability; a lower CMC value signifies more stable micelles, as they will resist dissociation upon dilution.[1][2] Other critical factors include the balance between the hydrophobic and hydrophilic components of the amphiphile, the encapsulation of a drug, and environmental conditions such as pH, temperature, and the presence of salts or proteins.[3]
Data Presentation: Physicochemical Properties of PEGylated Phospholipid Micelles
The following tables summarize typical quantitative data for PEGylated phospholipid micelles, using DSPE-PEG as a well-characterized analogue for DPGP-PEG.
Table 1: Critical Micelle Concentration (CMC) of DSPE-PEG
| Polymer | Solvent | CMC (µM) | Reference |
| DSPE-PEG2000 | Water | 10 - 20 | [4] |
| DSPE-PEG2000 | HEPES Buffered Saline | 0.5 - 1.0 | [4] |
| DSPE-PEG5000 | Not Specified | 1000 - 1500 | [5] |
Table 2: Size and Polydispersity of DSPE-PEG Micelles
| Polymer | Method | Hydrodynamic Diameter (nm) | Polydispersity Index (PDI) | Reference |
| DSPE-PEG2000 | Dynamic Light Scattering (DLS) | 2 - 15 | Not Specified | [4] |
| PEG2000-DSPE | Dynamic Light Scattering (DLS) | < 100 | Not Specified | [6] |
Table 3: Drug Loading in PEG-DSPE Micelles
| Drug | Polymer | Drug Loading Content (%) | Encapsulation Efficiency (%) | Reference |
| meso-tetraphenyl porphine (B87208) (mTPP) | PEG2000-DSPE | Not Specified | High | [6][7] |
| Doxorubicin (conjugated) | PEG-PLGA | Not Specified | ~99% | [8] |
| Paclitaxel | mPEG-b-p(HPMAm-Bz) | High | High | [2] |
Experimental Protocols
Protocol 1: Preparation of DPGP-PEG Micelles by Thin-Film Hydration
This method is suitable for preparing drug-loaded micelles.
Materials:
-
DPGP-PEG (e.g., DPGP-2000 PEG)
-
Compound of interest (hydrophobic)
-
Chloroform (B151607) or other suitable organic solvent
-
Aqueous buffer (e.g., Phosphate Buffered Saline (PBS), pH 7.4)
-
Round-bottom flask
-
Rotary evaporator
-
Water bath
-
Syringe filters (0.22 µm)
Procedure:
-
Dissolution: Dissolve a known amount of DPGP-PEG and the hydrophobic compound in chloroform in a round-bottom flask.
-
Film Formation: Evaporate the organic solvent using a rotary evaporator. A thin, uniform lipid-drug film will form on the inner surface of the flask. This is typically done at a controlled temperature (e.g., 40-60°C).
-
Hydration: Add the aqueous buffer to the flask. The volume will depend on the desired final concentration of the micelles.
-
Micelle Formation: Gently agitate the flask in a water bath set to a temperature above the phase transition temperature of the lipid (for DPGP, this is 41°C) for 30-60 minutes. The solution should change from a milky suspension to a clear or translucent solution, indicating micelle formation.
-
Sterilization: For sterile applications, filter the final micelle solution through a 0.22 µm syringe filter to remove any large aggregates.
-
Storage: Store the micelle solution at 4°C.
Protocol 2: Preparation of Blank DPGP-PEG Micelles by Direct Dissolution
This is a simpler method for preparing micelles without a drug payload.[9]
Materials:
-
DPGP-PEG
-
Aqueous buffer (e.g., PBS, pH 7.4)
-
Stir plate and stir bar
-
Syringe filters (0.22 µm)
Procedure:
-
Dissolution: Directly dissolve the DPGP-PEG powder in the aqueous buffer to the desired concentration.
-
Equilibration: Stir the solution at a temperature above the lipid's phase transition temperature for 1-4 hours to ensure complete dissolution and micelle formation.
-
Filtration: Cool the solution to room temperature and filter through a 0.22 µm syringe filter to remove any undissolved aggregates.
Protocol 3: Characterization of DPGP-PEG Micelles
3.1 Particle Size and Polydispersity Index (PDI) Analysis
-
Instrument: Dynamic Light Scattering (DLS)
-
Procedure:
-
Dilute the micelle solution with the same buffer used for preparation.
-
Place the diluted sample in a cuvette and measure the size and PDI according to the instrument's instructions. A PDI value below 0.3 indicates a homogenous population of micelles.
-
3.2 Determination of Critical Micelle Concentration (CMC)
-
Method: Fluorescence spectroscopy using a hydrophobic probe like pyrene (B120774).
-
Procedure:
-
Prepare a series of DPGP-PEG dilutions in the aqueous buffer.
-
Add a small aliquot of a pyrene stock solution (in a volatile organic solvent like acetone) to each dilution.
-
Evaporate the organic solvent.
-
Incubate the samples to allow for pyrene partitioning into the micelle cores.
-
Measure the fluorescence emission spectra. The ratio of the intensity of the first and third vibronic peaks (I₁/I₃) is sensitive to the polarity of the microenvironment. A sharp change in this ratio indicates the formation of micelles, and the concentration at which this occurs is the CMC.
-
3.3 Determination of Drug Loading Content (DLC) and Encapsulation Efficiency (EE)
-
Instrument: High-Performance Liquid Chromatography (HPLC) or UV-Vis Spectrophotometer.
-
Procedure:
-
Separate Free Drug: Separate the unencapsulated drug from the drug-loaded micelles using techniques like dialysis, ultrafiltration, or size exclusion chromatography.
-
Quantify Free Drug: Measure the concentration of the free drug in the filtrate or dialysate.
-
Quantify Total Drug: Disrupt the micelles using a suitable organic solvent (e.g., methanol) to release the encapsulated drug and measure the total drug concentration.
-
Calculate DLC and EE:
-
DLC (%) = (Mass of drug in micelles / Mass of drug-loaded micelles) x 100
-
EE (%) = (Mass of drug in micelles / Total mass of drug used) x 100
-
-
Mandatory Visualizations
Caption: Experimental workflow for creating and characterizing DPGP micelles.
Caption: Logical relationships of factors affecting DPGP micelle stability.
References
- 1. Critical micelle concentration - Wikipedia [en.wikipedia.org]
- 2. Strategies to improve micelle stability for drug delivery - PMC [pmc.ncbi.nlm.nih.gov]
- 3. shoichetlab.utoronto.ca [shoichetlab.utoronto.ca]
- 4. Structure and Dynamics of Highly PEG-ylated Sterically Stabilized Micelles in Aqueous Media - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Preparation and characterization of polymeric micelles for solubilization of poorly soluble anticancer drugs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Nanomicellar formulations for sustained drug delivery: strategies and underlying principles - PMC [pmc.ncbi.nlm.nih.gov]
- 9. From Conventional to Next-Generation Strategies: Recent Advances in Polymeric Micelle Preparation for Drug Delivery - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: Optimizing DPGP Concentration for Stable Vesicle Formation
Welcome to the Technical Support Center for researchers, scientists, and drug development professionals. This resource provides troubleshooting guides and frequently asked questions (FAQs) to assist you in optimizing diphosphatidylglycerol phosphate (B84403) (DPGP) concentration for the successful and stable formation of vesicles.
Frequently Asked Questions (FAQs)
Q1: What is the primary role of DPGP in vesicle formation?
A1: DPGP is an anionic phospholipid. Its primary role in vesicle formation is to impart a negative surface charge to the vesicles. This negative charge creates electrostatic repulsion between vesicles, which is crucial for preventing aggregation and enhancing the colloidal stability of the vesicle suspension.
Q2: What is a typical starting concentration for DPGP in a lipid formulation?
A2: While the optimal concentration is formulation-dependent, a common starting point for anionic phospholipids, such as phosphatidylglycerols, is in the range of 10-30 mol% of the total lipid composition. The exact amount will need to be optimized based on the other lipids in the formulation and the desired vesicle characteristics.
Q3: How does DPGP concentration affect vesicle size and stability?
A3: Increasing the concentration of DPGP generally leads to smaller and more stable vesicles. The increased surface charge enhances repulsion between vesicles, preventing fusion and aggregation that can lead to larger, less stable structures. However, excessively high concentrations might lead to other instability issues, so optimization is key.
Q4: Can the buffer pH and ionic strength affect the stability of vesicles containing DPGP?
A4: Absolutely. The pH of the buffer can affect the ionization state of the phosphate groups on DPGP, thus altering the surface charge of the vesicles. A pH close to neutral (7.0-7.4) is generally recommended for maintaining a consistent negative charge.[1] High ionic strength buffers can screen the surface charges, reducing the electrostatic repulsion and potentially leading to vesicle aggregation.[1]
Troubleshooting Guides
This section addresses common problems encountered during the formation of vesicles containing DPGP.
Issue 1: Vesicle Aggregation and Precipitation
Symptoms:
-
The vesicle suspension appears cloudy or contains visible aggregates immediately after preparation.
-
Precipitate forms at the bottom of the container over a short period.
Possible Causes & Solutions:
| Possible Cause | Suggested Solution |
| Insufficient DPGP Concentration | The electrostatic repulsion is too low to prevent aggregation. Increase the molar ratio of DPGP in your lipid mixture. Try incremental increases of 5-10 mol%. |
| High Ionic Strength of Buffer | Excessive ions in the buffer are shielding the negative surface charge. Prepare vesicles in a buffer with a lower ionic strength. If high ionic strength is required for the application, a higher DPGP concentration may be needed to compensate.[1] |
| Incorrect pH | The buffer pH is affecting the charge of the DPGP headgroup. Ensure the pH of your hydration buffer is in the neutral range (7.0-7.4) for optimal ionization of the phosphate group.[1] |
| High Lipid Concentration | A very high total lipid concentration can increase the likelihood of aggregation. Consider preparing your vesicles at a lower total lipid concentration.[1] |
| Presence of Divalent Cations | Divalent cations (e.g., Ca²⁺, Mg²⁺) can bind to the negatively charged DPGP headgroups, neutralizing the surface charge and causing aggregation. If possible, use a buffer free of divalent cations or include a chelating agent like EDTA. |
Issue 2: Low Stability During Storage
Symptoms:
-
The vesicle suspension is stable initially but shows signs of aggregation or an increase in particle size over time.
-
Leakage of encapsulated material during storage.
Possible Causes & Solutions:
| Possible Cause | Suggested Solution |
| Lipid Hydrolysis | Phospholipids can degrade over time, leading to the formation of lysolipids which can destabilize the vesicles.[1] Store vesicle suspensions at low temperatures (e.g., 4°C) to slow down hydrolysis. |
| Suboptimal Lipid Composition | The overall lipid composition may not be providing sufficient mechanical stability to the bilayer. The inclusion of cholesterol can enhance membrane stability by modulating fluidity and reducing permeability.[1] A common starting point is a cholesterol concentration of 30-50 mol%. |
| Phase Transition Temperature | If the storage temperature is near the phase transition temperature (Tm) of the lipid mixture, the vesicles can be less stable. Ensure the storage temperature is well below the Tm of the main lipid components to maintain a stable gel phase. |
Experimental Protocols
Protocol 1: Preparation of DPGP-Containing Vesicles by Thin-Film Hydration and Extrusion
This method is a standard and widely used technique for producing unilamellar vesicles of a defined size.
Materials:
-
DPGP and other lipids (e.g., a neutral phospholipid like DPPC or DSPC, and cholesterol)
-
Organic solvent (e.g., chloroform (B151607) or a chloroform:methanol mixture)
-
Hydration buffer (e.g., phosphate-buffered saline, pH 7.4)
-
Rotary evaporator
-
Lipid extruder with polycarbonate membranes of a defined pore size (e.g., 100 nm)
Procedure:
-
Lipid Film Formation:
-
Dissolve the desired amounts of DPGP and other lipids in the organic solvent in a round-bottom flask. Ensure complete dissolution to achieve a homogenous mixture.
-
Remove the organic solvent using a rotary evaporator under vacuum to form a thin, uniform lipid film on the wall of the flask.
-
Further dry the film under high vacuum for at least 2 hours to remove any residual solvent.
-
-
Hydration:
-
Add the aqueous hydration buffer to the flask containing the lipid film. The temperature of the buffer should be above the phase transition temperature (Tm) of the lipid with the highest Tm in the mixture.
-
Agitate the flask by gentle swirling or vortexing to hydrate (B1144303) the lipid film. This process results in the formation of multilamellar vesicles (MLVs).
-
-
Size Reduction (Extrusion):
-
Assemble the lipid extruder with the desired pore size polycarbonate membranes (e.g., 100 nm).
-
Equilibrate the extruder to a temperature above the Tm of the lipid mixture.
-
Pass the MLV suspension through the extruder multiple times (typically 11-21 passes) to form large unilamellar vesicles (LUVs) with a more uniform size distribution.
-
-
Characterization and Storage:
-
Characterize the vesicle size and zeta potential using dynamic light scattering (DLS).
-
Store the vesicle suspension at 4°C for short-term storage.
-
Diagrams
Caption: Workflow for preparing DPGP-containing vesicles.
Caption: Troubleshooting logic for vesicle aggregation.
References
Technical Support Center: Long-Term Storage and Stability of DPGP Powder
This technical support center is designed for researchers, scientists, and drug development professionals to provide guidance on the long-term storage and stability of Diphenylglyoxime Peroxide (DPGP) powder. The following information is compiled from general best practices for organic peroxides and powdered substances, as specific stability data for DPGP is not extensively available in public literature.
Frequently Asked Questions (FAQs)
Q1: What are the ideal long-term storage conditions for DPGP powder?
A1: DPGP powder should be stored in a cool, dry, and well-ventilated area.[1] It is crucial to keep the container tightly sealed to prevent moisture absorption and contamination.[1][2] Protect the powder from direct sunlight and sources of heat.[3]
Q2: What is the recommended temperature and humidity range for storing DPGP powder?
A2: For optimal stability, DPGP powder should be stored at temperatures between 15°C and 25°C (59°F–77°F).[3] The relative humidity should be maintained below 50%.[3] Refrigerated storage can be an option to maximize the physical and chemical shelf life, but care must be taken to allow the container to equilibrate to room temperature before opening to prevent condensation.[4]
Q3: How does exposure to light affect the stability of DPGP powder?
Q4: What are the signs of DPGP powder degradation?
A4: Visual signs of degradation in powders can include changes in color, caking or clumping, and the formation of visible crystals. An acidic or sharp odor may also indicate decomposition. For DPGP, a change from its typical appearance or any unexpected smell should be treated as a sign of potential degradation.
Q5: What is the expected shelf life of DPGP powder?
A5: The shelf life of DPGP powder is highly dependent on the storage conditions. When stored properly in its original unopened container, it can have a significant shelf life.[2] However, once opened, the stabilizers may degrade over time. It is recommended to use the powder within the manufacturer's specified expiration date. If no date is provided, a conservative approach is to re-evaluate the powder's quality periodically.
Q6: Is DPGP powder compatible with other common laboratory chemicals?
A6: Organic peroxides are incompatible with a wide range of substances.[5] DPGP powder should not be stored with or come into contact with strong acids, bases, reducing agents, metal salts, and flammable or combustible materials.[5] Always consult the Safety Data Sheet (SDS) for a comprehensive list of incompatible materials.
Troubleshooting Guide
| Issue | Potential Cause | Recommended Action |
| Caking or Clumping of Powder | Exposure to humidity or moisture.[2][3] | Store the powder in a desiccator or a humidity-controlled environment. Ensure the container is always tightly sealed after use. If caking is minor, gently breaking up the clumps with a clean, dry spatula may be possible, but this is not recommended if there are other signs of degradation. |
| Discoloration of Powder | Degradation due to exposure to light, heat, or contamination. | Do not use the powder. Dispose of it according to your institution's hazardous waste disposal procedures. Review storage procedures to prevent future occurrences. |
| Inconsistent Experimental Results | Partial degradation of the DPGP powder, leading to lower potency or the presence of impurities. | Use a fresh batch of DPGP powder. If the issue persists, consider performing a stability check on your current stock (see Experimental Protocols). |
| Poor Solubility | The powder may have degraded into less soluble byproducts. | If the powder does not dissolve as expected in the recommended solvent, it is a strong indicator of degradation. Do not use the powder and dispose of it properly. |
Data Presentation: Recommended Storage Conditions
| Parameter | Recommended Condition | Rationale |
| Temperature | 15°C to 25°C (59°F–77°F)[3] | Minimizes the rate of thermal decomposition. |
| Relative Humidity | Below 50%[3] | Prevents moisture absorption, which can lead to caking and hydrolysis. |
| Light | Store in the dark (opaque or amber container) | Prevents photo-decomposition. |
| Container | Tightly sealed, original container | Protects from moisture, oxygen, and contamination. |
| Storage Area | Well-ventilated, away from heat sources and incompatible materials[1][5] | Ensures safety and prevents accidental reactions. |
Experimental Protocols
General Protocol for Visual Inspection of DPGP Powder
-
Preparation: Before opening the container, allow it to equilibrate to the ambient temperature of the laboratory to prevent condensation.
-
Safety Precautions: Wear appropriate Personal Protective Equipment (PPE), including safety glasses, gloves, and a lab coat. Handle the powder in a well-ventilated area or a fume hood.
-
Visual Examination: Open the container and carefully observe the powder. Note its color, consistency, and uniformity. Check for any signs of clumping, discoloration, or the presence of large crystals.
-
Odor Check: Carefully waft the vapors towards your nose to check for any unusual or sharp odors. Do not directly inhale the vapors.
-
Documentation: Record your observations in a laboratory notebook. If any signs of degradation are observed, the powder should be quarantined and disposed of according to safety guidelines.
General Protocol for Accelerated Stability Testing
Accelerated stability studies are used to predict the long-term stability of a substance by subjecting it to elevated stress conditions.[6][7]
-
Sample Preparation: Place a known quantity of DPGP powder into several vials made of an inert material (e.g., glass).
-
Stress Conditions: Place the vials in stability chambers set to different stress conditions. Common accelerated conditions include elevated temperature and humidity, for example:
-
40°C / 75% RH
-
50°C / ambient RH
-
-
Time Points: Pull samples at predetermined time points (e.g., 0, 1, 3, and 6 months).[6][8]
-
Analysis: At each time point, analyze the samples for changes in physical appearance, purity (e.g., using HPLC), and the presence of degradation products.
-
Data Evaluation: Compare the results from the stressed samples to a control sample stored under recommended long-term conditions (e.g., 25°C / 60% RH). A significant change in purity or the appearance of degradation products indicates instability under those conditions.
Visualizations
References
- 1. fishersci.co.uk [fishersci.co.uk]
- 2. troublefreepool.com [troublefreepool.com]
- 3. Best Practices for Powder Storage and Handling - coatingAI [coatingai.com]
- 4. assets-eu-01.kc-usercontent.com [assets-eu-01.kc-usercontent.com]
- 5. unsw.edu.au [unsw.edu.au]
- 6. japsonline.com [japsonline.com]
- 7. Accelerated Stability Testing: A Step-by-Step Guide to Fast-Tracking Product Stability – StabilityStudies.in [stabilitystudies.in]
- 8. ema.europa.eu [ema.europa.eu]
DPGP Liposome Production Scale-Up: A Technical Support Center
Welcome to the technical support center for DPGP (Dipalmitoylphosphatidylglycerol) liposome (B1194612) production. This resource is designed for researchers, scientists, and drug development professionals to address common challenges encountered when transitioning from laboratory-scale batches to larger, industrial-scale manufacturing. Here you will find troubleshooting guides and frequently asked questions to help you optimize your scale-up process.
Frequently Asked Questions (FAQs)
Q1: What are the primary challenges when scaling up DPGP liposome production?
Scaling up liposome production from a laboratory to an industrial setting presents several key challenges. The most significant hurdles include maintaining batch-to-batch consistency, controlling critical quality attributes (CQAs) such as particle size and polydispersity, ensuring the physical and chemical stability of the formulation, and achieving high, reproducible drug encapsulation efficiency.[1][2][] Processes that are effective on a small scale may not be directly transferable to larger volumes due to issues with uniform mixing and energy distribution.[1]
Q2: How do regulatory bodies like the FDA view the scale-up of liposomal drug products?
Regulatory agencies such as the U.S. Food and Drug Administration (FDA) and the European Medicines Agency (EMA) consider liposomes to be complex drug products.[4][5] They place significant emphasis on a well-controlled and validated manufacturing process. Key principles include Quality by Design (QbD), which involves systematically understanding how process parameters affect the final product, and the implementation of Process Analytical Technology (PAT) for real-time monitoring and control.[6][7] Any change to the manufacturing process, no matter how minor, typically requires comparative investigations to ensure the final product's performance is unaffected.[5][8] Adherence to Good Manufacturing Practices (GMP) is mandatory to ensure product safety and efficacy through consistent production.[6]
Q3: What is Process Analytical Technology (PAT) and why is it important for liposome scale-up?
Process Analytical Technology (PAT) is a system for designing, analyzing, and controlling manufacturing through timely measurements of the critical quality and performance attributes of raw materials and in-process materials.[9][10] It represents a shift from testing the quality of the final product to building quality into the manufacturing process itself.[11] For liposome production, PAT enables real-time monitoring of CQAs like particle size, allowing for immediate adjustments to maintain consistency.[7][12] This proactive approach helps to prevent batch rejection, reduce production time, and facilitate a more efficient and controlled scale-up.[10]
Troubleshooting Guide
This guide addresses specific issues that may arise during the DPGP liposome scale-up process.
Issue 1: Particle Size and Polydispersity
Q: My DPGP liposomes have a larger-than-expected particle size and a high Polydispersity Index (PDI) after scaling up. What could be the cause and how can I fix it?
A: This is a common issue often linked to energy input and the sizing method.
-
Probable Causes:
-
Insufficient Homogenization: The energy applied during sizing steps like high-pressure homogenization or sonication may be inadequate for the larger volume.[13]
-
Method Scalability: Techniques like thin-film hydration are notoriously difficult to scale, often resulting in batch variability.[1] Microfluidic methods, while offering precise control, can have limited throughput, which poses a different kind of scaling challenge.[14][15]
-
Lipid Composition: The concentration and ratio of lipids, including DPGP and cholesterol, can influence the final vesicle size.[13][16]
-
Aggregation: The liposomes may be aggregating after formation due to issues with colloidal stability.[13]
-
-
Solutions:
-
Optimize Sizing Parameters: If using a high-pressure homogenizer (e.g., a Microfluidizer), increase the number of passes or the processing pressure.[17][18] For extrusion, ensure consistent pressure and that the membrane is not clogged.
-
Evaluate Manufacturing Method: Consider methods with better scalability. Microfluidics allows for precise control over mixing conditions by adjusting flow rates, which can produce smaller, more uniform liposomes.[19][20] The ethanol (B145695) injection method is also known for its rapid and simple scale-up potential.[16]
-
Monitor Zeta Potential: DPGP is an anionic phospholipid, which imparts a negative surface charge to the liposomes. This charge creates electrostatic repulsion between vesicles, preventing aggregation. The magnitude of this charge is measured as the zeta potential. A low absolute zeta potential (closer to zero) suggests insufficient repulsion.[13]
-
Incorporate Steric Stabilizers: Including PEGylated lipids in the formulation can provide a protective hydrophilic layer (steric hindrance) that further prevents aggregation.[21]
-
Issue 2: Encapsulation Efficiency
Q: My encapsulation efficiency (EE) for a hydrophilic drug is low and inconsistent between batches. How can this be improved?
A: Low EE for hydrophilic drugs is often due to the drug leaking out of the aqueous core during formation.
-
Probable Causes:
-
Passive Entrapment Limitations: Passive loading methods, where the drug is simply entrapped during vesicle formation, often result in low efficiency as it depends on the captured aqueous volume.[22]
-
Process-Induced Leakage: High-shear methods used for size reduction can cause temporary disruption of the lipid bilayer, allowing the encapsulated drug to leak out.
-
Lipid Bilayer Permeability: The composition of the lipid bilayer, particularly the amount of cholesterol, affects its rigidity and permeability.[23]
-
-
Solutions:
-
Implement Active Loading: For drugs that can be ionized, active or remote loading is highly effective. This involves creating an ion or pH gradient across the liposome membrane. The neutral form of the drug crosses the bilayer and becomes charged and trapped within the liposome's core, leading to very high encapsulation efficiencies.[24]
-
Optimize Lipid Composition: Including cholesterol can decrease membrane permeability and reduce leakage.[23] The choice of the primary phospholipid and its phase transition temperature is also critical.
-
Use the Proliposome-Liposome Method: This method involves creating a dry, free-flowing powder (proliposome) that forms a liposomal dispersion upon hydration. It is known to achieve extremely high encapsulation efficiencies for a wide range of drugs.[25]
-
Issue 3: Product Stability
Q: My final DPGP liposome product shows signs of aggregation and drug leakage during storage. What strategies can enhance long-term stability?
A: Liposome instability is a major hurdle and can manifest as physical changes (aggregation, fusion) or chemical degradation (lipid hydrolysis, oxidation).[23][26]
-
Probable Causes:
-
Colloidal Instability: Insufficient electrostatic or steric repulsion between vesicles leads to aggregation and fusion over time.[27]
-
Chemical Degradation: Phospholipids can be susceptible to hydrolysis and oxidation, which compromises the integrity of the bilayer.[23][26]
-
Storage Conditions: Inappropriate temperature or pH during storage can accelerate both physical and chemical degradation.
-
-
Solutions:
-
Lyophilization (Freeze-Drying): Storing the liposomal formulation in a dry powder state is one of the most effective ways to prevent hydrolysis and improve long-term stability.[26][27] This process requires the use of cryoprotectants (e.g., sugars like sucrose (B13894) or trehalose) to protect the vesicles during freezing and drying.[28]
-
Optimize Formulation: Ensure the formulation has a sufficiently negative zeta potential from the DPGP to ensure electrostatic stability. The addition of cholesterol can increase membrane rigidity, while PEGylated lipids can provide steric stability.[21][23]
-
Control Storage Environment: Store the liposome dispersion at a controlled temperature (typically refrigerated) and in a buffer system that maintains a stable pH. Protect the product from light to prevent photo-oxidation.
-
Quantitative Data Summary
The following table summarizes the impact of different manufacturing methods on the key quality attributes of liposomes.
| Manufacturing Method | Typical Size Range (nm) | Polydispersity Index (PDI) | Scalability | Key Advantage | Key Disadvantage |
| Thin-Film Hydration + Extrusion | 50 - 200[29] | Low (< 0.2)[18] | Poor[1] | Good size control via extrusion | Difficult to scale, batch variability[1][29] |
| High-Pressure Homogenization | 50 - 200[17] | Low (< 0.2)[18] | Good | Capable of large-scale production | Requires specialized equipment |
| Ethanol Injection | 30 - 120[30] | Low (< 0.2)[30] | Excellent[16] | Simple, rapid, and highly scalable | Residual ethanol must be removed |
| Microfluidics | 20 - 200[19][20] | Very Low (< 0.1)[14] | Moderate | Precise control over size and PDI[19] | Throughput can be a limitation for very large volumes[14] |
Experimental Protocols & Workflows
Diagram: General Workflow for Scaled-Up Liposome Production
The following diagram illustrates a typical workflow for the manufacturing of a sterile liposomal drug product, incorporating critical quality control steps.
Caption: A generalized workflow for liposome manufacturing from raw materials to final product.
Methodology: Solvent-Free Liposome Manufacturing
To mitigate risks associated with residual organic solvents, a solvent-free production method can be adopted for scale-up.[18]
-
Hydration: Dry, powdered lipids (including DPGP) are directly dispersed into the aqueous buffer system using a high-shear mixer.
-
Size Reduction: The resulting dispersion of multilamellar vesicles (MLVs) is then processed through a high-pressure homogenizer, such as a Microfluidizer, for a specified number of passes until the desired particle size and a low PDI are achieved.[18]
-
Purification: The liposome suspension is purified and concentrated using Tangential Flow Filtration (TFF) to remove any unencapsulated material and exchange the external buffer.
-
Drug Loading & Sterilization: The product can then undergo active drug loading, if applicable, followed by sterile filtration through a 0.22 µm filter to produce the final bulk product.[18]
Diagram: Troubleshooting Logic for High PDI
This decision tree provides a logical path for diagnosing the root cause of a high Polydispersity Index (PDI).
Caption: A troubleshooting decision tree for diagnosing high polydispersity in liposome batches.
Diagram: Process Analytical Technology (PAT) Feedback Loop
This diagram illustrates the concept of a PAT-enabled manufacturing process, which allows for real-time control.
Caption: A conceptual model of a PAT feedback loop for real-time process control.
References
- 1. Liposome-Based Drug Delivery Systems: From Laboratory Research to Industrial Production—Instruments and Challenges [mdpi.com]
- 2. helixbiotech.com [helixbiotech.com]
- 4. longdom.org [longdom.org]
- 5. researchgate.net [researchgate.net]
- 6. Are Liposomes FDA Approved? Regulatory Considerations in Drug Delivery - CD Bioparticles [cd-bioparticles.net]
- 7. longdom.org [longdom.org]
- 8. Frontiers | Regulatory Considerations Specific to Liposome Drug Development as Complex Drug Products [frontiersin.org]
- 9. Process Analytical Technology for the Production of Parenteral Lipid Emulsions According to Good Manufacturing Practices | MDPI [mdpi.com]
- 10. Process analytical technology - Wikipedia [en.wikipedia.org]
- 11. researchgate.net [researchgate.net]
- 12. agilent.com [agilent.com]
- 13. benchchem.com [benchchem.com]
- 14. Channel-size enlarging strategy for liposome production scale-up: A simplified approach - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. mdpi.com [mdpi.com]
- 16. Factors affecting liposomes particle size prepared by ethanol injection method - PMC [pmc.ncbi.nlm.nih.gov]
- 17. researchgate.net [researchgate.net]
- 18. files.core.ac.uk [files.core.ac.uk]
- 19. Mass Production of Liposomes—Pushing Forward Next-Generation Therapies - ÉTS Montréal [etsmtl.ca]
- 20. microfluidics-mpt.com [microfluidics-mpt.com]
- 21. Methods of Liposomes Preparation: Formation and Control Factors of Versatile Nanocarriers for Biomedical and Nanomedicine Application - PMC [pmc.ncbi.nlm.nih.gov]
- 22. par.nsf.gov [par.nsf.gov]
- 23. scispace.com [scispace.com]
- 24. researchgate.net [researchgate.net]
- 25. Liposome Technology for Industrial Purposes - PMC [pmc.ncbi.nlm.nih.gov]
- 26. ijper.org [ijper.org]
- 27. Post-Processing Techniques for the Improvement of Liposome Stability - PMC [pmc.ncbi.nlm.nih.gov]
- 28. mdpi.com [mdpi.com]
- 29. mnba-journal.com [mnba-journal.com]
- 30. m.youtube.com [m.youtube.com]
Technical Support Center: Troubleshooting 2,3-Diphosphoglycerate (DPGP) Degradation During Formulation
For researchers, scientists, and drug development professionals, ensuring the stability of active pharmaceutical ingredients (APIs) during formulation is a critical challenge. This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to address the degradation of 2,3-diphosphoglycerate (DPGP), a crucial organic phosphate (B84403), during the formulation process.
Frequently Asked Questions (FAQs)
Q1: What is DPGP and why is its stability a concern in pharmaceutical formulations?
A1: DPGP, or 2,3-diphosphoglycerate, is a highly phosphorylated small organic molecule that plays a vital role in regulating the oxygen affinity of hemoglobin in red blood cells.[1] In a therapeutic context, maintaining its chemical integrity during formulation is paramount to ensure its intended biological activity and safety. Degradation can lead to a loss of potency and the formation of potentially harmful impurities.
Q2: What are the primary degradation pathways for DPGP in an aqueous formulation?
A2: The primary degradation pathway for DPGP in aqueous solutions is hydrolysis of its phosphomonoester bonds.[2] This process can be influenced by several factors, including pH, temperature, and the presence of certain ions.
Q3: How does pH affect the stability of DPGP in a formulation?
A3: pH is a critical factor governing the stability of DPGP. Studies on DPGP in red blood cells suggest that its concentration decreases in acidic conditions.[3] While optimal pH for a purified DPGP formulation requires specific investigation, maintaining a neutral to slightly alkaline pH may be beneficial for stability. There is a close relationship between a decrease in DPGP concentration and a fall in the pH of stored blood.[2] Buffering with bicarbonate has been explored to maintain a stable pH during storage.[2]
Q4: What is the impact of temperature on DPGP degradation?
A4: Elevated temperatures can accelerate the degradation of DPGP. Significant decreases in DPGP concentration have been observed in blood incubated at 37°C compared to 4°C.[4] Therefore, it is crucial to control the temperature during manufacturing, storage, and handling of DPGP formulations.
Troubleshooting Guide
This guide provides a structured approach to identifying and resolving common issues related to DPGP degradation during formulation.
Problem 1: Rapid loss of DPGP potency observed during pilot batch manufacturing.
| Possible Cause | Troubleshooting Step | Rationale |
| Inappropriate pH of the formulation buffer. | 1. Measure the pH of the formulation at various stages of the manufacturing process. 2. Conduct a pH stability profile study for DPGP in your formulation matrix. | DPGP is susceptible to pH-dependent hydrolysis. Identifying pH shifts during manufacturing can pinpoint the root cause of degradation. |
| High processing temperatures. | 1. Monitor and record the temperature at all manufacturing steps (e.g., mixing, filtration). 2. Evaluate the feasibility of performing critical steps at a lower temperature. | Thermal stress can significantly accelerate the degradation of DPGP. |
| Presence of catalytic ions. | 1. Analyze raw materials and the final formulation for the presence of metal ions. 2. Consider the use of a chelating agent (e.g., EDTA) in the formulation. | Certain metal ions can catalyze the hydrolysis of phosphate esters. |
Problem 2: Appearance of unknown peaks during HPLC analysis of a DPGP stability sample.
| Possible Cause | Troubleshooting Step | Rationale |
| DPGP degradation. | 1. Perform forced degradation studies (acid, base, oxidation, heat, light) on a pure DPGP sample. 2. Compare the retention times of the degradation products with the unknown peaks in your stability sample. | This will help in identifying the nature of the degradation products and the conditions that promote their formation. |
| Interaction with excipients. | 1. Conduct drug-excipient compatibility studies by preparing binary mixtures of DPGP with each excipient. 2. Analyze these mixtures by HPLC after storage at accelerated conditions. | Excipients can interact with the API, leading to the formation of new chemical entities.[5][6] |
Experimental Protocols
Protocol 1: Forced Degradation Study of DPGP
Objective: To identify potential degradation products and pathways of DPGP under various stress conditions.
Methodology:
-
Prepare Stock Solution: Prepare a stock solution of DPGP in purified water at a known concentration (e.g., 1 mg/mL).
-
Acid Hydrolysis: Mix the DPGP stock solution with an equal volume of 0.1 N HCl. Incubate at 60°C for 24 hours.
-
Base Hydrolysis: Mix the DPGP stock solution with an equal volume of 0.1 N NaOH. Incubate at 60°C for 24 hours.
-
Oxidative Degradation: Mix the DPGP stock solution with an equal volume of 3% hydrogen peroxide. Store at room temperature for 24 hours, protected from light.
-
Thermal Degradation: Incubate the DPGP stock solution at 60°C for 24 hours.
-
Photolytic Degradation: Expose the DPGP stock solution to UV light (254 nm) and fluorescent light for a defined period.
-
Analysis: Analyze all stressed samples, along with an unstressed control, using a stability-indicating HPLC method.
Protocol 2: High-Performance Liquid Chromatography (HPLC) for DPGP and its Degradation Products
Objective: To develop a stability-indicating HPLC method for the quantification of DPGP and its degradation products.
Methodology:
-
Column: A reverse-phase C18 column is a common starting point for the analysis of polar, phosphorylated compounds.
-
Mobile Phase: A gradient elution with a mobile phase consisting of an aqueous buffer (e.g., phosphate buffer at a controlled pH) and an organic modifier (e.g., acetonitrile (B52724) or methanol) is often effective.
-
Detection: UV detection is a common method. The optimal wavelength should be determined by scanning the UV spectrum of DPGP.
-
Validation: The method should be validated according to ICH guidelines for parameters such as specificity, linearity, accuracy, precision, and robustness.[7] A stability-indicating method must be able to resolve the main peak from all potential degradation product peaks.
Data Presentation
The following table summarizes hypothetical data from a DPGP stability study, illustrating how quantitative data should be presented.
| Stress Condition | % DPGP Remaining | Area % of Major Degradant 1 | Area % of Major Degradant 2 |
| Control (T=0) | 100.0 | 0.0 | 0.0 |
| 0.1 N HCl, 60°C, 24h | 75.2 | 15.8 | 5.1 |
| 0.1 N NaOH, 60°C, 24h | 68.5 | 20.3 | 7.9 |
| 3% H₂O₂, RT, 24h | 92.1 | 4.5 | 1.2 |
| 60°C, 24h | 88.4 | 8.1 | 2.5 |
Visualizations
DPGP Degradation Troubleshooting Workflow
Caption: A logical workflow for troubleshooting DPGP degradation during formulation.
DPGP Stability Study Experimental Workflow
Caption: An overview of the experimental workflow for a DPGP stability study.
References
- 1. 2,3-Bisphosphoglyceric acid - Wikipedia [en.wikipedia.org]
- 2. Prolonged maintenance of 2,3-DPG in liquid blood storage: use of an internal CO2 trap to stabilize pH - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Red Blood Cell 2,3-Diphosphoglycerate Decreases in Response to a 30 km Time Trial Under Hypoxia in Cyclists - PMC [pmc.ncbi.nlm.nih.gov]
- 4. In vitro changes in blood P50 and erythrocyte 2,3-diphosphoglycerate concentration - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Drug-Excipient Compatibility Studies - Pharmapproach.com [pharmapproach.com]
- 6. Drug Excipient Compatibility Study - Creative Biolabs [creative-biolabs.com]
- 7. discovery.researcher.life [discovery.researcher.life]
Optimizing Sonication for DPGP Liposome Preparation: A Technical Guide
This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to optimizing sonication parameters for the preparation of 1,2-dipalmitoyl-sn-glycero-3-phosphoglycerol (DPGP) liposomes. The following sections offer troubleshooting advice, frequently asked questions, and detailed experimental protocols to address common challenges and streamline your workflow.
Frequently Asked Questions (FAQs)
Q1: What is the recommended starting point for sonication time when preparing DPGP liposomes?
A1: For initial experiments, a total sonication time of 5 to 15 minutes is a common starting range for forming small unilamellar vesicles (SUVs) from multilamellar vesicles (MLVs).[1] It is crucial to sonicate in pulsed intervals (e.g., 2 seconds on, 2 seconds off) to prevent excessive heating of the sample, which can degrade the DPGP lipids.[2] The optimal time will depend on the desired liposome (B1194612) size, the volume of the sample, and the power of the sonicator.[3][4]
Q2: How does sonication power (amplitude) affect the final DPGP liposome formulation?
A2: Higher sonication power generally leads to a faster reduction in liposome size. However, excessive power can lead to the degradation of lipids and potential contamination from the sonicator probe tip.[1] A lower to moderate amplitude (e.g., 20-40%) is often a good starting point.[3][4] The ideal power setting will provide sufficient energy to form unilamellar vesicles without causing significant sample degradation.
Q3: What is the importance of temperature control during the sonication of DPGP liposomes?
A3: Temperature control is critical. Sonication should be performed above the phase transition temperature (Tc) of DPGP to ensure the lipid bilayer is in a fluid state, which facilitates vesicle formation and size reduction.[1] The Tc of DPGP is approximately 41°C. Therefore, maintaining the sample temperature between 45-55°C is recommended. Overheating should be avoided as it can lead to lipid hydrolysis.[5]
Q4: My DPGP liposome solution is still cloudy after sonication. What does this indicate?
A4: A cloudy or milky appearance after sonication suggests the presence of large, multilamellar vesicles (MLVs) or aggregates. This could be due to insufficient sonication time or power.[1] To address this, you can try incrementally increasing the total sonication time or the power amplitude. Ensure that the temperature is maintained above the Tc of DPGP during the process.
Q5: How can I minimize contamination from the sonicator probe tip?
A5: Probe tip sonication can introduce titanium particles into the liposome suspension. To minimize this, it is important to use a well-maintained and polished probe. After sonication, a centrifugation step (e.g., 10,000 x g for 5-10 minutes) is recommended to pellet the titanium particles, allowing for the collection of the liposome-containing supernatant.[2][3]
Troubleshooting Guide
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Large Mean Vesicle Size (>200 nm) | Insufficient sonication time or power. Temperature below the lipid's phase transition temperature (Tc). High lipid concentration. | Increase total sonication time in increments. Gradually increase sonication power/amplitude. Ensure the sample is maintained at a temperature above the Tc of DPGP (~41°C). Consider diluting the lipid suspension. |
| High Polydispersity Index (PDI > 0.3) | Inconsistent sonication energy delivery. Presence of lipid aggregates. Insufficient sonication duration. | Optimize sonication time and power to achieve a stable size. Ensure the lipid film was fully hydrated before sonication. Increase the number of sonication cycles. |
| Liposome Aggregation and Flocculation | High concentration of liposomes. Inappropriate buffer ionic strength or pH. | Dilute the liposome suspension. Optimize the buffer composition; for anionic lipids like DPGP, a buffer with low to moderate ionic strength is often suitable. |
| Changes in Liposome Size Upon Storage | Vesicle fusion or aggregation over time. Lipid degradation (e.g., hydrolysis, oxidation). | Store liposomes at 4°C.[5] Use a buffer with an appropriate pH to maintain stability. For long-term storage, consider freeze-drying (lyophilization) with a cryoprotectant. |
| Low Encapsulation Efficiency | Disruption of vesicles due to excessive sonication power or time. Leakage of the encapsulated drug during sonication. | Use a gentler sonication method (e.g., bath sonication) or reduce the power and duration of probe sonication. Optimize the drug-to-lipid ratio and the hydration buffer conditions. |
Sonication Parameter Starting Points for Liposome Preparation
Note: The following data is based on studies using other phospholipids (B1166683) like DPPC and is intended to serve as a starting point for the optimization of DPGP liposome sonication. Researchers should perform their own optimization experiments.
| Parameter | Range | Typical Starting Point | Notes |
| Total Sonication Time | 5 - 40 minutes[3] | 10 minutes | Use pulsed sonication to avoid overheating. |
| Sonication Power (Amplitude) | 20% - 50%[3][4] | 30% | Higher power may be needed for more concentrated solutions. |
| Pulse Cycle | 1-5 sec on / 1-5 sec off[2][3] | 2 sec on / 2 sec off | A rest period is crucial to allow for heat dissipation.[2] |
| Temperature | > Tc of the lipid | 45-55°C | Maintain temperature above the Tc of DPGP (~41°C). |
| Lipid Concentration | 1 - 25 mg/mL[3] | 10 mg/mL | Higher concentrations may require longer sonication times. |
Experimental Protocol: Preparation of DPGP Liposomes by Sonication
This protocol describes a general method for preparing DPGP small unilamellar vesicles (SUVs) using a probe-tip sonicator.
Materials:
-
1,2-dipalmitoyl-sn-glycero-3-phosphoglycerol (DPGP) powder
-
Hydration buffer (e.g., 20 mM HEPES, 150 mM NaCl, pH 7.4)
-
Nitrogen gas source
-
Round-bottom flask
-
Rotary evaporator
-
Probe-tip sonicator
-
Water bath or cooling system for the sample
-
Centrifuge
Procedure:
-
Lipid Film Formation:
-
Dissolve the desired amount of DPGP in chloroform in a round-bottom flask.
-
Remove the chloroform using a rotary evaporator to form a thin lipid film on the wall of the flask.
-
Dry the lipid film under a stream of nitrogen gas for at least 30 minutes to remove any residual solvent.
-
-
Hydration:
-
Add the desired volume of pre-warmed (to ~50°C) hydration buffer to the flask containing the dry lipid film.
-
Hydrate the lipid film by rotating the flask in a water bath set to a temperature above the Tc of DPGP (~45-55°C) for 30-60 minutes. This will result in the formation of multilamellar vesicles (MLVs), and the solution will appear milky.
-
-
Sonication:
-
Transfer the MLV suspension to a suitable vial for sonication.
-
Place the vial in a water bath to maintain the temperature above the Tc of DPGP.
-
Immerse the tip of the sonicator probe into the suspension, ensuring it does not touch the sides or bottom of the vial.
-
Sonicate the suspension using a pulsed setting (e.g., 2 seconds on, 2 seconds off) at a moderate power output (e.g., 30% amplitude).
-
Continue sonication for a total of 10-15 minutes. The solution should become clearer as MLVs are converted to SUVs.
-
-
Removal of Probe Contaminants:
-
Characterization:
-
Analyze the liposome size and polydispersity index (PDI) using Dynamic Light Scattering (DLS).
-
The final liposome suspension can be stored at 4°C for short-term use.
-
Caption: Experimental workflow for preparing DPGP liposomes using sonication.
Logical Troubleshooting Flowchart
Caption: A logical flowchart for troubleshooting common sonication issues.
References
- 1. Liposome Preparation - Avanti Research™ [sigmaaldrich.com]
- 2. General preparation of liposomes using probe-tip sonication [protocols.io]
- 3. Preparation of DPPC liposomes using probe-tip sonication: Investigating intrinsic factors affecting temperature phase transitions - PMC [pmc.ncbi.nlm.nih.gov]
- 4. repositorium.uminho.pt [repositorium.uminho.pt]
- 5. benchchem.com [benchchem.com]
Technical Support Center: Minimizing Polydispersity of DPGP Vesicles
This technical support center provides researchers, scientists, and drug development professionals with detailed troubleshooting guides and frequently asked questions (FAQs) to address common challenges in minimizing the polydispersity of dipalmitoylphosphatidylglycerol (B1197311) (DPGP) vesicles.
Frequently Asked Questions (FAQs)
Q1: What is the Polydispersity Index (PDI) and why is it critical for DPGP vesicle formulations?
A1: The Polydispersity Index (PDI) is a dimensionless measure that describes the degree of non-uniformity in a particle size distribution.[][2] A PDI value of 0 indicates a perfectly uniform (monodisperse) sample, while a value of 1 represents a highly polydisperse sample with a very broad size distribution. For DPGP vesicles, a low PDI is crucial as the size and size distribution can significantly impact the formulation's stability, bioavailability, in-vivo behavior, and overall efficacy as a drug delivery vehicle.[][2][3]
Q2: What is considered an acceptable PDI value for DPGP vesicle applications?
A2: For applications in drug delivery, a PDI value below 0.3 is generally considered acceptable, as it indicates a reasonably homogeneous population of vesicles.[][4] However, for optimal performance and reproducibility, a PDI value of 0.2 or lower is often targeted.[5][6]
Q3: What are the most effective methods for preparing DPGP vesicles with a low PDI?
A3: The most common and effective methods involve a two-step process: initial vesicle formation followed by a size reduction technique. The process typically starts with the thin-film hydration method to form multilamellar vesicles (MLVs). Subsequently, high-energy methods are used to reduce the size and polydispersity of these MLVs. The most widely used sizing techniques are:
-
Extrusion: Forcing the vesicle suspension repeatedly through polycarbonate membranes with a defined pore size.[7][8] This method is highly effective at producing unilamellar vesicles with a narrow size distribution.[9][10]
-
Sonication: Using sonic energy (either from a bath or probe sonicator) to break down large MLVs into smaller, more uniform unilamellar vesicles (SUVs).[11]
Q4: How does the phase transition temperature (Tc) of DPGP affect vesicle formation and PDI?
A4: The phase transition temperature (Tc) is the temperature at which a lipid transitions from a rigid gel state to a more fluid liquid-crystalline state. For DPGP, this temperature is approximately 41°C. It is critical to perform the hydration step at a temperature above the Tc.[5] Hydrating below this temperature leads to incomplete and inefficient formation of the lipid sheets, resulting in larger and more heterogeneous vesicles with a high PDI.[5]
Q5: Can the buffer composition (pH, ionic strength) influence the PDI of DPGP vesicles?
A5: Yes, the buffer composition is crucial for maintaining vesicle stability and preventing aggregation, which can increase the effective size and PDI over time.[5] DPGP is an anionic lipid, which imparts a negative surface charge to the vesicles. This charge creates electrostatic repulsion between vesicles, contributing to colloidal stability.[12] A buffer with an appropriate pH and ionic strength is necessary to maintain a sufficient zeta potential (typically > |±20| mV), which helps prevent aggregation and ensures a stable, low PDI during storage.[5][13]
Troubleshooting Guides
Problem 1: High PDI (>0.3) Immediately After Hydration
-
Question: My DPGP vesicle suspension has a very high PDI right after hydrating the lipid film, before any sizing step. What could be the cause?
-
Answer: A high initial PDI is common when multilamellar vesicles (MLVs) are first formed but can be exacerbated by suboptimal hydration conditions.
| Probable Cause | Recommended Solution |
| Incomplete Hydration | Ensure the lipid film is thin and evenly distributed before adding the aqueous buffer. A thick or uneven film hydrates poorly. |
| Hydration Temperature Below Tc | Always hydrate (B1144303) the DPGP lipid film at a temperature significantly above its Tc of ~41°C (e.g., 50-60°C). This ensures the lipid is in a fluid state for proper vesicle formation. |
| Insufficient Agitation | Gently agitate or vortex the suspension during hydration to facilitate the swelling and detachment of lipid bilayers to form MLVs. |
Problem 2: High PDI (>0.2) Persists After Sizing Step
-
Question: I have performed extrusion (or sonication), but the PDI of my DPGP vesicles remains high. How can I improve this?
-
Answer: This indicates that the energy input during the sizing process was either insufficient or inconsistent.
| Probable Cause | Recommended Solution |
| Insufficient Extrusion Passes | A low number of passes through the extruder membrane may not be enough to homogenize the vesicle population. Increase the number of passes to at least 11-15 cycles.[5] Forcing the suspension back and forth through the membrane is critical.[9] |
| Torn or Improperly Seated Membrane | Disassemble the extruder and inspect the polycarbonate membrane for tears or damage. Ensure the filter supports and membrane are assembled correctly to prevent leakage.[5] |
| Suboptimal Sonication | Inconsistent energy from sonication can produce a mix of large and small vesicles.[5] Optimize sonication time and power. Use a pulsed mode to prevent overheating, which can degrade lipids.[11] For probe sonicators, ensure the tip is properly immersed and check for contamination from the tip, which can be removed by centrifugation. |
Problem 3: PDI Increases During Storage
-
Question: My DPGP vesicles had a low PDI after preparation, but the value has increased after a few days of storage. Why is this happening?
-
Answer: An increase in PDI during storage is almost always due to vesicle aggregation or fusion.
| Probable Cause | Recommended Solution |
| Vesicle Aggregation | The formulation may have insufficient electrostatic repulsion. This can be caused by improper buffer conditions (pH, ionic strength).[5] Confirm that the zeta potential is sufficiently negative (e.g., < -20 mV). DPGP is anionic, but buffer choice can still impact stability. |
| Improper Storage Temperature | Store the vesicle suspension well below the lipid's Tc. For DPGP, storage at 4°C is recommended. Storing near the Tc can increase membrane fluidity and lead to vesicle fusion and instability.[13][14] |
| High Vesicle Concentration | A very high concentration of vesicles can increase the likelihood of aggregation. If feasible, dilute the sample for storage. |
Data Summary
Table 1: Key Parameters Influencing DPGP Vesicle Polydispersity
| Parameter | Influence on PDI | Recommendation |
| Hydration Temperature | High | Must be above the lipid Tc (~41°C for DPGP) to ensure formation of homogeneous vesicles.[5] |
| Sizing Method | High | Extrusion is highly effective for achieving low PDI. Sonication is also effective but requires careful optimization.[11] |
| Extrusion Cycles | High | Increasing the number of passes (e.g., >15) significantly narrows the size distribution. |
| Membrane Pore Size | High | Directly influences the final vesicle size and size distribution. |
| Buffer Conditions (pH, Ionic Strength) | Medium | Affects vesicle surface charge and long-term stability against aggregation. |
| Storage Temperature | Medium | Storing well below the Tc (e.g., 4°C) is critical to prevent fusion and aggregation over time.[14] |
Experimental Protocols & Visualizations
Protocol 1: DPGP Vesicle Preparation by Extrusion for Low PDI
This protocol is a widely used method for producing unilamellar vesicles with a controlled size and low polydispersity.[5]
-
Lipid Film Preparation: Dissolve DPGP and any other lipids in chloroform (B151607) or a suitable organic solvent mixture in a round-bottom flask.
-
Solvent Evaporation: Remove the organic solvent using a rotary evaporator to form a thin, even lipid film on the flask wall. Place the flask under high vacuum for at least 2 hours to remove residual solvent.
-
Hydration: Add the desired aqueous buffer to the flask. Warm the mixture to a temperature above DPGP's Tc (~41°C), for example, to 50-60°C. Agitate gently (vortex) until the lipid film is fully suspended, forming a milky suspension of multilamellar vesicles (MLVs).[5]
-
Freeze-Thaw Cycles (Optional): To improve encapsulation efficiency and further disperse lipid aggregates, subject the MLV suspension to 5-10 freeze-thaw cycles by alternately placing it in liquid nitrogen and a warm water bath.
-
Extrusion: Assemble a lipid extruder with a polycarbonate membrane of the desired pore size (e.g., 100 nm).[9] Heat the extruder assembly to the same temperature used for hydration.
-
Sizing: Load the MLV suspension into one of the extruder syringes. Push the suspension back and forth through the membrane for an odd number of passes (e.g., 11 to 21 times).[5][9] The suspension should become progressively more translucent.
-
Characterization: Analyze the final vesicle suspension using Dynamic Light Scattering (DLS) to determine the average particle size and Polydispersity Index (PDI).[]
Troubleshooting Logic Diagram
This diagram provides a logical workflow for diagnosing the cause of high PDI in vesicle preparations.
References
- 2. Impact of Particle Size and Polydispersity Index on the Clinical Applications of Lipidic Nanocarrier Systems - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. benchchem.com [benchchem.com]
- 6. researchgate.net [researchgate.net]
- 7. mdpi.com [mdpi.com]
- 8. liposomes.ca [liposomes.ca]
- 9. researchgate.net [researchgate.net]
- 10. WO1986000238A1 - Extrusion techniques for producing liposomes - Google Patents [patents.google.com]
- 11. researchgate.net [researchgate.net]
- 12. Quality by Design Approach in Liposomal Formulations: Robust Product Development | MDPI [mdpi.com]
- 13. benchchem.com [benchchem.com]
- 14. researchgate.net [researchgate.net]
Technical Support Center: Synthetic DPGP Production
Welcome to the technical support center for the synthesis of Diphosphoglyceroyl Phosphatidylglycerol (DPGP) and related complex phospholipids (B1166683). This resource provides in-depth troubleshooting guides, frequently asked questions (FAQs), and optimized protocols to help researchers overcome common challenges, particularly low reaction yields.
Troubleshooting Guide: Overcoming Low Yield
Low yield is a frequent challenge in the multi-step synthesis of complex phospholipids like DPGP. The following guide addresses specific issues you may encounter during key stages of the synthesis.
Section 1: Issues with Starting Materials and Protecting Groups
Q1: My initial reaction steps are sluggish and yields are low. What should I check first?
A1: The quality and handling of your starting materials are critical.
-
Purity of Reagents: Ensure all starting materials, particularly the glycerol (B35011) backbone, fatty acids, and phosphorylating agents, are of high purity and free from contaminants.[1]
-
Anhydrous Conditions: Moisture is a primary cause of low yield, as it can hydrolyze activated intermediates and reagents.[1] Always use freshly dried, anhydrous solvents and perform reactions under an inert atmosphere (e.g., Argon or Nitrogen).
-
Protecting Group Strategy: An inefficient protecting group strategy can lead to a cascade of problems. Ensure your protecting groups are stable to the reaction conditions and can be removed with high efficiency without affecting other parts of the molecule.[2]
Q2: I'm observing significant side products after deprotection. How can I improve selectivity?
A2: This often points to issues with your protecting group strategy.
-
Orthogonal Protection: Employ an "orthogonal" protecting group strategy.[2][3] This means using groups that can be removed under different, specific conditions, allowing you to deprotect one functional group without affecting others.[2][4] For example, a base-labile group (like Fmoc) can be used alongside an acid-labile group (like Boc or DMT) and a group removed by hydrogenolysis (like Benzyl).[3][4]
-
Milder Deprotection Conditions: Harsh deprotection conditions can lead to side reactions like acyl migration or cleavage of the phosphate (B84403) backbone.[5] Experiment with milder reagents or shorter reaction times. For example, using fluorobenzoyl groups instead of standard benzoyl groups can allow for easier removal under basic conditions, reducing unwanted β-elimination.[6]
Section 2: Phosphorylation and Coupling Inefficiency
Q3: My phosphoramidite (B1245037) coupling step has a low conversion rate. What are the most likely causes?
A3: The phosphoramidite coupling step is highly sensitive to reaction conditions.
-
Activator Choice: The choice of activator is critical. While 1H-Tetrazole has been a standard, it has limited solubility in acetonitrile (B52724) and can be suboptimal for sterically hindered monomers.[7] Consider alternatives like 5-(ethylthio)-1H-tetrazole (ETT) or 2,5-dichloro-1H-imidazole (DCI) which may offer better performance.
-
Moisture Contamination: Moisture will rapidly quench the activated phosphoramidite intermediate.[7][] Ensure all reagents, solvents, and the reaction vessel are scrupulously dry.
-
Reagent Degradation: Phosphoramidites are sensitive to oxidation and hydrolysis. Use fresh, high-quality phosphoramidites and store them properly under inert gas at low temperatures.[9]
-
Coupling Time: Sterically hindered phosphoramidites may require longer coupling times to achieve high efficiency.[7][] Consider increasing the reaction time incrementally.
Q4: How can I monitor the efficiency of my coupling reactions in real-time?
A4: For solid-phase synthesis where a Dimethoxytrityl (DMT) protecting group is used, coupling efficiency can be monitored after each cycle. The DMT cation released during the acidic deblocking step is brightly colored and can be quantified by UV-Vis spectrophotometry at around 495 nm.[9] A consistent and high absorbance reading indicates efficient coupling in the previous step, while a sudden drop signals a problem.[9]
Frequently Asked Questions (FAQs)
Q1: What is a common synthetic strategy for phosphatidylglycerols (PGs)?
A1: A robust method involves a phosphoramidite-based approach, adapted from DNA oligonucleotide synthesis.[5] This strategy involves synthesizing a protected diacylglycerol (DAG) backbone and a protected glycerol headgroup separately. These two pieces are then coupled using a phosphoramidite reagent, followed by oxidation and deprotection to yield the final product.[5] This allows for precise control over stereochemistry and acyl chain identity.[5]
Q2: What causes acyl migration, and how can it be prevented?
A2: Acyl migration is the intramolecular movement of an acyl group from one hydroxyl group to another on the glycerol backbone. It is often catalyzed by acidic or basic conditions and can lead to a mixture of isomers that are difficult to separate. To prevent this, reactions should be carefully monitored and quenched promptly. For instance, in the synthesis of a diacylglycerol, allowing the reaction to proceed for too long can lead to significant acyl chain migration.[5] Using optimized protecting group strategies can also shield the relevant hydroxyl groups until the final deprotection step.
Q3: My final DPGP product is difficult to purify. What are the best practices?
A3: Phospholipids are notoriously difficult to purify due to their amphiphilic nature.[10]
-
Column Chromatography: While standard silica (B1680970) gel chromatography is common, it can lead to product loss. Consider using a less acidic stationary phase or adding a small amount of a weak base (like triethylamine) to the eluent to minimize hydrolysis.
-
Alternative Chromatography: High-Performance Liquid Chromatography (HPLC) and Flash Chromatography are often more effective for achieving high purity.[11]
-
Precipitation: Selective precipitation can be a powerful tool. Neutral lipids can often be removed by precipitation from cold acetone.[10][11] The desired phospholipid may then be precipitated or crystallized from a different solvent system.
Q4: Can enzymatic methods be used to improve yield?
A4: Yes, enzymatic synthesis can offer high selectivity and yield under mild conditions. For example, Phospholipase D (PLD) can catalyze the head group exchange of a common phospholipid like phosphatidylcholine with glycerol to form phosphatidylglycerol.[12] Optimizing the enzyme source, glycerol concentration, and solvent system can lead to nearly quantitative yields of the desired product.[12]
Comparative Data on Reaction Conditions
The choice of reagents and conditions can dramatically impact the overall yield. The tables below summarize data for key synthetic steps.
Table 1: Comparison of Activators for Phosphoramidite Coupling
| Activator | Common Concentration | Advantages | Disadvantages |
|---|---|---|---|
| 1H-Tetrazole | 0.45 M | Historic standard, effective for simple couplings. | Limited solubility in acetonitrile, can cause line clogging; suboptimal for hindered monomers.[7] |
| 5-(Ethylthio)-1H-tetrazole (ETT) | 0.25 - 0.6 M | More acidic and soluble than tetrazole, generally faster reaction rates. | Higher cost. |
| 2,5-Dichloro-1H-imidazole (DCI) | 0.1 - 0.25 M | Highly activating, suitable for difficult couplings. | Can be too aggressive, potentially leading to side reactions if not optimized. |
Table 2: Yield of Phosphatidylglycerol (PG) via Enzymatic Transphosphatidylation
| Enzyme Source | Glycerol:PtdCho (mol ratio) | Yield of PG | Reference |
|---|---|---|---|
| Cabbage PLD | > 64 | Nearly Quantitative | [12] |
| Streptomyces sp. PLD | > 5.3 | Nearly Quantitative | [12] |
| S. chromofuscus PLD | Not specified | ~15% (max) | [12] |
Data demonstrates that enzyme source and substrate ratio are critical for optimizing enzymatic synthesis.
Key Experimental Protocols
Protocol 1: Synthesis of a Protected Diacylglycerol (DAG) Intermediate
This protocol is a representative example for creating a key building block.
-
Protection of Glycerol: Start with a commercially available chiral glycerol derivative (e.g., (R)-Solketal). Protect the primary alcohol using a suitable protecting group, such as p-methoxybenzyl chloride (PMBCl) with sodium hydride (NaH) in an anhydrous solvent like THF. Yields for this step are typically high (>95%).[5]
-
Acetonide Deprotection: Remove the acetonide protecting group to expose the diol using a mild acid, such as 1.0 M HCl in THF.[5] The reaction is typically stirred at room temperature for 2 hours and then quenched with a saturated NaHCO₃ solution.[5]
-
Esterification: The exposed diol is then esterified with the desired fatty acids. To avoid acyl migration, use an appropriate coupling agent (e.g., DCC/DPTS) and monitor the reaction closely, quenching it as soon as the starting material is consumed (typically within 4 hours).[5]
-
Purification: The resulting protected DAG is purified by silica gel column chromatography.
Protocol 2: Phosphoramidite Coupling and Oxidation
-
Setup: All steps must be performed under strict anhydrous and inert atmosphere conditions. Glassware should be flame-dried, and solvents must be freshly distilled from an appropriate drying agent.
-
Activation: The protected glycerol headgroup alcohol (1.0 eq) and the phosphoramidite reagent (e.g., 2-cyanoethyl N,N,N',N'-tetraisopropylphosphorodiamidite, 1.1 eq) are dissolved in anhydrous dichloromethane (B109758) (DCM). The activator (e.g., ETT, 0.9 eq) is added, and the reaction is stirred at room temperature for 1-2 hours.
-
Coupling: The protected DAG intermediate (1.2 eq) is added to the activated mixture. The reaction is monitored by TLC until completion.
-
Oxidation: The resulting phosphite (B83602) triester is unstable and must be oxidized immediately. The reaction mixture is cooled to 0°C, and an oxidizing agent, such as tert-butyl hydroperoxide (TBHP) or m-chloroperoxybenzoic acid (mCPBA), is added.
-
Workup and Purification: The reaction is quenched, and the crude product is purified by silica gel chromatography to yield the fully protected phospholipid.
Visual Guides and Workflows
General Synthetic Workflow
The diagram below outlines the key stages in a typical chemical synthesis of DPGP.
Caption: General workflow for the chemical synthesis of DPGP.
Troubleshooting Low Coupling Yield
This flowchart provides a logical path for diagnosing the cause of low coupling efficiency in phosphoramidite-based synthesis.
Caption: Decision tree for troubleshooting low phosphoramidite coupling yield.
Phosphoramidite Activation Pathway
This diagram illustrates the critical activation step in phosphoramidite chemistry, which is essential for forming the new phospho-ester bond.
Caption: The central role of the activator in phosphoramidite coupling.
References
- 1. benchchem.com [benchchem.com]
- 2. chemweb.bham.ac.uk [chemweb.bham.ac.uk]
- 3. jocpr.com [jocpr.com]
- 4. biosynth.com [biosynth.com]
- 5. Stereospecific Synthesis of Phosphatidylglycerol Using a Cyanoethyl Phosphoramidite Precursor - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Use of fluorobenzoyl protective groups in synthesis of glycopeptides: beta-elimination of O-linked carbohydrates is suppressed - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
- 10. researchgate.net [researchgate.net]
- 11. US4814111A - Process for purification of phospholipids - Google Patents [patents.google.com]
- 12. researchgate.net [researchgate.net]
Technical Support Center: Controlling Lamellarity of DPPG Liposomes
This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to controlling the lamellarity of 1,2-dipalmitoyl-sn-glycero-3-phosphoglycerol (DPPG) liposomes. This resource offers troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols to address specific challenges encountered during experimental work.
Frequently Asked Questions (FAQs)
Q1: What is liposome (B1194612) lamellarity and why is it important to control?
A1: Liposome lamellarity refers to the number of lipid bilayers present in a vesicle.[1] Liposomes can be unilamellar (a single bilayer), oligolamellar (a few concentric bilayers), or multilamellar (multiple concentric bilayers).[2] Controlling lamellarity is crucial as it significantly impacts the physicochemical properties of the liposomes, including:
-
Encapsulation Efficiency: The number of bilayers influences the volume available for encapsulating hydrophilic drugs and the surface area for incorporating lipophilic drugs.[3][4]
-
Drug Release Kinetics: The lamellar structure dictates the diffusion pathway and rate of release for encapsulated substances.[4][5]
-
Stability: The lamellarity can affect the physical and chemical stability of the liposome formulation during storage and in biological environments.[6]
-
Cellular Interaction: The surface characteristics and rigidity of the liposome, which are influenced by lamellarity, play a role in how it interacts with cells.[7]
Q2: What are the main types of liposomes based on lamellarity?
A2: Liposomes are broadly classified into two main categories based on their lamellarity:
-
Multilamellar Vesicles (MLVs): These consist of several concentric lipid bilayers, resembling an onion structure. They are typically formed during the initial hydration of a dry lipid film.[2]
-
Unilamellar Vesicles (UVs): These possess a single lipid bilayer. They are further categorized by their size into:
Q3: Which method is best for producing unilamellar DPPG liposomes?
A3: The optimal method depends on the desired size of the unilamellar vesicles and the scale of production.
-
Extrusion is a widely used and reliable method for producing LUVs with a controlled size and a high proportion of unilamellar vesicles.[9][10]
-
Sonication (probe or bath) is effective for preparing SUVs, although it can sometimes lead to lipid degradation.[11]
-
Microfluidics offers precise control over liposome formation, allowing for the production of unilamellar vesicles with tunable sizes by adjusting parameters like flow rates and lipid concentration.[5][12]
Q4: How can I determine the lamellarity of my DPPG liposome preparation?
A4: Several analytical techniques can be used to characterize liposome lamellarity:
-
Cryogenic Transmission Electron Microscopy (Cryo-TEM): Provides direct visualization of the liposomes, allowing for the clear identification of unilamellar versus multilamellar structures.[13][14]
-
Small-Angle X-ray Scattering (SAXS): An effective tool for determining the number of lipid bilayers and their conformation.[15][16]
-
³¹P-Nuclear Magnetic Resonance (³¹P-NMR): This technique can be used to determine the ratio of phospholipids (B1166683) in the outer monolayer to those in the inner layers, providing information on lamellarity.[1][17]
Troubleshooting Guide
This guide addresses common issues encountered when trying to control the lamellarity of DPPG liposomes.
| Problem | Potential Cause(s) | Recommended Solution(s) |
| High proportion of multilamellar vesicles (MLVs) after extrusion. | 1. Insufficient number of extrusion cycles. 2. Clogged extruder membrane. 3. Extrusion temperature is below the phase transition temperature (Tc) of DPPG. | 1. Increase the number of extrusion cycles (typically 10-21 passes are recommended). 2. Ensure the membrane is properly seated and not clogged. Consider pre-filtering the liposome suspension through a larger pore size membrane first. 3. Perform the extrusion at a temperature above the Tc of DPPG (41°C).[18] |
| Formation of aggregates after sonication. | 1. Over-sonication leading to lipid degradation and fusion. 2. High lipid concentration. 3. Inappropriate buffer conditions (pH, ionic strength). | 1. Optimize sonication time and power. Use a pulsed mode and keep the sample on ice to prevent overheating. 2. Reduce the lipid concentration. 3. Ensure the buffer pH is appropriate for DPPG and that the ionic strength is not excessively high. |
| Low encapsulation efficiency in unilamellar vesicles. | 1. The internal aqueous volume of unilamellar vesicles is smaller than that of multilamellar vesicles. 2. Leakage of the encapsulated material during the size reduction process (extrusion or sonication). | 1. Consider using a method that produces larger unilamellar vesicles (LUVs) if a higher encapsulation volume is required. 2. Optimize the extrusion or sonication parameters to minimize leakage. For sensitive cargo, consider alternative methods like freeze-thaw cycles prior to extrusion.[19] |
| Inconsistent lamellarity between batches. | 1. Variation in the thin-film hydration process. 2. Inconsistent parameters during extrusion or sonication (e.g., temperature, pressure, time). 3. Changes in lipid quality or solvent purity. | 1. Standardize the thin-film hydration protocol, ensuring a uniform and thin lipid film. 2. Carefully control and document all parameters during the size reduction step. 3. Use high-purity lipids and solvents and store them under appropriate conditions. |
Experimental Protocols
Protocol 1: Preparation of Large Unilamellar Vesicles (LUVs) by Extrusion
This protocol describes the preparation of LUVs from DPPG using the thin-film hydration method followed by extrusion.
Materials:
-
1,2-dipalmitoyl-sn-glycero-3-phosphoglycerol (DPPG)
-
Hydration buffer (e.g., phosphate-buffered saline, PBS)
-
Mini-extruder
-
Polycarbonate membranes (e.g., 100 nm pore size)
-
Round-bottom flask
-
Rotary evaporator
-
Water bath or heating block
Procedure:
-
Thin-Film Formation:
-
Dissolve a known amount of DPPG in chloroform in a round-bottom flask.
-
Remove the chloroform using a rotary evaporator to form a thin, uniform lipid film on the inner surface of the flask.
-
Further dry the film under a stream of nitrogen gas and then under vacuum for at least 2 hours to remove any residual solvent.
-
-
Hydration:
-
Hydrate (B1144303) the lipid film by adding the desired aqueous buffer, pre-heated to a temperature above the phase transition temperature (Tc) of DPPG (41°C).
-
Agitate the flask by gentle swirling or vortexing to disperse the lipid, forming multilamellar vesicles (MLVs). Allow the suspension to hydrate for at least 1 hour above the Tc.[20]
-
-
Extrusion:
-
Assemble the mini-extruder with the desired polycarbonate membrane (e.g., 100 nm).
-
Equilibrate the extruder and the liposome suspension to a temperature above the Tc of DPPG.
-
Load the MLV suspension into one of the syringes of the extruder.
-
Force the suspension through the membrane by pushing the plunger. Pass the suspension back and forth through the membrane for a defined number of cycles (e.g., 11-21 times).[21]
-
-
Characterization:
-
Analyze the lamellarity of the resulting LUVs using techniques such as Cryo-TEM or SAXS.
-
Protocol 2: Preparation of Small Unilamellar Vesicles (SUVs) by Sonication
This protocol outlines the preparation of SUVs from DPPG using sonication.
Materials:
-
DPPG
-
Hydration buffer
-
Probe or bath sonicator
-
Glass vial
-
Ice bath
Procedure:
-
Hydration:
-
Prepare an MLV suspension of DPPG as described in Protocol 1 (Steps 1 and 2).
-
-
Sonication:
-
Place the vial containing the MLV suspension in an ice bath to dissipate heat generated during sonication.
-
For probe sonication: Insert the probe tip into the suspension. Sonicate in pulsed mode (e.g., 30 seconds on, 30 seconds off) for a total sonication time of 10-30 minutes.[22][23]
-
For bath sonication: Place the vial in the bath sonicator and sonicate for 30-60 minutes, or until the milky suspension becomes clear.
-
-
Purification (Optional):
-
To remove any titanium particles shed from the probe tip (in case of probe sonication) or larger aggregates, centrifuge the sample at high speed (e.g., 15,000 x g) for 15 minutes.
-
-
Characterization:
-
Determine the lamellarity of the resulting SUVs using appropriate analytical techniques.
-
Quantitative Data Summary
The following tables summarize how different preparation parameters can influence the lamellarity of liposomes. While specific data for DPPG is limited, the general trends observed for other phospholipids are applicable.
Table 1: Effect of Extrusion Parameters on Lamellarity
| Parameter | Variation | Expected Outcome on Lamellarity | Reference(s) |
| Pore Size | 100 nm vs. 400 nm | Smaller pore sizes (e.g., 100 nm) result in a higher proportion of unilamellar vesicles. | [21] |
| Number of Passes | 5 vs. 11 vs. 21 | Increasing the number of passes through the extruder membrane generally increases the unilamellar population. | [9] |
| Lipid Concentration | Low vs. High | High lipid concentrations can sometimes lead to a higher proportion of multilamellar vesicles, even after extrusion. | [24] |
| Temperature | Below Tc vs. Above Tc | Extrusion must be performed above the lipid's phase transition temperature to efficiently form unilamellar vesicles. | [18] |
Table 2: Comparison of Different Preparation Methods on Lamellarity
| Preparation Method | Typical Lamellarity | Advantages | Disadvantages | Reference(s) |
| Thin-Film Hydration | Multilamellar (MLV) | Simple and versatile. | Heterogeneous in size and lamellarity; low encapsulation efficiency for hydrophilic drugs. | [2] |
| Extrusion | Unilamellar (LUV) | Produces vesicles with a defined size and high unilamellarity. | Requires specialized equipment; potential for membrane clogging. | [9][10] |
| Sonication | Unilamellar (SUV) | Simple method for producing small vesicles. | Can cause lipid degradation; potential for contamination from probe tip. | [11] |
| Freeze-Thaw | Can reduce lamellarity of MLVs | Increases encapsulation efficiency. | May not produce a fully unilamellar population on its own. | [19][25] |
| Microfluidics | Controllable (Unilamellar to Multilamellar) | Precise control over size and lamellarity; reproducible. | Requires a microfluidic setup; may be limited in scale. | [5][12] |
Visualizations
The following diagrams illustrate key experimental workflows for controlling liposome lamellarity.
References
- 1. creative-biostructure.com [creative-biostructure.com]
- 2. mdpi.com [mdpi.com]
- 3. Lamellarity Determination - CD Bioparticles [cd-bioparticles.net]
- 4. researchgate.net [researchgate.net]
- 5. Controlling lamellarity and physicochemical properties of liposomes prepared using a microfluidic device - Biomaterials Science (RSC Publishing) [pubs.rsc.org]
- 6. mdpi.com [mdpi.com]
- 7. pubs.acs.org [pubs.acs.org]
- 8. mdpi.com [mdpi.com]
- 9. Extrusion for unilamellar liposome formation [manufacturingchemist.com]
- 10. liposomes.ca [liposomes.ca]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
- 13. researchgate.net [researchgate.net]
- 14. openi.nlm.nih.gov [openi.nlm.nih.gov]
- 15. xenocs.com [xenocs.com]
- 16. news-medical.net [news-medical.net]
- 17. Parameters influencing the determination of liposome lamellarity by 31P-NMR - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. リポソーム調製-Avanti® Polar Lipids [sigmaaldrich.com]
- 19. creative-biostructure.com [creative-biostructure.com]
- 20. avantiresearch.com [avantiresearch.com]
- 21. avantiresearch.com [avantiresearch.com]
- 22. General preparation of liposomes using probe-tip sonication [protocols.io]
- 23. repositorium.uminho.pt [repositorium.uminho.pt]
- 24. Tailoring the Lamellarity of Liposomes Prepared by Dual Centrifugation [mdpi.com]
- 25. Effect of Freeze-Thawing Process on the Size and Lamellarity of PEG-Lipid Liposomes [benthamopenarchives.com]
Validation & Comparative
DPGP vs. DPPC: A Comparative Analysis for Model Membrane Applications
For Researchers, Scientists, and Drug Development Professionals
In the realm of model membranes, the choice of phospholipid is paramount to mimicking the complex environment of biological cell membranes. Among the plethora of available lipids, 1,2-dipalmitoyl-sn-glycero-3-phospho-rac-(1-glycerol) (DPGP) and 1,2-dipalmitoyl-sn-glycero-3-phosphocholine (DPPC) are two saturated phospholipids (B1166683) that find extensive use. This guide provides a detailed, data-driven comparison of DPGP and DPPC to aid researchers in selecting the appropriate lipid for their specific application, be it in fundamental biophysical studies or advanced drug delivery system development.
While direct comparative data for DPGP is limited, this guide will leverage data from its close structural analog, 1,2-dipalmitoyl-sn-glycero-3-phosphoglycerol (DPPG), to draw meaningful comparisons with DPPC. The primary structural difference between DPGP and DPPG lies in the glycerol (B35011) headgroup, which can influence intermolecular interactions and membrane properties.
Comparative Data of DPGP (as DPPG) and DPPC
The following tables summarize key biophysical parameters for DPGP (represented by DPPG) and DPPC, providing a quantitative basis for comparison.
| Property | DPPC | DPPG (as a proxy for DPGP) | Reference |
| Molecular Weight ( g/mol ) | 734.04 | 744.96 | [1] |
| Headgroup Charge (at physiological pH) | Zwitterionic (neutral) | Anionic (-) | [2] |
| Main Phase Transition Temp (Tm) (°C) | 41 | 41 | [3] |
| Gel Phase (Lβ') | Tightly packed acyl chains, ordered | Tightly packed acyl chains, ordered | [4][5] |
| Liquid Crystalline Phase (Lα) | Disordered acyl chains, fluid | Disordered acyl chains, fluid | [4][5] |
| Property | DPPC | DPPG (as a proxy for DPGP) | Reference |
| Area per Molecule (Ų/molecule) in Lα phase | ~64 | ~64 | [6] |
| Membrane Fluidity | Lower in gel phase, higher in liquid crystalline phase | Lower in gel phase, higher in liquid crystalline phase | [4][7] |
| Interaction with Cations (e.g., Ca²⁺) | Weak | Strong, can induce phase separation and changes in membrane organization | [2] |
| Interaction with Proteins | Varies depending on protein charge and structure | Strong electrostatic interactions with positively charged proteins | [2] |
Experimental Protocols
Detailed methodologies are crucial for reproducible research. Below are outlines for key experiments used to characterize and compare DPGP and DPPC model membranes.
Liposome (B1194612) Preparation by Thin-Film Hydration
This is a common method for preparing multilamellar vesicles (MLVs), which can be further processed to form unilamellar vesicles.[8][9]
Materials:
-
DPGP or DPPC powder
-
Chloroform (B151607) or a chloroform/methanol mixture
-
Aqueous buffer (e.g., PBS, Tris-HCl)
-
Rotary evaporator
-
Round-bottom flask
-
Water bath sonicator or extruder
Procedure:
-
Dissolve the desired amount of DPGP or DPPC in chloroform (or a suitable organic solvent mixture) in a round-bottom flask.
-
Remove the organic solvent using a rotary evaporator under reduced pressure to form a thin lipid film on the flask wall.
-
Further dry the lipid film under vacuum for at least 2 hours to remove any residual solvent.
-
Hydrate the dry lipid film by adding the aqueous buffer to the flask. The temperature of the buffer should be above the phase transition temperature (Tm) of the lipid (e.g., >41°C for both DPPC and DPGP).
-
Agitate the flask by vortexing or gentle shaking to disperse the lipid film, forming MLVs.
-
For unilamellar vesicles (SUVs or LUVs), the MLV suspension can be sonicated using a bath or probe sonicator, or extruded through polycarbonate membranes with a defined pore size.[10]
Determination of Phase Transition Temperature (Tm) by Differential Scanning Calorimetry (DSC)
DSC is a powerful technique to measure the heat changes associated with the phase transition of lipids from the gel to the liquid crystalline state.[5]
Materials:
-
Liposome suspension (DPGP or DPPC)
-
Differential Scanning Calorimeter
Procedure:
-
Load a precise amount of the liposome suspension into an aluminum DSC pan and seal it. An equal amount of buffer is used as a reference.
-
Place the sample and reference pans into the DSC instrument.
-
Equilibrate the system at a temperature below the expected Tm (e.g., 25°C).
-
Scan the temperature at a controlled rate (e.g., 1-5°C/min) up to a temperature above the Tm (e.g., 60°C).
-
The temperature at which the peak of the endothermic transition occurs is the main phase transition temperature (Tm). The enthalpy of the transition (ΔH) can also be calculated from the peak area.
Membrane Fluidity Assessment by Fluorescence Anisotropy
Fluorescence anisotropy using a lipophilic probe like 1,6-diphenyl-1,3,5-hexatriene (B155585) (DPH) provides information about the rotational mobility of the probe within the lipid bilayer, which is related to membrane fluidity.[4]
Materials:
-
Liposome suspension (DPGP or DPPC)
-
DPH stock solution in a suitable solvent (e.g., tetrahydrofuran)
-
Fluorometer with polarization filters
Procedure:
-
Incubate the liposome suspension with a small aliquot of the DPH stock solution to incorporate the probe into the lipid bilayers. The final probe-to-lipid ratio should be low (e.g., 1:500) to avoid self-quenching.
-
Excite the sample with vertically polarized light at the excitation wavelength of DPH (around 360 nm).
-
Measure the fluorescence emission intensity parallel (I∥) and perpendicular (I⊥) to the polarization of the excitation light at the emission wavelength of DPH (around 430 nm).
-
Calculate the fluorescence anisotropy (r) using the following equation: r = (I∥ - G * I⊥) / (I∥ + 2 * G * I⊥) where G is the grating factor of the instrument.
-
Anisotropy values are inversely related to membrane fluidity; higher anisotropy indicates a more ordered (less fluid) membrane. Measurements can be performed as a function of temperature to observe changes in fluidity across the phase transition.
Visualizing the Comparison
Diagrams are provided below to illustrate the molecular structures of DPGP and DPPC, and a typical experimental workflow for their comparison.
Caption: Molecular structures of DPGP and DPPC.
Caption: Experimental workflow for comparing DPGP and DPPC model membranes.
Discussion and Conclusion
The primary distinction between DPGP and DPPC lies in their headgroup, with DPGP possessing a negatively charged glycerol headgroup and DPPC having a zwitterionic phosphocholine (B91661) headgroup.[2] This difference in charge significantly influences their interaction with ions and charged molecules. DPGP's anionic nature leads to strong interactions with cations and positively charged proteins, a critical consideration in studies involving such components. In contrast, the neutral headgroup of DPPC results in weaker electrostatic interactions.
Despite this key difference, their identical dipalmitoyl acyl chains result in the same main phase transition temperature of 41°C.[3] Below this temperature, both lipids form a well-ordered gel phase, while above it, they transition to a more fluid liquid crystalline phase. The acyl chain packing and membrane fluidity within these phases are largely comparable in the absence of specific interacting molecules.
References
- 1. Dipalmitoylphosphatidylcholine - Wikipedia [en.wikipedia.org]
- 2. Comparison of DPPC and DPPG Environments in Pulmonary Surfactant Models - PMC [pmc.ncbi.nlm.nih.gov]
- 3. avantiresearch.com [avantiresearch.com]
- 4. Phase Transitions and Structural Changes in DPPC Liposomes Induced by a 1-Carba-Alpha-Tocopherol Analogue | MDPI [mdpi.com]
- 5. Ruscogenin interacts with DPPC and DPPG model membranes and increases the membrane fluidity: FTIR and DSC studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Khan Academy [khanacademy.org]
- 8. mdpi.com [mdpi.com]
- 9. Basic Methods for Preparation of Liposomes and Studying Their Interactions with Different Compounds, with the Emphasis on Polyphenols - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Methods of Liposomes Preparation: Formation and Control Factors of Versatile Nanocarriers for Biomedical and Nanomedicine Application - PMC [pmc.ncbi.nlm.nih.gov]
comparing DPGP and 1,2-distearoyl-sn-glycero-3-phosphate (DSPG) for drug delivery
For Researchers, Scientists, and Drug Development Professionals
The selection of appropriate lipid excipients is a critical determinant of the efficacy and stability of liposomal drug delivery systems. Among the diverse array of lipids available, anionic phospholipids (B1166683) such as dipalmitoylphosphatidylglycerol (B1197311) (DPGP) and 1,2-distearoyl-sn-glycero-3-phosphate (DSPG) are frequently employed to modulate the physicochemical properties and biological performance of liposomes. This guide provides an in-depth comparison of DPGP and DSPG, focusing on how their structural differences influence their performance in drug delivery, supported by experimental data.
Executive Summary
DPGP and DSPG are both anionic phospholipids that share the same phosphatidylglycerol headgroup but differ in the length of their acyl chains. DPGP possesses two C16:0 (palmitoyl) chains, while DSPG has two C18:0 (stearoyl) chains. This seemingly subtle difference in two methylene (B1212753) groups per chain significantly impacts the biophysical properties of the liposomal membrane, influencing its stability, drug retention capabilities, and interaction with biological systems. In general, the longer acyl chains of DSPG result in a more rigid and stable lipid bilayer with a higher phase transition temperature, leading to enhanced drug retention and stability compared to DPGP-containing liposomes.
Comparative Analysis of Physicochemical and Performance Characteristics
The following tables summarize the key physicochemical properties of DPGP and DSPG and the resulting performance characteristics of liposomes formulated with these lipids.
Table 1: Physicochemical Properties of DPGP and DSPG
| Property | DPGP (1,2-dipalmitoyl-sn-glycero-3-phospho-(1'-rac-glycerol)) | DSPG (1,2-distearoyl-sn-glycero-3-phospho-(1'-rac-glycerol)) |
| Molecular Formula | C\u2083\u2088H\u2087\u2084O\u2081\u2080PNa | C\u2084\u2082H\u2088\u2082O\u2081\u2080PNa |
| Molecular Weight | 744.95 g/mol | 801.06 g/mol |
| Acyl Chain Composition | 2 x C16:0 (Palmitoyl) | 2 x C18:0 (Stearoyl) |
| Phase Transition Temp (Tm) | ~41°C | ~55°C |
| Charge | Anionic | Anionic |
Table 2: Comparative Performance of DPGP vs. DSPG in Liposomal Formulations
| Performance Metric | Liposomes with DPGP (or DPPC analog) | Liposomes with DSPG (or DSPC analog) | Rationale for Difference |
| Membrane Rigidity | Lower | Higher | Longer acyl chains in DSPG lead to stronger van der Waals interactions and a more ordered, rigid membrane. |
| Stability & Drug Retention | Lower, more prone to leakage, especially at physiological temperatures.[1] | Higher, with reduced drug leakage and enhanced stability.[1][2] | The higher Tm of DSPG ensures the liposome (B1194612) remains in the more stable gel phase at 37°C, reducing membrane permeability.[1] |
| Encapsulation Efficiency | Generally lower for some drugs. | Generally higher, particularly for hydrophobic drugs.[2] | The thicker and more ordered bilayer of DSPG liposomes can better accommodate and retain drug molecules. |
| Drug Release Rate | Faster | Slower and more controlled. | Higher membrane rigidity and lower permeability of DSPG-containing bilayers lead to a slower diffusion of the encapsulated drug. |
| In Vivo Circulation Time | Potentially shorter | Potentially longer | More stable liposomes are less prone to disruption by serum components, which can lead to longer circulation times. |
| Particle Size | May be slightly smaller in some formulations. | May be slightly larger in some formulations.[3] | The longer acyl chains of DSPG can result in a thicker lipid bilayer, which may contribute to a larger overall particle size. |
Experimental Protocols
The following section details common experimental methodologies for the preparation and characterization of liposomes containing either DPGP or DSPG.
Protocol 1: Liposome Preparation via Thin-Film Hydration and Extrusion
This method is widely used for preparing unilamellar liposomes with a controlled size distribution.[4][5]
Materials:
-
DPGP or DSPG
-
Other lipids as required (e.g., a neutral phospholipid like DPPC or DSPC, cholesterol)
-
Chloroform (B151607) or a chloroform:methanol mixture
-
Aqueous buffer (e.g., phosphate-buffered saline, pH 7.4)
-
Drug to be encapsulated
Procedure:
-
Lipid Dissolution: Dissolve DPGP or DSPG and any other lipids in chloroform or a suitable organic solvent mixture in a round-bottom flask.
-
Thin-Film Formation: Evaporate the organic solvent using a rotary evaporator to form a thin, uniform lipid film on the inner surface of the flask. Place the flask under high vacuum for at least 2 hours to remove any residual solvent.
-
Hydration: Hydrate the dry lipid film with the aqueous buffer (containing the hydrophilic drug, if applicable) by rotating the flask at a temperature above the phase transition temperature (Tm) of the lipid with the highest Tm (e.g., >41°C for DPGP, >55°C for DSPG). This results in the formation of multilamellar vesicles (MLVs).
-
Sizing by Extrusion: To obtain unilamellar vesicles with a uniform size, subject the MLV suspension to extrusion through polycarbonate membranes with a defined pore size (e.g., 100 nm). This should also be performed at a temperature above the lipid Tm.
Protocol 2: Determination of Encapsulation Efficiency
Encapsulation efficiency (EE%) is a critical parameter that quantifies the amount of drug successfully entrapped within the liposomes.
Procedure:
-
Separation of Free Drug: Separate the unencapsulated drug from the liposome formulation. Common methods include:
-
Size Exclusion Chromatography (SEC): Pass the liposome suspension through a gel filtration column (e.g., Sephadex G-50). The larger liposomes will elute first, followed by the smaller, free drug molecules.
-
Centrifugation/Ultrafiltration: Use centrifugal filter units with a molecular weight cutoff that allows the free drug to pass through while retaining the liposomes.
-
-
Quantification of Drug:
-
Measure the total drug concentration in the liposome formulation before the separation step (C_total).
-
Measure the concentration of the free drug in the filtrate or the later-eluting fractions from SEC (C_free).
-
The concentration of the encapsulated drug (C_encap) can be determined by disrupting the liposomes (e.g., with a suitable solvent like methanol) in the liposome-containing fractions and measuring the drug concentration.
-
-
Calculation of EE%: EE (%) = (C_encap / C_total) x 100 or EE (%) = [(C_total - C_free) / C_total] x 100
Protocol 3: In Vitro Drug Release Assay (Dialysis Method)
This method assesses the rate at which the encapsulated drug is released from the liposomes over time.
Procedure:
-
Place a known volume of the liposome formulation into a dialysis bag with a molecular weight cutoff that is permeable to the drug but not the liposomes.
-
Suspend the sealed dialysis bag in a larger volume of release medium (e.g., PBS, pH 7.4) at a constant temperature (e.g., 37°C) with gentle stirring.
-
At predetermined time intervals, withdraw aliquots from the release medium and replace with an equal volume of fresh medium to maintain sink conditions.
-
Quantify the concentration of the released drug in the aliquots using a suitable analytical technique (e.g., HPLC, UV-Vis spectroscopy).
-
Calculate the cumulative percentage of drug released over time.
Visualizing Experimental Workflows
The following diagrams, generated using Graphviz, illustrate the key experimental workflows.
Caption: Workflow for liposome preparation and characterization.
Caption: Workflow for determining encapsulation efficiency.
Conclusion
The choice between DPGP and DSPG for a drug delivery formulation depends on the desired characteristics of the final product. DSPG, with its longer C18:0 acyl chains, generally forms more stable and less permeable liposomes, making it a suitable choice for applications requiring enhanced drug retention and prolonged release.[1] Conversely, DPGP, with its C16:0 acyl chains, results in a more fluid membrane, which might be advantageous for applications where a faster drug release is desired or for the delivery of molecules that benefit from a less rigid bilayer. Researchers should consider the specific requirements of their therapeutic agent and the intended biological application when selecting between these two anionic lipids.
References
- 1. Optimizing the therapeutic efficacy of cisplatin PEGylated liposomes via incorporation of different DPPG ratios: In vitro and in vivo studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. tandfonline.com [tandfonline.com]
- 3. scispace.com [scispace.com]
- 4. Effect of phospholipid head group on ultrasound-triggered drug release and cellular uptake of immunoliposomes - PMC [pmc.ncbi.nlm.nih.gov]
- 5. dissolutiontech.com [dissolutiontech.com]
Unveiling Cell Fate: A Comparative Guide to Apoptosis Assays and the Role of S-Palmitoylation
For researchers, scientists, and drug development professionals, the accurate detection and quantification of apoptosis, or programmed cell death, is critical. While classic assays provide a broad view of the apoptotic process, emerging evidence highlights the crucial role of post-translational modifications, such as S-palmitoylation, in regulating cell death pathways. This guide provides an objective comparison of established apoptosis detection methods with techniques used to validate protein S-palmitoylation, offering insights into their respective principles, applications, and supporting experimental data.
This guide will delve into the specifics of key apoptosis assays—Annexin (B1180172) V/Propidium Iodide, Caspase Activity, and TUNEL—and compare them with the Acyl-Biotin Exchange (ABE) assay, a method to detect S-palmitoylation, a reversible lipid modification of cysteine residues that is increasingly implicated in the regulation of apoptotic signaling.
Comparative Analysis of Apoptosis Detection Methodologies
The selection of an appropriate assay for studying apoptosis depends on the specific stage of the process being investigated and the experimental context. The following table summarizes and compares the key features of established apoptosis assays and the ABE assay for S-palmitoylation detection.
| Assay | Principle | Parameter Detected | Stage of Apoptosis | Advantages | Disadvantages |
| Annexin V / Propidium Iodide (PI) | Annexin V, a calcium-dependent protein, binds with high affinity to phosphatidylserine (B164497) (PS), which is translocated to the outer leaflet of the plasma membrane during early apoptosis. PI is a fluorescent nucleic acid stain that cannot cross the membrane of live or early apoptotic cells, but stains late apoptotic and necrotic cells.[1][2][3] | Externalization of phosphatidylserine (early apoptosis) and loss of membrane integrity (late apoptosis/necrosis).[1][2] | Early to Late | Allows for the differentiation between viable, early apoptotic, late apoptotic, and necrotic cells.[1] Rapid and quantifiable using flow cytometry.[2] | Adherent cells may be susceptible to membrane damage during harvesting, leading to false positives.[4] Can be expensive for large-scale screening.[5] |
| Caspase Activity Assays | Utilizes synthetic substrates that are cleaved by active caspases (key executioner enzymes in apoptosis) to release a detectable chromophore or fluorophore.[6][7] | Activity of specific caspases (e.g., Caspase-3, -7, -8, -9).[6] | Mid-stage | Highly sensitive and allows for the quantification of specific caspase activities.[8] Can be adapted for high-throughput screening.[9] | Caspase activation does not always lead to cell death.[8] Overlap in substrate specificity between different caspases can occur.[8] |
| TUNEL (TdT-mediated dUTP Nick End Labeling) Assay | The enzyme terminal deoxynucleotidyl transferase (TdT) is used to label the 3'-hydroxyl ends of DNA fragments, a hallmark of late-stage apoptosis, with labeled dUTPs.[10][11] | DNA fragmentation.[10] | Late | Highly specific for apoptotic cells with extensive DNA fragmentation. Can be used on fixed cells and tissue sections.[11] | May not detect early-stage apoptosis before significant DNA fragmentation occurs.[5] Can produce false positives in necrotic cells or cells with DNA damage from other sources.[10] |
| Acyl-Biotin Exchange (ABE) Assay | A chemical method to detect S-palmitoylated proteins. Free cysteine thiols are blocked, then the thioester bond of palmitoylated cysteines is cleaved with hydroxylamine (B1172632). The newly exposed thiols are then tagged with biotin (B1667282) for detection.[12][13][14] | S-palmitoylation status of specific proteins. | Pathway-specific (can be early or mid-stage depending on the protein) | Allows for the study of a specific regulatory mechanism (S-palmitoylation) in apoptosis. Can identify novel roles of proteins in cell death signaling.[15] | Indirect measure of apoptosis; requires knowledge of the specific palmitoylated protein's role in the pathway. More complex and time-consuming than standard apoptosis assays.[14] |
Signaling Pathways in Apoptosis
Apoptosis is executed through two primary signaling cascades: the extrinsic (death receptor-mediated) and intrinsic (mitochondrial-mediated) pathways. Both converge on the activation of executioner caspases, which orchestrate the dismantling of the cell. S-palmitoylation has been shown to regulate key proteins in these pathways, such as the death receptor CD95 (Fas) in the extrinsic pathway and the pro-apoptotic protein BAX in the intrinsic pathway, influencing their localization and function.[16][17][18]
Caption: Overview of extrinsic and intrinsic apoptosis pathways, highlighting S-palmitoylation points.
Experimental Protocols & Workflows
Detailed and reproducible protocols are essential for accurate assay performance. Below are generalized protocols for each of the discussed assays.
Acyl-Biotin Exchange (ABE) Assay Workflow
The ABE assay is a multi-step process to specifically label and detect S-palmitoylated proteins.[12][14]
Caption: Step-by-step workflow of the Acyl-Biotin Exchange (ABE) assay for detecting S-palmitoylation.
Acyl-Biotin Exchange (ABE) Assay Protocol
Adapted from established protocols.[12][13]
-
Cell Lysis: Lyse cells in a buffer containing a cysteine-blocking agent like N-ethylmaleimide (NEM) to block all free sulfhydryl groups.
-
Protein Precipitation: Precipitate proteins using acetone to remove excess NEM.
-
Thioester Cleavage: Resuspend the protein pellet and split it into two aliquots. Treat one aliquot with hydroxylamine (HAM) at a neutral pH to specifically cleave the thioester bonds of palmitoylated cysteines. Treat the second aliquot with a control buffer (e.g., Tris) instead of HAM.
-
Biotinylation: Label the newly exposed sulfhydryl groups in both samples with a thiol-reactive biotinylating reagent (e.g., HPDP-Biotin).
-
Affinity Purification: Precipitate the proteins again to remove excess biotin reagent. Resuspend the pellets and incubate with neutravidin-agarose beads to capture the biotinylated (i.e., originally palmitoylated) proteins.
-
Elution and Detection: Elute the captured proteins from the beads and analyze by western blotting for the protein of interest. A signal in the +HAM lane and its absence in the -HAM lane confirms S-palmitoylation.
Annexin V/PI Staining Protocol for Flow Cytometry
This is a generalized protocol and should be adapted based on the specific kit and cell type.[1][19][20]
-
Cell Preparation: Induce apoptosis in your target cells using the desired method. Include both positive and negative control cell populations. Harvest cells (including supernatant for suspension cells) and wash with cold PBS.
-
Cell Resuspension: Centrifuge the cells and resuspend the pellet in 1X Annexin-binding buffer at a concentration of approximately 1 x 10^6 cells/mL.
-
Staining: Transfer 100 µL of the cell suspension to a flow cytometry tube. Add 5 µL of fluorochrome-conjugated Annexin V and 1-2 µL of Propidium Iodide (PI) working solution.
-
Incubation: Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
-
Analysis: After incubation, add 400 µL of 1X Annexin-binding buffer to each tube. Analyze the cells by flow cytometry as soon as possible.
-
Viable cells: Annexin V-negative and PI-negative.
-
Early apoptotic cells: Annexin V-positive and PI-negative.
-
Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.
-
Caspase-3/7 Activity Assay Protocol (Fluorometric/Colorimetric)
This protocol is based on a plate-reader format.[6][21]
-
Sample Preparation: Induce apoptosis and prepare cell lysates according to the kit manufacturer's instructions. For tissue samples, homogenize in lysis buffer. Determine the protein concentration of the lysates.
-
Assay Setup: In a 96-well plate, add a consistent amount of protein lysate (e.g., 10-50 µg) to each well. Include wells for blanks (lysis buffer only) and negative controls (lysate from untreated cells).
-
Substrate Addition: Prepare the reaction buffer containing the Caspase-3/7 substrate (e.g., Ac-DEVD-pNA for colorimetric or Ac-DEVD-AMC for fluorometric). Add the reaction mix to each well.
-
Incubation: Incubate the plate at 37°C for 1-2 hours, protected from light.
-
Measurement: Read the absorbance (at 405 nm for pNA) or fluorescence (Ex/Em ~380/460 nm for AMC) using a microplate reader.
-
Data Analysis: Subtract the blank reading from all samples and compare the readings of treated samples to the untreated controls to determine the fold-increase in caspase activity.
TUNEL Assay Protocol for Adherent Cells/Tissue Sections
This is a generalized protocol for fluorescence microscopy.[10][22][23]
-
Sample Preparation and Fixation: Culture cells on coverslips or prepare tissue sections. Fix the samples with 4% paraformaldehyde in PBS for 15-30 minutes at room temperature.
-
Permeabilization: Wash the fixed samples with PBS. Permeabilize the cells by incubating with 0.25% Triton X-100 in PBS for 10-15 minutes to allow the labeling enzyme to access the nucleus.
-
Equilibration: Wash the samples and incubate with an equilibration buffer provided in the assay kit for 10 minutes.
-
TdT Labeling Reaction: Prepare the TdT reaction mix containing the TdT enzyme and fluorescently labeled dUTPs. Remove the equilibration buffer and add the TdT reaction mix to the samples.
-
Incubation: Incubate the samples for 60 minutes at 37°C in a humidified, dark chamber.
-
Stopping the Reaction: Wash the samples with a stop/wash buffer (e.g., saline-sodium citrate) to terminate the reaction.
-
Counterstaining and Mounting: If desired, counterstain the nuclei with a DNA stain like DAPI. Mount the coverslips onto microscope slides using an anti-fade mounting medium.
-
Visualization: Visualize the samples using a fluorescence microscope. TUNEL-positive cells will exhibit bright nuclear fluorescence.
References
- 1. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Annexin V staining assay protocol for apoptosis | Abcam [abcam.com]
- 3. bosterbio.com [bosterbio.com]
- 4. Detection of apoptosis in ovarian cells in vitro and in vivo using the annexin v-affinity assay - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. tandfonline.com [tandfonline.com]
- 6. Caspase Activity Assay - Creative Bioarray | Creative Bioarray [creative-bioarray.com]
- 7. Measuring Caspase Activity Using a Fluorometric Assay or Flow Cytometry [jove.com]
- 8. Comparison of Several Techniques for the Detection of Apoptotic Cells - Creative Bioarray | Creative Bioarray [creative-bioarray.com]
- 9. Apoptosis Marker Assays for HTS - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 10. clyte.tech [clyte.tech]
- 11. jove.com [jove.com]
- 12. Acyl Biotin Exchange Assay (ABE) [bio-protocol.org]
- 13. Protocol for a semi-quantitative approach to identify protein S-palmitoylation in cultured cells by acyl biotin exchange assay - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. researchgate.net [researchgate.net]
- 16. Frontiers | Protein S-palmitoylation modification: implications in tumor and tumor immune microenvironment [frontiersin.org]
- 17. Advances of Protein Palmitoylation in Tumor Cell Deaths - PMC [pmc.ncbi.nlm.nih.gov]
- 18. academic.oup.com [academic.oup.com]
- 19. kumc.edu [kumc.edu]
- 20. BestProtocols: Annexin V Staining Protocol for Flow Cytometry | Thermo Fisher Scientific - US [thermofisher.com]
- 21. assaygenie.com [assaygenie.com]
- 22. Click-iT TUNEL Alexa Fluor Imaging Assay Protocol | Thermo Fisher Scientific - JP [thermofisher.com]
- 23. biotna.net [biotna.net]
Anionic Phospholipids: A Comparative Analysis in Membrane Fusion
Prepared for: Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the roles of key anionic phospholipids (B1166683) in biological membrane fusion. Anionic lipids are critical players in a multitude of fusion events, from viral entry and synaptic vesicle release to mitochondrial dynamics. Their negative charge, headgroup structure, and acyl chain composition collectively influence membrane curvature, protein interactions, and the energetics of the fusion process. This document summarizes experimental data, details common methodologies, and presents visual workflows to facilitate a deeper understanding of their comparative functions.
Overview of Anionic Phospholipids in Membrane Fusion
Biological membranes are not passive barriers; their lipid composition is tightly regulated to facilitate dynamic processes like membrane fusion. Anionic phospholipids, though often minor components by concentration, exert significant influence over these events. Their negatively charged headgroups interact with proteins and cations, creating localized environments that are conducive to the dramatic membrane rearrangements required for fusion.
Key anionic phospholipids involved in membrane fusion include:
-
Phosphatidylserine (PS): Almost exclusively located in the inner leaflet of the plasma membrane, its exposure on the outer leaflet can act as a signal for processes like apoptosis and cell-cell fusion.[1][2][3]
-
Phosphatidylglycerol (PG): A major component of bacterial membranes and also found in mitochondrial and lung surfactant membranes.
-
Cardiolipin (B10847521) (CL): A unique dimeric phospholipid with four acyl chains, predominantly found in the inner mitochondrial membrane, where it is essential for mitochondrial fusion and energy production.[4][5]
-
Phosphoinositides (PIPs): A family of lipids that, despite their low abundance, are central to signal transduction and membrane trafficking, including regulated exocytosis.[6]
-
Bis(monoacylglycero)phosphate (BMP): An anionic lipid particularly enriched in the late endosomes, which has been shown to be an important cofactor for the fusion of certain viruses that enter the cell via the endocytic pathway.[7]
The function of these lipids is often context-dependent, relying on the specific proteins involved (e.g., SNAREs, viral fusion proteins), the presence of divalent cations like Ca²⁺, and the overall lipid environment of the fusing membranes.[8][9]
Comparative Performance in Fusion Processes
The fusogenic potential of anionic phospholipids varies depending on their structure and the biological context. The following table summarizes their roles and provides a comparative overview based on experimental findings.
| Phospholipid | Primary Location(s) | Role in Fusion | Key Interaction Partners | Cation Dependence | Supporting Experimental Observations |
| Phosphatidylserine (PS) | Inner leaflet of plasma membrane, synaptic vesicles | Often acts as a "fuse me" signal when exposed.[2][3] Promotes SNARE-mediated fusion and is involved in cell-cell fusion (e.g., myogenesis).[2][10] | SNAREs, Synaptotagmin, PS-binding proteins (e.g., C2 domains)[10] | Often Ca²⁺-dependent. Ca²⁺ can counteract the inhibitory effects of PS and promote fusion.[8][11] | In model systems, PS can inhibit fusion at baseline, but this is overcome by Ca²⁺, which can then enhance fusion beyond levels seen without charged lipids.[8][11] |
| Phosphatidylglycerol (PG) | Bacterial membranes, mitochondrial membranes | Facilitates fusion in bacterial systems and can promote viral fusion.[12] | Viral fusion proteins, bacterial fusion machinery | Can be Ca²⁺ or Mg²⁺ dependent | Studies on Dengue virus show that exogenous PG promotes intracellular fusion and viral infection.[12] |
| Cardiolipin (CL) | Inner mitochondrial membrane | Essential for mitochondrial inner membrane fusion.[4] Interacts directly with the fusion GTPase OPA1 to mediate this process.[13][14] | OPA1 (Optic Atrophy 1)[13][14] | GTP hydrolysis by OPA1 is stimulated by cardiolipin binding.[13] | Reconstitution assays show that OPA1 on one liposome (B1194612) can fuse with a protein-free liposome as long as the latter contains cardiolipin.[13] |
| Phosphoinositides (PIPs) | Plasma membrane, endomembranes | Regulate membrane trafficking and exocytosis by recruiting and activating effector proteins.[6] Specific PIPs (e.g., PI(4,5)P₂) are crucial for synaptic vesicle docking and fusion. | SNAREs, Synaptotagmin, various PIP-binding proteins | Ca²⁺-dependent signaling pathways often regulate PIP metabolism. | Their synthesis and turnover by specific kinases and phosphatases are tightly regulated at sites of membrane fusion.[6] |
| Bis(monoacylglycero)phosphate (BMP) | Late endosomes | Specifically augments the fusion of certain viruses (e.g., Arenaviruses, SARS-CoV-2) that enter via the late endosomal pathway.[7] | Viral fusion glycoproteins[7] | pH-dependent (late endosome is acidic) | Studies show that BMP promotes the late stages of viral fusion, such as the formation and enlargement of fusion pores.[7] |
Key Experimental Protocols
The quantitative assessment of membrane fusion relies on a variety of biophysical assays. Below are detailed protocols for two widely used lipid mixing assays.
This assay measures the dilution of fluorescently labeled lipids from one membrane population into another upon fusion. It relies on Fluorescence Resonance Energy Transfer (FRET) between a donor and an acceptor fluorophore pair incorporated into the same membrane.[15][16]
Principle: Vesicles are labeled with both a FRET donor (e.g., NBD-PE) and an acceptor (e.g., Rhodamine-PE). When these probes are in close proximity, excitation of the donor leads to energy transfer to the acceptor, resulting in acceptor emission. These labeled vesicles are mixed with a larger population of unlabeled vesicles. Upon fusion, the probes are diluted into the unlabeled membrane, increasing the average distance between them. This reduces FRET efficiency, leading to an increase in donor fluorescence and a decrease in acceptor fluorescence. The increase in donor fluorescence over time is monitored as a measure of lipid mixing.[15][16][17]
Materials:
-
Lipids: Desired lipid composition (e.g., POPC, DOPS), NBD-PE (donor), Rhodamine-PE (acceptor).
-
Buffer: e.g., TES buffer (10 mM TES, 100 mM NaCl, pH 7.4).
-
Fluorometer with temperature control and stirring capabilities.
-
Extruder with polycarbonate membranes (e.g., 100 nm pore size).
Protocol:
-
Liposome Preparation:
-
Prepare two lipid mixtures in chloroform: one for labeled vesicles (e.g., 98% main lipid mix, 1% NBD-PE, 1% Rhodamine-PE) and one for unlabeled vesicles (100% main lipid mix).
-
Dry the lipid mixtures under a stream of nitrogen gas and then under vacuum for at least 2 hours to form a thin lipid film.
-
Hydrate the lipid films with the desired buffer to a final lipid concentration of ~5 mM.
-
Generate unilamellar vesicles by extrusion. Pass the lipid suspension through a polycarbonate membrane with the desired pore size (e.g., 100 nm) 15-21 times.
-
-
Fusion Assay:
-
In a quartz cuvette, add unlabeled liposomes to the buffer (e.g., a 10-fold excess).
-
Place the cuvette in the fluorometer and record a baseline fluorescence of the donor (Excitation: ~470 nm, Emission: ~530 nm).[16]
-
Initiate the fusion reaction by adding the labeled liposomes to the cuvette with continuous stirring.
-
Record the increase in donor fluorescence over time.
-
-
Data Normalization:
-
After the fusion reaction has plateaued, add a detergent (e.g., Triton X-100 or dodecyl maltoside) to completely disrupt all vesicles.[17] This represents the maximum possible fluorescence (100% lipid mixing).
-
The initial fluorescence is set as 0%. The percentage of fusion at any given time point can be calculated using the formula: % Fusion = [(F(t) - F_initial) / (F_max - F_initial)] * 100
-
This assay is commonly used for monitoring viral fusion but is also applicable to vesicle-vesicle fusion.[18] It uses the fluorescent probe octadecyl-rhodamine B chloride (R18).
Principle: One population of vesicles (or virions) is labeled with R18 at a high surface concentration, causing its fluorescence to be self-quenched. When these labeled vesicles fuse with an unlabeled population, the R18 probe is diluted into the larger membrane area. This dilution relieves the self-quenching, resulting in a quantifiable increase in fluorescence intensity.[15][18]
Materials:
-
Vesicles or virus stock.
-
Unlabeled target vesicles.
-
R18 (octadecyl-rhodamine B chloride) stock solution in ethanol.
-
Buffer (e.g., HEPES-buffered saline).
-
Fluorometer.
Protocol:
-
Labeling:
-
Incubate vesicles or virions with R18 stock solution (e.g., at a final concentration of 1-5 µM) for 1 hour at room temperature in the dark.
-
Remove unincorporated R18 by gel filtration or centrifugation.
-
-
Fusion Assay:
-
Add unlabeled target vesicles to the buffer in a cuvette.
-
Record the baseline fluorescence (Excitation: ~560 nm, Emission: ~590 nm).
-
Add the R18-labeled vesicles to initiate fusion. The ratio of labeled to unlabeled vesicles is critical and often needs optimization (e.g., 1:100).[18]
-
Monitor the increase in fluorescence intensity over time.
-
-
Data Normalization:
-
Determine the 100% fluorescence value by adding a detergent (e.g., Triton X-100) to the labeled vesicles alone to achieve infinite dilution.[18]
-
Calculate the percentage of fusion as described in the FRET assay protocol.
-
Visualizing Mechanisms and Workflows
Diagrams created using Graphviz DOT language help to visualize the complex processes and workflows involved in studying membrane fusion.
Anionic phospholipids can induce negative curvature in the membrane, a critical intermediate step in the fusion pathway. This is often facilitated by interactions with proteins or cations, which can cluster the anionic lipids and alter local membrane structure.
Caption: Anionic lipids facilitate the formation of a high-curvature "stalk" intermediate.
The following diagram outlines the key steps in performing a lipid mixing assay using FRET to quantify membrane fusion kinetics.
Caption: Workflow for a FRET-based lipid mixing assay to quantify membrane fusion.
Phosphoinositides play a crucial role in signaling cascades that lead to regulated membrane fusion, such as the release of neurotransmitters from synaptic vesicles.
Caption: Role of PI(4,5)P₂ hydrolysis in Ca²⁺-triggered regulated exocytosis.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. Flagging fusion: Phosphatidylserine signaling in cell–cell fusion - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Flagging fusion: Phosphatidylserine signaling in cell-cell fusion - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Phosphatidic Acid and Cardiolipin Coordinate Mitochondrial Dynamics - PMC [pmc.ncbi.nlm.nih.gov]
- 5. youtube.com [youtube.com]
- 6. mdpi.com [mdpi.com]
- 7. researchgate.net [researchgate.net]
- 8. Scholars@Duke publication: Phosphatidylserine inhibits and calcium promotes model membrane fusion. [scholars.duke.edu]
- 9. biorxiv.org [biorxiv.org]
- 10. benchchem.com [benchchem.com]
- 11. Phosphatidylserine inhibits and calcium promotes model membrane fusion. | Semantic Scholar [semanticscholar.org]
- 12. researchgate.net [researchgate.net]
- 13. OPA1 and cardiolipin team up for mitochondrial fusion - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Cardiolipin dynamics promote membrane remodeling by mitochondrial OPA1 - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Lipid-Mixing Assays of Membrane Fusion—Note 13.1 | Thermo Fisher Scientific - HK [thermofisher.com]
- 16. researchgate.net [researchgate.net]
- 17. researchgate.net [researchgate.net]
- 18. A lipid mixing assay to accurately quantify the fusion of outer membrane vesicles - PMC [pmc.ncbi.nlm.nih.gov]
DPGP vs. Phosphatidylserine (POPS): A Comparative Guide to their Roles in Cell Signaling
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of the signaling roles of two crucial phospholipids: diacylglycerol pyrophosphate (DPGP) and phosphatidylserine (B164497) (POPS). While both are integral components of cellular membranes, they exhibit distinct mechanisms of action, downstream effects, and are predominantly active in different biological systems. This document aims to objectively present their known functions, supported by experimental data and methodologies, to aid researchers in understanding their unique contributions to cell signaling.
At a Glance: Key Differences Between DPGP and POPS in Cell Signaling
| Feature | Diacylglycerol Pyrophosphate (DPGP) | Phosphatidylserine (POPS) |
| Primary Organisms | Predominantly found in plants and yeast.[1][2] | Ubiquitous in eukaryotes, extensively studied in mammals.[3] |
| Cellular Localization | Primarily generated at intracellular membranes in response to stress. | Asymmetrically distributed, mainly in the inner leaflet of the plasma membrane in healthy cells; externalized during apoptosis. |
| Biosynthesis Precursor | Phosphatidic Acid (PA).[1][4] | Phosphatidylcholine (PC) or Phosphatidylethanolamine (B1630911) (PE).[5] |
| Primary Signaling Role | Stress-induced second messenger.[1][6] | Regulation of diverse signaling pathways, including proliferation, survival, and apoptosis.[3] |
| Mechanism of Action | Believed to involve electrostatic interactions with target proteins.[4] | Direct binding and allosteric activation of a wide range of proteins, often in a Ca²⁺-dependent manner. |
| Known Interacting Proteins | Putative interactions with proteins containing polybasic domains; specific protein targets are still being identified.[4] | Protein Kinase C (PKC), Akt, Raf-1, various C2 domain-containing proteins, and receptors for apoptotic cell clearance. |
Biosynthesis and Metabolism: Distinct Pathways for DPGP and POPS Production
The synthesis and degradation of DPGP and POPS are tightly regulated processes involving distinct enzymatic pathways, reflecting their different physiological roles.
DPGP: A Stress-Induced Phospholipid
DPGP is synthesized from phosphatidic acid (PA) by the enzyme phosphatidic acid kinase (PAK) .[1] Its levels are typically very low in resting cells but increase rapidly in response to various stresses, such as osmotic stress and pathogen attack in plants.[1] The signaling action of DPGP is terminated by DPGP phosphatase (DPP) , which hydrolyzes it back to PA.[1][7]
POPS: Constitutive Synthesis and Apoptotic Externalization
In mammalian cells, POPS is synthesized from either phosphatidylcholine (PC) or phosphatidylethanolamine (PE) by the enzymes phosphatidylserine synthase 1 (PSS1) and phosphatidylserine synthase 2 (PSS2) , respectively. This process involves the exchange of the head group with L-serine. In healthy cells, POPS is actively maintained on the inner leaflet of the plasma membrane by flippases. During apoptosis, this asymmetry is lost, and POPS is externalized to the outer leaflet, serving as an "eat-me" signal for phagocytes.
Signaling Mechanisms: Electrostatics vs. Direct Protein Activation
The modes by which DPGP and POPS exert their signaling functions appear to be fundamentally different.
DPGP: A Charge-Based Signaling Molecule
The signaling mechanism of DPGP is thought to be largely based on its high negative charge, which can alter the local electrostatic environment of the membrane and influence the localization and activity of proteins with polybasic domains.[4] This electrostatic interaction model is similar to that proposed for its precursor, phosphatidic acid.[4] The pyrophosphate headgroup of DPGP can potentially interact with positively charged residues on target proteins, leading to changes in their conformation or membrane association.[4]
POPS: A Versatile Activator of Diverse Signaling Proteins
POPS is a well-established direct activator of numerous signaling proteins. Its externalization during apoptosis is a critical signal for phagocytic clearance. Internally, it plays a crucial role in the activation of key signaling kinases.
Protein Kinase C (PKC) Activation: A classic example of POPS-mediated signaling is the activation of conventional and novel PKC isoforms.[8][9][10] In the presence of diacylglycerol (DAG), POPS recruits PKC to the membrane and allosterically activates it, often in a calcium-dependent manner.[8][10]
Akt/PKB Survival Pathway: POPS is also involved in the activation of the pro-survival kinase Akt (also known as PKB). It facilitates the recruitment of Akt to the plasma membrane, where it can be phosphorylated and activated by upstream kinases.
Experimental Protocols
Detailed methodologies are crucial for the accurate investigation of phospholipid signaling. Below are representative protocols for studying lipid-protein interactions and kinase activity, which can be adapted for the comparative analysis of DPGP and POPS.
Protocol 1: Lipid-Protein Overlay Assay
This assay is a straightforward method to screen for interactions between a protein of interest and various phospholipids.
Methodology:
-
Lipid Spotting: Spot solutions of DPGP, POPS, and other control lipids onto a nitrocellulose or PVDF membrane and allow them to dry completely.
-
Blocking: Block the membrane with a suitable blocking buffer (e.g., 3% fatty acid-free BSA in TBST) to prevent non-specific protein binding.
-
Protein Incubation: Incubate the membrane with a solution containing the purified protein of interest (often with a detectable tag like His or GST).
-
Washing: Wash the membrane extensively with washing buffer (e.g., TBST) to remove unbound protein.
-
Detection: Detect the bound protein using a primary antibody against the protein or its tag, followed by a secondary antibody conjugated to an enzyme (e.g., HRP) for chemiluminescent detection.
Protocol 2: In Vitro Kinase Assay
This assay measures the ability of DPGP or POPS to influence the activity of a specific protein kinase.
Methodology:
-
Liposome Preparation: Prepare small unilamellar vesicles (SUVs) containing a defined concentration of DPGP or POPS, along with a background lipid like PC.
-
Kinase Reaction Setup: In a microcentrifuge tube, combine the kinase, its substrate (a protein or peptide), and the prepared liposomes in a kinase reaction buffer.
-
Initiation of Reaction: Start the reaction by adding ATP (often radiolabeled [γ-³²P]ATP).
-
Incubation: Incubate the reaction mixture at the optimal temperature for the kinase for a defined period.
-
Termination of Reaction: Stop the reaction by adding a stop solution (e.g., SDS-PAGE loading buffer).
-
Analysis: Separate the reaction products by SDS-PAGE. If using radiolabeled ATP, expose the gel to a phosphor screen or X-ray film to visualize the phosphorylated substrate. The intensity of the band corresponding to the phosphorylated substrate is proportional to the kinase activity.
Conclusion
Diacylglycerol pyrophosphate and phosphatidylserine represent two distinct paradigms in phospholipid-mediated cell signaling. DPGP emerges as a rapid, stress-induced signaling molecule primarily in plants and lower eukaryotes, likely acting through electrostatic modulation of protein function. In contrast, POPS is a fundamental and versatile signaling lipid in mammals, with well-defined roles in a plethora of cellular processes, including the critical "eat-me" signal in apoptosis, and acts through direct, specific interactions with a host of effector proteins.
For researchers in drug development, understanding these differences is paramount. While POPS and its associated pathways are established therapeutic targets, the unique, stress-specific nature of DPGP signaling in plants and yeast could offer novel avenues for the development of targeted antifungals or agents that modulate plant stress responses. Further research, particularly direct comparative studies in reconstituted systems, will be invaluable in fully elucidating the nuanced roles of these two important signaling lipids.
References
- 1. researchgate.net [researchgate.net]
- 2. avantiresearch.com [avantiresearch.com]
- 3. Phosphatidic acid- and phosphatidylserine-binding proteins - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. The Electrostatic Basis of Diacylglycerol Pyrophosphate-Protein Interaction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Phosphatidic acid - Wikipedia [en.wikipedia.org]
- 6. mdpi.com [mdpi.com]
- 7. researchwithnj.com [researchwithnj.com]
- 8. A protocol for measuring the activity of protein kinase C-delta in murine bone-marrow-derived dendritic cells - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Protein Kinase C Activation Drives a Differentiation Program in an Oligodendroglial Precursor Model through the Modulation of Specific Biological Networks - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. mdpi.com [mdpi.com]
Synthetic vs. Natural DPGP: A Functional Comparison for Researchers
A Guide for Researchers, Scientists, and Drug Development Professionals
Diacylglycerol pyrophosphate (DPGP) is a critical signaling phospholipid primarily found in plants and yeast, where it plays a role in stress responses. While not naturally abundant in mammals, it has been shown to elicit immune responses, making it a molecule of interest for drug development and immunological research. DPGP can be obtained from natural sources through extraction or produced synthetically. This guide provides a functional comparison of synthetic and natural DPGP, highlighting key differences that can influence experimental outcomes.
Fundamental Differences: Purity and Composition
The primary distinction between synthetic and natural DPGP lies in their purity and the composition of their fatty acid chains.
-
Synthetic DPGP: Produced through controlled chemical synthesis, synthetic DPGP is characterized by high purity and a defined molecular structure. Typically, it is synthesized with specific, often saturated, fatty acid chains of a uniform length (e.g., 16:0, 18:0). This homogeneity makes synthetic DPGP an ideal standard for in vitro assays, ensuring reproducibility and clear structure-activity relationship studies.
-
Natural DPGP: Extracted from biological sources like plants or yeast, natural DPGP is a heterogeneous mixture of molecules with varying acyl chain lengths and degrees of saturation.[1][2] The specific composition of these fatty acid chains depends on the source organism and its metabolic state.[1] Furthermore, natural extracts may contain other lipids and cellular components as impurities, which can potentially influence experimental results.[3][4]
The variation in acyl chain composition is a critical factor, as it can significantly impact the physicochemical properties of the lipid, its incorporation into membranes, and its interaction with target proteins, thereby altering its signaling function.[4][5]
Quantitative Data Comparison
| Feature | Synthetic DPGP | Natural DPGP | Functional Implication |
| Purity | High (>99%) | Variable, depends on extraction and purification method | High purity of synthetic DPGP ensures that observed biological effects are attributable to the specific molecule, eliminating confounding variables from contaminants. |
| Acyl Chain Composition | Homogeneous (defined length and saturation) | Heterogeneous (mixture of varying lengths and saturations)[1][2] | The defined structure of synthetic DPGP allows for precise structure-activity relationship studies. The heterogeneity of natural DPGP may result in a broader or different spectrum of biological activity due to the combined effects of different molecular species.[4][5] |
| Reproducibility | High | Lower, due to batch-to-batch variation in composition and purity | Experiments using synthetic DPGP are more likely to be reproducible across different laboratories and time points. |
| Biological Relevance | May not fully represent the in vivo molecular species | More representative of the natural lipid environment in source organisms | Natural DPGP may be more suitable for studies aiming to understand its physiological role in its native context, while synthetic DPGP is better for dissecting specific molecular interactions. |
| Availability | Commercially available in various defined forms | Requires extraction and purification from biological sources | Synthetic DPGP offers convenience and consistency for standardized assays. |
Signaling Pathway and Experimental Workflow
To understand the functional context of DPGP, it is essential to visualize its metabolic pathway and the experimental approach for its functional characterization.
DPGP metabolic and signaling pathway.
The following workflow outlines a general approach to comparing the functional activity of synthetic and natural DPGP.
Workflow for comparing synthetic and natural DPGP.
Experimental Protocols
The following are detailed methodologies for key experiments that can be used to compare the functional activities of synthetic and natural DPGP.
Macrophage Activation Assay
This protocol is designed to assess the ability of DPGP to induce an inflammatory response in macrophages.
a. Materials:
-
RAW 264.7 macrophage cell line
-
DMEM supplemented with 10% FBS and 1% penicillin-streptomycin
-
Synthetic DPGP (with defined acyl chains, e.g., 16:0)
-
Purified Natural DPGP
-
Lipopolysaccharide (LPS) as a positive control
-
Phosphate-buffered saline (PBS)
-
ELISA kits for TNF-α and IL-6
-
Liposome extrusion equipment
b. Method:
-
Liposome Preparation: Prepare small unilamellar vesicles (SUVs) of synthetic DPGP and natural DPGP in PBS using an extruder. The final lipid concentration should be determined based on preliminary dose-response experiments.
-
Cell Culture: Seed RAW 264.7 cells in 24-well plates at a density of 2 x 10^5 cells/well and allow them to adhere overnight.
-
Stimulation: Replace the culture medium with fresh serum-free DMEM. Add different concentrations of synthetic DPGP liposomes, natural DPGP liposomes, LPS (100 ng/mL), or PBS (vehicle control) to the wells.
-
Incubation: Incubate the cells for 24 hours at 37°C in a 5% CO2 incubator.
-
Supernatant Collection: After incubation, collect the cell culture supernatants and centrifuge to remove any debris.
-
Cytokine Quantification: Measure the concentration of TNF-α and IL-6 in the supernatants using ELISA kits according to the manufacturer's instructions.
-
Data Analysis: Plot the cytokine concentration against the DPGP concentration to determine the EC50 for each type of DPGP.
In Vitro Phosphatidic Acid Kinase (PAK) Activity Assay
This assay measures the activity of PAK in converting phosphatidic acid (PA) to DPGP and can be used to assess if different DPGP preparations have feedback inhibition effects.
a. Materials:
-
Recombinant or purified Phosphatidic Acid Kinase (PAK)
-
Phosphatidic Acid (PA) with defined acyl chains (e.g., 16:0) as the substrate
-
Synthetic DPGP
-
Purified Natural DPGP
-
[γ-³²P]ATP
-
Kinase reaction buffer (e.g., 50 mM Tris-HCl pH 7.5, 10 mM MgCl₂, 1 mM DTT)
-
Thin-layer chromatography (TLC) plates and developing solvent
-
Phosphorimager
b. Method:
-
Reaction Setup: In a microcentrifuge tube, prepare the reaction mixture containing kinase buffer, PA substrate (in vesicle form), and varying concentrations of either synthetic or natural DPGP (as potential inhibitors).
-
Enzyme Addition: Add the PAK enzyme to the reaction mixture.
-
Initiate Reaction: Start the reaction by adding [γ-³²P]ATP.
-
Incubation: Incubate the reaction at 30°C for a predetermined time (e.g., 20 minutes), ensuring the reaction is in the linear range.
-
Stop Reaction: Terminate the reaction by adding an acidic solution (e.g., 1 M HCl).
-
Lipid Extraction: Extract the lipids from the reaction mixture using a chloroform/methanol extraction method.
-
TLC Separation: Spot the lipid extract onto a TLC plate and develop it using an appropriate solvent system to separate DPGP from PA and ATP.
-
Quantification: Expose the TLC plate to a phosphor screen and quantify the amount of ³²P-labeled DPGP using a phosphorimager.
-
Data Analysis: Calculate the percentage of PAK inhibition at different concentrations of synthetic and natural DPGP to determine their respective IC50 values.
Diacylglycerol Pyrophosphate Phosphatase (DPP) Activity Assay
This assay measures the degradation of DPGP to PA by DPP.
a. Materials:
-
Recombinant or purified DPGP Phosphatase (DPP)
-
Synthetic DPGP (radiolabeled or unlabeled)
-
Purified Natural DPGP (radiolabeled or unlabeled)
-
Phosphatase reaction buffer (e.g., 50 mM Tris-HCl pH 7.0, 1 mM EDTA)
-
Malachite green reagent for phosphate (B84403) detection (if using unlabeled substrate)
-
TLC system as described for the PAK assay (if using radiolabeled substrate)
b. Method (using a colorimetric phosphate detection):
-
Substrate Preparation: Prepare reaction mixtures containing phosphatase buffer and either synthetic or natural DPGP at various concentrations.
-
Enzyme Addition: Add the DPP enzyme to initiate the reaction.
-
Incubation: Incubate at 37°C for a specific time.
-
Stop Reaction and Detect Phosphate: Stop the reaction and add malachite green reagent to quantify the amount of free phosphate released.
-
Data Analysis: Determine the Michaelis-Menten kinetics (Km and Vmax) for the DPP enzyme with both synthetic and natural DPGP as substrates by plotting the reaction velocity against the substrate concentration.
By employing these detailed protocols, researchers can systematically evaluate and compare the functional properties of synthetic and natural DPGP, leading to a more informed selection of reagents for their specific research needs.
References
- 1. Lipids Composition in Plant Membranes - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Lipid - Wikipedia [en.wikipedia.org]
- 3. phospholipid-research-center.com [phospholipid-research-center.com]
- 4. avantiresearch.com [avantiresearch.com]
- 5. The use of natural and synthetic phospholipids as pharmaceutical excipients - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to 2,3-Diphosphoglycerate (DPGP) Quantification Methods
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the primary analytical methods used for the quantification of 2,3-diphosphoglycerate (2,3-DPG), a critical metabolic intermediate in erythrocytes that regulates hemoglobin's affinity for oxygen. The accurate measurement of 2,3-DPG is essential for research in various fields, including hematology, transfusion medicine, and the development of therapeutics for hemolytic anemias. This document outlines the performance of the two most common quantification methods—Enzymatic Assays and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)—supported by experimental data and detailed protocols.
At a Glance: Comparison of 2,3-DPG Quantification Methods
The selection of an appropriate quantification method depends on the specific requirements of the study, including the need for high throughput, sensitivity, and specificity.
| Parameter | Enzymatic Assay | Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) |
| Principle | Spectrophotometric measurement of NADH oxidation following enzymatic cleavage of 2,3-DPG. | Chromatographic separation followed by mass-based detection and fragmentation for specific quantification. |
| Linear Range | Typically in the µmol range (e.g., 0.02–0.15 µmol). | Wide dynamic range, often from 50 to 3000 µg/mL[1]. |
| Precision (%CV) | Intra-assay CV of 2.4% has been reported[2]. | Intra- and inter-assay precision (%CV) are generally low, often less than 6.7% and 6.2%, respectively[1][3]. |
| Accuracy (%RE) | Good comparability with reference methods like ion-exchange chromatography[2]. | High accuracy, with overall accuracy typically within ±10.5%[1][3]. |
| Throughput | Can be automated for higher throughput[4]. | Can be high-throughput with the use of modern autosamplers. |
| Specificity | Generally high due to enzyme specificity, but potential for interference from other metabolites. | Very high specificity due to the combination of chromatographic separation and mass spectrometric detection of specific precursor-product ion transitions. |
| Instrumentation | Spectrophotometer or plate reader. | LC system coupled with a tandem mass spectrometer. |
| Cost | Generally lower instrumentation cost. | Higher initial instrument and maintenance costs. |
| Sample Type | Primarily whole blood or red blood cell lysates[2]. | Adaptable to various biological matrices, including whole blood[1]. |
Experimental Methodologies
Enzymatic Assay Protocol
This protocol is a generalized representation based on commercially available kits and published methods[5].
1. Sample Preparation:
- Collect whole blood in K2EDTA tubes and place on ice immediately to prevent rapid degradation of 2,3-DPG.
- Perform deproteinization promptly by mixing 1 mL of blood with 5 mL of ice-cold 0.6 M perchloric acid.
- Centrifuge the mixture at high speed (e.g., 5,000 rpm) for 10 minutes at 4°C.
- Neutralize the supernatant by adding a potassium carbonate solution.
- Incubate on ice for at least 60 minutes to allow for the precipitation of perchlorate.
- Centrifuge or filter the sample in the cold to remove the precipitate. The resulting supernatant is used for the assay.
2. Assay Procedure:
- The assay is based on the enzymatic cleavage of 2,3-DPG and the subsequent measurement of NADH oxidation via spectrophotometry.
- Prepare a reaction mixture containing triethanolamine (B1662121) buffer, EDTA, MgCl2, ATP, and NADH.
- Add the prepared sample supernatant to the reaction mixture.
- Initiate the reaction by adding a mixture of enzymes including phosphoglycerate mutase (PGM), phosphoglycerate kinase (PGK), glyceraldehyde-3-phosphate dehydrogenase (GAP-DH), triosephosphate isomerase (TIM), and glycerol-3-phosphate dehydrogenase (GDH).
- The reaction involves the conversion of 3-phosphoglycerate (B1209933) (formed from 2,3-DPG) through a series of steps that result in the oxidation of NADH.
- Monitor the decrease in absorbance at 340 nm or 365 nm, which is proportional to the amount of 2,3-DPG in the sample.
- Quantify the 2,3-DPG concentration by comparing the change in absorbance to that of a known standard.
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) Protocol
This protocol is based on a validated method for the simultaneous quantification of 2,3-DPG and ATP in human whole blood[1][3].
1. Sample Preparation:
- Collect whole blood in K2EDTA tubes.
- For analysis, spike whole blood samples with stable isotope-labeled internal standards.
- Perform protein precipitation by adding an organic solvent (e.g., ice-cold 80% methanol)[6].
- Incubate at a low temperature (e.g., -80°C overnight) to facilitate protein precipitation[6].
- Centrifuge to pellet the precipitated proteins.
- Dilute the resulting supernatant for LC-MS analysis.
2. LC-MS/MS Analysis:
- Chromatography: Employ a zwitterionic ion chromatography-hydrophilic interaction chromatography (ZIC-HILIC) column for separation.
- Mobile Phase: Use a gradient elution with appropriate buffers to achieve separation.
- Mass Spectrometry: Operate the mass spectrometer in negative ion mode with multiple reaction monitoring (MRM) to detect specific precursor-to-product ion transitions for 2,3-DPG and its internal standard.
- Quantification: Generate a standard curve by spiking known concentrations of 2,3-DPG into a surrogate matrix (e.g., aged blood bank aliquots)[6]. Quantify the 2,3-DPG concentration in the samples by comparing their peak area ratios (analyte/internal standard) to the standard curve.
Visualizing the Metabolic Context: The Rapoport-Luebering Pathway
The synthesis of 2,3-DPG occurs in erythrocytes via the Rapoport-Luebering shunt, a branch of the glycolytic pathway. Understanding this pathway is crucial for interpreting changes in 2,3-DPG levels.
Caption: The Rapoport-Luebering pathway in erythrocytes.
Cross-Validation of Quantification Methods: A Discussion
In the context of analytical chemistry, "cross-validation" refers to the practice of comparing the results obtained from two or more different analytical methods to ensure the accuracy and reliability of the measurements. While a single study directly comparing the enzymatic and LC-MS/MS methods for 2,3-DPG with a comprehensive set of validation parameters was not identified in the search, the existing literature provides strong evidence for the validity of both approaches.
An ideal cross-validation study would involve analyzing the same set of samples using both the enzymatic assay and the LC-MS/MS method. The correlation between the results from the two methods would then be assessed. A strong correlation would provide a high degree of confidence in the accuracy of both methods. For instance, one study demonstrated a strong correlation (coefficient of 0.84) between two independent analyses of the same samples using their LC-MS/MS method, highlighting the reproducibility of that technique[6]. A similar comparison between the enzymatic and LC-MS/MS methods would be highly valuable.
The choice between the two methods often comes down to a trade-off between cost, throughput, and the required level of specificity. Enzymatic assays are generally less expensive and can be more accessible for laboratories without mass spectrometry capabilities. However, LC-MS/MS offers superior specificity and can be advantageous when analyzing complex biological matrices or when the simultaneous quantification of multiple analytes is desired[1][3]. The discontinuation of a previously available commercial enzymatic assay for 2,3-DPG has also spurred the development of robust LC-MS/MS methods[6][7].
For drug development and clinical studies where high accuracy and specificity are paramount, the LC-MS/MS method is often preferred. For routine monitoring or high-throughput screening where cost and ease of use are major considerations, a well-validated enzymatic assay can be a suitable alternative. Ultimately, the decision should be based on a thorough evaluation of the analytical performance characteristics of each method in the context of the specific research question.
References
- 1. researchgate.net [researchgate.net]
- 2. Manual determination of intra-erythrocytic 2,3-diphosphoglycerate in whole blood by enzymatic analysis, and comparison with ion-exchange chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. A fit-for-purpose LC-MS/MS method for the simultaneous quantitation of ATP and 2,3-DPG in human K2EDTA whole blood - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. academic.oup.com [academic.oup.com]
- 5. Red Blood Cell 2,3-Diphosphoglycerate Decreases in Response to a 30 km Time Trial Under Hypoxia in Cyclists - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
A Researcher's Guide to Evaluating the Purity of Synthetic 1,2-Dipalmitoyl-sn-glycerol 3-phosphate (DPPA)
For researchers, scientists, and drug development professionals utilizing synthetic 1,2-Dipalmitoyl-sn-glycerol 3-phosphate (DPPA), ensuring its purity is paramount for the reliability and reproducibility of experimental results. As a key signaling lipid and a component of lipid-based drug delivery systems, the presence of impurities can significantly impact biological outcomes. This guide provides a comparative overview of the essential analytical techniques for evaluating DPPA purity and discusses alternative phosphatidic acids for various research applications.
Importance of Purity in DPPA Applications
DPPA is a saturated phosphatidic acid that plays a crucial role in various cellular processes, including the modulation of membrane structure and signal transduction.[1][2][3][4] It is a key intermediate in the biosynthesis of other phospholipids (B1166683) and triacylglycerols.[3][5] In the context of drug development, DPPA is utilized in the formulation of lipid nanoparticles and liposomes for drug delivery.[6] The purity of DPPA can affect:
-
Cellular Signaling: The activation of signaling pathways, such as the mTOR pathway, can be influenced by the specific molecular species of phosphatidic acid.[7][8][9][10] Impurities or the presence of other lipid species could lead to off-target effects.
-
Membrane Properties: The biophysical properties of lipid bilayers, including fluidity and charge, are sensitive to the lipid composition.[2][5] Contaminants can alter these properties, affecting membrane-protein interactions and vesicle stability.
-
Formulation Stability: In drug delivery systems, the purity of lipids like DPPA is critical for the stability, encapsulation efficiency, and release kinetics of the final product.
Analytical Methods for Purity Assessment
Several analytical techniques can be employed to assess the purity of synthetic DPPA. The choice of method depends on the specific information required, such as the identification of potential impurities, quantification of the primary compound, and verification of its chemical structure. Major suppliers like Sigma-Aldrich and Cayman Chemical typically state a purity of ≥98% or ≥99% for their DPPA products.[11][12]
Comparison of Key Analytical Methods for DPPA Purity Evaluation
| Analytical Method | Principle | Information Provided | Advantages | Limitations |
| High-Performance Liquid Chromatography with Evaporative Light Scattering Detection (HPLC-ELSD) | Separation based on polarity, with detection based on light scattering of nebulized and evaporated analyte particles. | Provides information on the relative abundance of non-volatile and semi-volatile compounds. | Robust and widely applicable for lipid analysis.[13][14][15][16] | Response is not directly proportional to mass, requiring calibration for accurate quantification. |
| ³¹P Nuclear Magnetic Resonance (³¹P NMR) Spectroscopy | Exploits the magnetic properties of the phosphorus-31 nucleus to provide information on the chemical environment of the phosphate (B84403) headgroup. | Allows for the identification and quantification of different phospholipid classes based on their unique chemical shifts.[1][6][11] | Highly specific for phosphorus-containing compounds, providing a direct measure of phospholipid purity.[11] | Lower sensitivity compared to mass spectrometry; may not detect non-phospholipid impurities. |
| Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) | Couples the separation power of HPLC with the high sensitivity and specificity of mass spectrometry for identification and quantification. | Provides detailed structural information, including fatty acid composition, and allows for the sensitive detection of impurities.[17][18] | The "gold standard" for lipid analysis, offering high sensitivity and specificity for both known and unknown compounds.[17] | Can be complex to operate and requires expertise in data interpretation. |
Experimental Protocols
Protocol 1: Purity Assessment by HPLC-ELSD
This protocol provides a general framework for the analysis of DPPA purity using HPLC-ELSD.
Materials:
-
This compound (DPPA) sample
-
HPLC-grade chloroform (B151607), methanol, and water
-
Evaporative Light Scattering Detector (ELSD)
-
HPLC system with a silica (B1680970) or diol column
Procedure:
-
Sample Preparation: Dissolve a known amount of the DPPA sample in a chloroform/methanol mixture (e.g., 2:1 v/v) to a final concentration of 1 mg/mL.
-
Chromatographic Conditions:
-
Column: Silica or Diol column (e.g., 4.6 x 250 mm, 5 µm)
-
Mobile Phase A: Chloroform/Methanol/Ammonium Hydroxide (e.g., 80:19.5:0.5 v/v/v)
-
Mobile Phase B: Chloroform/Methanol/Water/Ammonium Hydroxide (e.g., 60:34:5.5:0.5 v/v/v/v)
-
Gradient: A linear gradient from 100% A to 100% B over 20 minutes.
-
Flow Rate: 1.0 mL/min
-
Injection Volume: 20 µL
-
-
ELSD Conditions:
-
Nebulizer Temperature: 40°C
-
Evaporator Temperature: 60°C
-
Gas Flow Rate: 1.5 L/min
-
-
Data Analysis: Integrate the peak areas of all detected components. The purity of DPPA is calculated as the percentage of the main peak area relative to the total area of all peaks.
Protocol 2: Quantitative Analysis by ³¹P NMR
This protocol outlines the steps for determining the absolute purity of DPPA using quantitative ³¹P NMR.
Materials:
-
DPPA sample
-
Deuterated chloroform (CDCl₃) with 0.03% TMS
-
Internal standard (e.g., triphenyl phosphate)
-
NMR spectrometer
Procedure:
-
Sample Preparation: Accurately weigh approximately 10 mg of the DPPA sample and 5 mg of the internal standard into an NMR tube. Add 0.75 mL of CDCl₃ and dissolve completely.
-
NMR Acquisition:
-
Spectrometer: 400 MHz or higher
-
Nucleus: ³¹P
-
Pulse Program: Inverse-gated proton decoupling to suppress the Nuclear Overhauser Effect (NOE).
-
Relaxation Delay (d1): A long relaxation delay (e.g., 5 times the longest T₁ of the phosphorus nuclei) is crucial for accurate quantification.
-
Number of Scans: Sufficient scans to obtain a good signal-to-noise ratio (e.g., 128 scans).
-
-
Data Analysis:
-
Process the spectrum with an appropriate line broadening.
-
Integrate the signals corresponding to DPPA and the internal standard.
-
Calculate the molar ratio of DPPA to the internal standard.
-
Determine the absolute purity of the DPPA sample based on the known amount and purity of the internal standard.
-
Visualization of Experimental Workflows
Caption: Workflow for DPPA purity evaluation.
Comparison with Alternative Phosphatidic Acids
The choice of phosphatidic acid species can significantly influence experimental outcomes, particularly in cell signaling studies. While DPPA, a saturated phosphatidic acid, is widely used, other species with different acyl chain compositions offer distinct properties.
Physicochemical and Biological Properties of Different Phosphatidic Acid Species
| Phosphatidic Acid Species | Acyl Chain Composition | Key Physicochemical Properties | Common Research Applications |
| This compound (DPPA) | Saturated (16:0/16:0) | Forms more rigid and ordered membrane domains. | Studies on membrane structure, lipid-protein interactions, and as a component in stable liposome (B1194612) formulations.[6] |
| 1,2-Dioleoyl-sn-glycerol 3-phosphate (DOPA) | Unsaturated (18:1/18:1) | Increases membrane fluidity and promotes negative curvature. | Investigation of membrane fusion, fission, and signaling pathways where membrane dynamics are crucial. |
| 1-Palmitoyl-2-Oleoyl-sn-glycerol 3-phosphate (POPA) | Mixed-chain (16:0/18:1) | Exhibits intermediate properties between fully saturated and unsaturated species. | Mimicking the heterogeneity of natural cell membranes and studying the specific roles of mixed-chain phospholipids.[19] |
For instance, in the context of mTOR signaling, the saturation of the acyl chains in phosphatidic acid has been shown to be a critical determinant of its effect. Some studies suggest that saturated PAs may have different effects on mTORC1 activity compared to their unsaturated counterparts.[8]
Signaling Pathway Involvement
The purity and specific species of phosphatidic acid are critical in studying signaling pathways where it acts as a second messenger.
References
- 1. Phosphatidic acid: from biophysical properties to diverse functions | Semantic Scholar [semanticscholar.org]
- 2. Phosphatidic Acid: Structure, Functions, and Analysis Methods - Creative Proteomics [creative-proteomics.com]
- 3. portlandpress.com [portlandpress.com]
- 4. Phosphatidic acid: an emerging versatile class of cellular mediators - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Unveiling Phosphatidic Acidâ : Chemical Properties and Metabolic Pathways - MetwareBio [metwarebio.com]
- 6. caymanchem.com [caymanchem.com]
- 7. Phosphatidic acid enhances mTOR signaling and resistance exercise induced hypertrophy | springermedicine.com [springermedicine.com]
- 8. Phosphatidic acid mediates activation of mTORC1 through the ERK signaling pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Phosphatidic acid-mediated mitogenic activation of mTOR signaling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Phosphatidic acid and lipid-sensing by mTOR - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. 1,2-Dipalmitoyl-sn-glycero-3-phosphate sodium salt ≥99% | Sigma-Aldrich [sigmaaldrich.com]
- 12. cdn.caymanchem.com [cdn.caymanchem.com]
- 13. cdn.caymanchem.com [cdn.caymanchem.com]
- 14. selectscience.net [selectscience.net]
- 15. phospholipid-research-center.com [phospholipid-research-center.com]
- 16. Avanti Polar Lipids DOPA 1G, Quantity: Each of 1 | Fisher Scientific [fishersci.com]
- 17. 1,2-Dipalmitoyl-sn-glycero-3- 25MG SIGMA phosphocho choline 99%TLC - Levanchimica [levanchimica.it]
- 18. Comparative Characterization of Phosphatidic Acid Sensors and Their Localization during Frustrated Phagocytosis - PMC [pmc.ncbi.nlm.nih.gov]
- 19. caymanchem.com [caymanchem.com]
Comparative Lipidomics of Diphosphatidylglycerol Phosphate (DPGP) in Healthy vs. Diseased Tissue
A Guide for Researchers, Scientists, and Drug Development Professionals
Diphosphatidylglycerol phosphate (B84403) (DPGP), more commonly known as phosphatidylglycerophosphate (PGP), is a critical intermediate in the biosynthesis of cardiolipin (B10847521), the signature phospholipid of the inner mitochondrial membrane.[1][2] Alterations in the cardiolipin metabolic pathway are associated with a range of human diseases, most notably Barth syndrome, but also impact conditions such as heart failure, diabetes, and certain cancers.[3][4] This guide provides a comparative overview of DPGP/PGP lipidomics, summarizing quantitative data, experimental methodologies, and the core biochemical pathways involved.
Experimental Workflow for Comparative Lipidomics
The quantitative analysis of DPGP and related lipids from biological samples involves a multi-step process. The general workflow, from sample collection to data analysis, is crucial for obtaining reliable and reproducible results.
Caption: General workflow for comparative lipidomics analysis of DPGP.
DPGP and the Cardiolipin Biosynthesis Pathway
DPGP is synthesized in the inner mitochondrial membrane and is a direct precursor to phosphatidylglycerol (PG), which in turn is used to synthesize cardiolipin (CL).[5][6] This pathway is fundamental for maintaining mitochondrial structure and function, as cardiolipin is essential for the stability and activity of the electron transport chain complexes.[2][7]
Caption: The cardiolipin biosynthesis pathway highlighting DPGP (PGP).
DPGP in Disease: A Comparative Overview
Disruptions in the cardiolipin biosynthesis pathway can lead to the accumulation or depletion of intermediates, including DPGP. The most well-characterized disease in this context is Barth syndrome (BTHS) , an X-linked genetic disorder caused by mutations in the TAZ gene.[4] The TAZ enzyme is responsible for the remodeling of nascent cardiolipin to its mature form.[8][9]
While direct quantitative data for DPGP is less common in the literature than for cardiolipin (CL) and monolysocardiolipin (MLCL), its status as a precursor makes it a key molecule of interest. In tafazzin-deficient models, the entire pathway is perturbed, which can affect the levels of upstream precursors.
Table 1: Comparative Lipid Levels in Healthy vs. Diseased States (Illustrative)
| Lipid Species | Disease State | Tissue/Model | Change vs. Healthy Control | Reference |
| DPGP (PGP) | Barth Syndrome | Cultured Fibroblasts | Potentially altered | [4] |
| Cardiolipin (CL) | Barth Syndrome | Heart, Skeletal Muscle | Decreased | [4][8] |
| Monolysocardiolipin (MLCL) | Barth Syndrome | Heart, Fibroblasts | Markedly Increased | [8][10] |
| MLCL/CL Ratio | Barth Syndrome | Multiple Tissues | Markedly Increased | [10] |
| Cardiolipin (CL) | Drug-Resistant MTB | M. tuberculosis | Increased | [11] |
Note: Data on DPGP is often inferred from changes in downstream metabolites like PG and CL. Direct quantification remains a specialized area of lipidomics.
Key Experimental Protocols
Accurate quantification of DPGP requires meticulous experimental design. Below are summaries of widely accepted protocols for lipid extraction and analysis.
1. Lipid Extraction
The goal is to efficiently extract lipids from a complex biological matrix while minimizing degradation.
-
Bligh & Dyer Method (Modified): This is a classic method using a chloroform (B151607)/methanol (B129727)/water solvent system to partition lipids into an organic phase.[12][13]
-
Homogenize tissue or cell pellets in a phosphate-buffered saline (PBS) solution.
-
Add methanol and chloroform in a precise ratio (e.g., 2:1 v/v) to create a single-phase system with the aqueous sample.
-
Add chloroform and water to induce phase separation. Lipids will partition into the lower chloroform layer.
-
Collect the lower organic phase, dry it under a stream of nitrogen, and reconstitute the lipid extract in an appropriate solvent for analysis.[13]
-
-
Methyl-tert-butyl ether (MTBE) Method: A safer and faster alternative to chloroform-based methods.[14][15]
-
Homogenize the sample in methanol.
-
Add MTBE and vortex thoroughly.
-
Induce phase separation by adding water. The lipid-containing organic phase will be the upper layer, which reduces contamination risk during collection.[15]
-
Collect the upper MTBE layer, dry, and reconstitute for analysis.
-
2. Mass Spectrometry-Based Quantification
Liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) is the gold standard for phospholipid analysis.
-
Chromatography: Hydrophilic Interaction Liquid Chromatography (HILIC) is increasingly popular for separating phospholipids (B1166683) based on the polarity of their headgroups, which is ideal for resolving DPGP from other classes.[12][14] Reversed-phase chromatography can also be used to separate lipids based on acyl chain length and saturation.
-
Ionization: Electrospray ionization (ESI) is the most common method used for phospholipids. Analysis is typically performed in negative ion mode for acidic phospholipids like DPGP.[14]
-
Detection and Quantification: A triple quadrupole (QqQ) or high-resolution mass spectrometer (e.g., Q-TOF, Orbitrap) is used.[16][17] Quantification is achieved using Multiple Reaction Monitoring (MRM) or by integrating the peak area of the precursor ion. An internal standard (e.g., a non-endogenous, isotopically-labeled lipid) must be added at the beginning of the extraction process to correct for sample loss and variations in ionization efficiency.[16][18]
Implications for Drug Development
The dysregulation of the cardiolipin pathway, and by extension DPGP metabolism, is a hallmark of mitochondrial dysfunction. In diseases like Barth syndrome, therapeutic strategies have been proposed to bypass metabolic defects, such as supplementing with linoleic acid to promote the synthesis of mature cardiolipin.[10] Furthermore, drugs that target mitochondrial function, like elamipretide (B1671158), have been investigated for their potential to mitigate the effects of abnormal cardiolipin profiles.[19]
For drug development professionals, a comparative lipidomic analysis that includes DPGP can:
-
Serve as a biomarker for mitochondrial dysfunction in preclinical models.
-
Help elucidate the mechanism of action for drugs that impact mitochondrial metabolism.
-
Provide quantitative endpoints to assess the efficacy of therapeutic interventions aimed at restoring normal phospholipid profiles.
References
- 1. researchgate.net [researchgate.net]
- 2. lipotype.com [lipotype.com]
- 3. Mammalian cardiolipin biosynthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Barth syndrome: A life-threatening disorder caused by abnormal cardiolipin remodeling [rarediseasesjournal.com]
- 5. PathWhiz [pathbank.org]
- 6. The topology and regulation of cardiolipin biosynthesis and remodeling in yeast - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Loss of protein association causes cardiolipin degradation in Barth syndrome - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Evaluation of cardiolipin nanodisks as lipid replacement therapy for Barth syndrome - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Comparative lipidomics of drug sensitive and resistant Mycobacterium tuberculosis reveals altered lipid imprints - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Advances in methods to analyse cardiolipin and their clinical applications - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Shotgun lipidomics of cardiolipin molecular species in lipid extracts of biological samples - PMC [pmc.ncbi.nlm.nih.gov]
- 14. scienceopen.com [scienceopen.com]
- 15. researchgate.net [researchgate.net]
- 16. Quantitative mass spectrometry methods for pharmaceutical analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 17. A review on mass spectrometry-based quantitative proteomics: Targeted and data independent acquisition. - National Genomics Data Center (CNCB-NGDC) [ngdc.cncb.ac.cn]
- 18. youtube.com [youtube.com]
- 19. Barth syndrome cardiomyopathy: targeting the mitochondria with elamipretide - PMC [pmc.ncbi.nlm.nih.gov]
Unveiling DPGP: A Comparative Guide to its Validation as a Potential Biomarker
For Immediate Release
In the dynamic field of disease diagnostics, the quest for novel and reliable biomarkers is paramount. This guide provides a comprehensive comparison of a hypothetical biomarker panel, DPGP (Dipeptidyl peptidase-4 and Glypican-3 Panel), for the potential diagnosis of Hepatocellular Carcinoma (HCC), the most common type of primary liver cancer. This analysis is intended for researchers, scientists, and drug development professionals invested in the advancement of diagnostic tools.
The Challenge of Early HCC Detection
Hepatocellular Carcinoma (HCC) presents a significant global health challenge, with its incidence steadily rising. A primary obstacle in improving patient outcomes is the difficulty of early detection. While several biomarkers are currently in use, they often lack the required sensitivity and specificity for definitive early-stage diagnosis, leading to a pressing need for more robust and accurate diagnostic markers.
DPGP: A Novel Biomarker Panel Approach
This guide explores a hypothetical biomarker panel, "DPGP," comprising Dipeptidyl peptidase-4 (DPP-4) and Glypican-3 (GPC3). Both have been individually investigated for their roles in liver pathology and cancer. The DPGP panel represents a multi-faceted approach, combining the enzymatic activity information from DPP-4 with the oncofetal protein expression of GPC3 to potentially enhance diagnostic accuracy for HCC.
Comparative Analysis: DPGP vs. Standard Biomarkers
To objectively evaluate the potential of the DPGP panel, its performance metrics are compared against the current standard-of-care biomarker for HCC, Alpha-fetoprotein (AFP). The following table summarizes key quantitative data from hypothetical validation studies.
| Biomarker/Panel | Sensitivity (%) | Specificity (%) | Area Under the Curve (AUC) |
| DPGP Panel | 85 | 90 | 0.92 |
| DPP-4 (alone) | 70 | 75 | 0.78 |
| GPC3 (alone) | 75 | 80 | 0.82 |
| AFP (Alpha-fetoprotein) | 60 | 85 | 0.75 |
Experimental Protocols
The validation of any new biomarker hinges on rigorous and reproducible experimental methodologies. Below are the detailed protocols for the key experiments cited in the validation of the DPGP panel and its components.
Enzyme-Linked Immunosorbent Assay (ELISA) for DPP-4 and GPC3 Quantification
-
Objective: To measure the concentration of soluble DPP-4 and GPC3 in patient serum samples.
-
Protocol:
-
Coat a 96-well microplate with a capture antibody specific to either DPP-4 or GPC3 and incubate overnight at 4°C.
-
Wash the plate with a wash buffer (e.g., PBS with 0.05% Tween 20).
-
Block non-specific binding sites with a blocking buffer (e.g., 1% BSA in PBS) for 1-2 hours at room temperature.
-
Add patient serum samples and standards to the wells and incubate for 2 hours at room temperature.
-
Wash the plate.
-
Add a detection antibody conjugated to an enzyme (e.g., HRP-conjugated anti-DPP-4 or anti-GPC3 antibody) and incubate for 1-2 hours at room temperature.
-
Wash the plate.
-
Add the enzyme substrate (e.g., TMB) and incubate in the dark until a color develops.
-
Stop the reaction with a stop solution (e.g., 2N H₂SO₄).
-
Read the absorbance at the appropriate wavelength (e.g., 450 nm) using a microplate reader.
-
Calculate the concentrations of DPP-4 and GPC3 in the samples based on the standard curve.
-
Immunohistochemistry (IHC) for GPC3 in Tissue Samples
-
Objective: To detect the expression and localization of GPC3 protein in liver tissue sections.
-
Protocol:
-
Deparaffinize and rehydrate formalin-fixed, paraffin-embedded liver tissue sections.
-
Perform antigen retrieval using a citrate (B86180) buffer (pH 6.0) in a heat source (e.g., microwave or pressure cooker).
-
Block endogenous peroxidase activity with 3% hydrogen peroxide.
-
Block non-specific antibody binding with a blocking serum.
-
Incubate the tissue sections with a primary antibody against GPC3 overnight at 4°C.
-
Wash with a wash buffer.
-
Incubate with a secondary antibody conjugated to a detection system (e.g., HRP-polymer).
-
Wash with a wash buffer.
-
Develop the signal with a chromogen (e.g., DAB) and counterstain with hematoxylin.
-
Dehydrate and mount the slides.
-
Evaluate the staining intensity and distribution under a microscope.
-
Visualizing the Path Forward
To better understand the underlying biological rationale and the validation workflow, the following diagrams have been generated.
Hypothetical signaling pathway in HCC leading to DPGP biomarker expression.
Workflow for the validation of the DPGP biomarker panel.
Conclusion and Future Directions
The hypothetical DPGP panel, combining the analytical power of DPP-4 and GPC3, demonstrates superior diagnostic potential for HCC compared to AFP alone in this simulated analysis. The enhanced sensitivity and specificity underscore the promise of multi-marker panels in complex diseases like cancer. Further large-scale validation studies are warranted to confirm these findings and to explore the prognostic value of the DPGP panel. The integration of such novel biomarker panels into clinical practice could significantly improve early detection rates and, consequently, the management and treatment outcomes for patients with Hepatocellular Carcinoma.
Assessing the Immunogenicity of DPGP-Containing Nanoparticles: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
The immunogenicity of nanoparticle-based drug delivery systems is a critical factor influencing their safety and efficacy. This guide provides a comparative assessment of the immunogenic potential of nanoparticles containing 1,2-dipalmitoyl-sn-glycero-3-phospho-rac-(1-glycerol) (DPGP), a member of the anionic phosphatidylglycerol family of lipids. Given the limited direct data on DPGP, this guide draws comparisons with nanoparticles formulated with other closely related anionic lipids, such as 1,2-dioleoyl-sn-glycero-3-phospho-(1'-rac-glycerol) (DOPG) and 1,2-distearoyl-sn-glycero-3-phosphoglycerol (DSPG), and contrasts their performance with more conventional cationic and ionizable lipid nanoparticles.
Comparative Immunogenicity Profile
The immunogenicity of lipid nanoparticles (LNPs) is significantly influenced by their lipid composition. While cationic lipids are known for their potential to induce strong immune responses, anionic lipids are generally considered to have a more nuanced effect on the immune system, ranging from tolerogenic to moderately immunogenic.
Key Observations:
-
Anionic Lipids and Immune Modulation: Nanoparticles containing anionic lipids like DOPG have been shown to modulate immune responses. Depending on the overall formulation, they can either promote pro-inflammatory or tolerogenic outcomes. For instance, certain DOPG-containing formulations have been observed to dampen innate activation and induce the production of the anti-inflammatory cytokine IL-10.[1][2]
-
Tolerogenic Potential of Saturated Anionic Lipids: Liposomes formulated with the saturated anionic phospholipid DSPG have been demonstrated to induce antigen-specific regulatory T cells (Tregs).[3] This suggests a potential for such formulations in applications where immune tolerance is desired.
-
Adjuvant Properties of Anionic Liposomes: Highly anionic liposomes have also been reported to exhibit adjuvant effects, enhancing immune responses to co-administered antigens. This effect is linked to the activation of dendritic cells (DCs) and the subsequent priming of T helper and CD8+ T cells.[4]
-
Comparison with Cationic and Ionizable Lipids: Cationic liposomes are generally more immunogenic than anionic or neutral liposomes.[5] Ionizable lipids, a key component of many mRNA vaccines, are known to activate innate immune pathways, including Toll-like receptor 4 (TLR4), leading to the production of pro-inflammatory cytokines.[4][6]
Quantitative Data Summary
The following tables summarize quantitative data from various studies, comparing the immunogenic profiles of different LNP formulations.
Table 1: Cytokine Production in Response to Lipid Nanoparticles
| Nanoparticle Formulation | Key Lipid Component(s) | Cell Type/Model | Cytokine(s) Measured | Key Findings | Reference(s) |
| Anionic LNP | DOPG | Mouse model of multiple sclerosis | IL-10 | Selectively dampens innate activation and induces IL-10 production. | [1][2] |
| Cationic Liposomes with MPL-TDM | DSPC, MPL-TDM | Mouse bone marrow-derived DCs | IL-12 (p40), Nitric Oxide | Significantly increased production of IL-12 and nitric oxide compared to individual components. | [7] |
| Ionizable LNP | C12-200, cKK-E12 | Mouse bone marrow-derived DCs co-cultured with OT-I T cells | IL-2, IFN-γ, TNF-α | Potent induction of T cell proliferation and production of IL-2, IFN-γ, and TNF-α. | [8] |
| Ionizable LNP | SM-102, ALC-0315 | In vivo (mice) | IL-6 | LNP formulation has intrinsic adjuvant activity dependent on IL-6 induction. | [9] |
| Cationic Liposomes | DOTMA | In vivo (mice) | IFN-γ, IL-6 | Robust induction of IFN-γ-producing Th1 cells without significant inflammatory responses (IL-6). | [10] |
Table 2: Humoral Immune Response to Antigens Delivered by Lipid Nanoparticles
| Nanoparticle Formulation | Key Lipid Component(s) | Antigen | Animal Model | Antibody Isotype(s) Measured | Key Findings | Reference(s) | | :--- | :--- | :--- | :--- | :--- | :--- | | RNA-LNP | SM-102, ALC-0315 | Luciferase | BALB/c Mice | IgG, IgG1, IgG2a | Induced significant anti-luciferase antibody titers with a Th1 bias (higher IgG2a/IgG1 ratio). |[11] | | Cationic Liposomes | DC-Chol, DPPC | Influenza Hemagglutinin (HA) | C57Bl/6 Mice | IgG2a/c, IgG1 | Incorporation of cholesterol in the bilayer of cationic liposomes enhances the immunogenicity of HA. |[12] | | Cationic Liposomes with CpG | Cationic lipids, CpG | Ovalbumin (OVA) | Mice | IgG, IgG2a | Encapsulation of antigen and adjuvant in cationic liposomes has a beneficial effect on the quality of the antibody response. |[13] | | DOTMA-LNP | DOTMA | Influenza split vaccine | Mice | IgG1, IgG2 | Elicited robust antigen-specific IgG1 and IgG2 responses. |[10] |
Table 3: Dendritic Cell (DC) Activation by Lipid Nanoparticles
| Nanoparticle Formulation | Key Lipid Component(s) | DC Type | Activation Markers Measured | Key Findings | Reference(s) | | :--- | :--- | :--- | :--- | :--- | | Anionic LNP | DOPG | Splenic Dendritic Cells | Not specified | Anionic lipids enhance mRNA delivery to splenic DCs and reduce early cellular markers of adjuvant activity. |[1][2] | | Cationic Liposomes with MPL-TDM | DSPC, MPL-TDM | Mouse bone marrow-derived DCs | Not specified | Combined formulation confers activation of dendritic cells. |[7] | | Cationic Liposomes | DC-Chol, DPPC | Monocyte-derived human DCs | MHC-II | Liposomes containing immune modulators showed a significantly higher level of MHC-II expression. |[12] |
Experimental Protocols
Detailed methodologies are crucial for the accurate assessment and comparison of nanoparticle immunogenicity. Below are outlines of key experimental protocols.
In Vivo Immunogenicity Assessment in Mice
This protocol outlines a general procedure for evaluating the immunogenicity of nanoparticle formulations in a murine model.
-
Animal Model: Use 6-8 week old female BALB/c or C57BL/6 mice. House animals under specific pathogen-free conditions.
-
Nanoparticle Formulation: Prepare nanoparticle formulations encapsulating a model antigen (e.g., ovalbumin, luciferase, or a specific viral protein). Ensure formulations are sterile and free of endotoxin.
-
Immunization Schedule:
-
Administer a prime immunization on day 0, typically via intramuscular or subcutaneous injection.
-
Administer a booster immunization on day 14 or 21 with the same formulation.
-
-
Sample Collection:
-
Collect blood samples via retro-orbital or submandibular bleeding at specified time points (e.g., days 14, 28, and 42) to analyze serum for antibody responses.
-
At the end of the study (e.g., day 42), euthanize mice and harvest spleens for the analysis of cellular immune responses.
-
-
Data Analysis:
-
Humoral Response: Quantify antigen-specific antibody titers (e.g., IgG, IgG1, IgG2a) in the serum using ELISA.
-
Cellular Response: Isolate splenocytes and perform ELISpot or intracellular cytokine staining followed by flow cytometry to determine the frequency of antigen-specific T cells producing cytokines like IFN-γ, TNF-α, and IL-2.
-
Enzyme-Linked Immunosorbent Assay (ELISA) for Antigen-Specific Antibodies
This protocol describes a standard indirect ELISA to measure antibody titers in serum.
-
Plate Coating: Coat 96-well microplates with the antigen of interest (e.g., 1-10 µg/mL in a suitable coating buffer) and incubate overnight at 4°C.
-
Washing: Wash the plates three times with a wash buffer (e.g., PBS with 0.05% Tween-20).
-
Blocking: Block the plates with a blocking buffer (e.g., 1% BSA in PBS) for 1-2 hours at room temperature to prevent non-specific binding.
-
Sample Incubation: Add serially diluted serum samples to the wells and incubate for 2 hours at room temperature.
-
Washing: Repeat the washing step.
-
Secondary Antibody Incubation: Add a horseradish peroxidase (HRP)-conjugated secondary antibody specific for the immunoglobulin isotype being measured (e.g., anti-mouse IgG-HRP) and incubate for 1 hour at room temperature.
-
Washing: Repeat the washing step.
-
Substrate Development: Add a TMB (3,3',5,5'-tetramethylbenzidine) substrate solution and incubate in the dark until a color develops.
-
Stop Reaction: Stop the reaction by adding a stop solution (e.g., 2N H₂SO₄).
-
Data Acquisition: Read the absorbance at 450 nm using a microplate reader. The antibody titer is determined as the reciprocal of the highest dilution that gives a signal significantly above the background.[13][14][15][16]
Flow Cytometry for T Cell Phenotyping and Cytokine Production
This protocol outlines the steps for analyzing T cell responses from splenocytes.
-
Splenocyte Isolation: Prepare a single-cell suspension from the harvested spleens by mechanical disruption and red blood cell lysis.
-
Antigen Restimulation: Stimulate the splenocytes with the specific antigen (e.g., a peptide epitope) in the presence of a protein transport inhibitor (e.g., Brefeldin A) for 4-6 hours.
-
Surface Staining: Stain the cells with a cocktail of fluorescently-labeled antibodies against surface markers to identify T cell populations (e.g., CD3, CD4, CD8) and activation markers (e.g., CD44, CD62L, CD69).
-
Fixation and Permeabilization: Fix the cells with a fixation buffer and then permeabilize them with a permeabilization buffer to allow for intracellular staining.
-
Intracellular Staining: Stain the permeabilized cells with fluorescently-labeled antibodies against intracellular cytokines (e.g., IFN-γ, TNF-α, IL-2).
-
Data Acquisition: Acquire the data on a multi-color flow cytometer.
-
Data Analysis: Analyze the data using appropriate software to quantify the percentage of different T cell subsets and the frequency of cytokine-producing cells within the CD4+ and CD8+ T cell populations.[17][18][19][20]
Signaling Pathways and Experimental Workflows
The immunogenicity of lipid nanoparticles is initiated through the activation of innate immune signaling pathways. Understanding these pathways is crucial for designing nanoparticles with desired immunogenic properties.
Key Signaling Pathways
-
Toll-Like Receptor (TLR) Signaling: Ionizable lipids in LNPs can activate TLR4, a pattern recognition receptor on the surface of immune cells. This activation triggers downstream signaling through the MyD88-dependent and/or TRIF-dependent pathways. The MyD88-dependent pathway leads to the activation of NF-κB and the production of pro-inflammatory cytokines such as TNF-α and IL-6. The TRIF-dependent pathway can lead to the production of type I interferons.[4][6][21]
-
NLRP3 Inflammasome Activation: Various nanoparticles, including some lipid-based formulations, can activate the NLRP3 inflammasome. This multi-protein complex, upon activation, leads to the cleavage of pro-caspase-1 to active caspase-1, which in turn processes pro-IL-1β and pro-IL-18 into their mature, pro-inflammatory forms.[1][22][23][24][25]
Figure 1. TLR4 signaling pathway activated by lipid nanoparticles.
Figure 2. NLRP3 inflammasome activation by nanoparticles.
Experimental Workflow for Immunogenicity Assessment
The following diagram illustrates a typical workflow for assessing the immunogenicity of nanoparticle formulations.
Figure 3. Workflow for assessing nanoparticle immunogenicity.
References
- 1. mdpi.com [mdpi.com]
- 2. Lipid Nanoparticles Elicit Reactogenicity and Sickness Behavior in Mice via Toll-Like Receptor 4 and Myeloid Differentiation Protein 88 Axis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Lipid Nanoparticles Elicit Reactogenicity and Sickness Behavior in Mice Via Toll-Like Receptor 4 and Myeloid Differentiation Protein 88 Axis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Frontiers | Tuning the Immunostimulation Properties of Cationic Lipid Nanocarriers for Nucleic Acid Delivery [frontiersin.org]
- 6. pubs.acs.org [pubs.acs.org]
- 7. scispace.com [scispace.com]
- 8. Lipid nanoparticle-based mRNA candidates elicit potent T cell responses - Biomaterials Science (RSC Publishing) DOI:10.1039/D2BM01581A [pubs.rsc.org]
- 9. Lipid nanoparticles enhance the efficacy of mRNA and protein subunit vaccines by inducing robust T follicular helper cell and humoral responses - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. pubs.acs.org [pubs.acs.org]
- 11. The Expression Kinetics and Immunogenicity of Lipid Nanoparticles Delivering Plasmid DNA and mRNA in Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 12. pharmaexcipients.com [pharmaexcipients.com]
- 13. betalifesci.com [betalifesci.com]
- 14. immunoreagents.com [immunoreagents.com]
- 15. mabtech.com [mabtech.com]
- 16. creative-diagnostics.com [creative-diagnostics.com]
- 17. medrxiv.org [medrxiv.org]
- 18. researchgate.net [researchgate.net]
- 19. An optimized flow cytometry protocol for simultaneous detection of T cell activation induced markers and intracellular cytokines: Application to SARS-CoV-2 immune individuals - PMC [pmc.ncbi.nlm.nih.gov]
- 20. Frontiers | Multiparametric flow cytometry to characterize vaccine-induced polyfunctional T cell responses and T cell/NK cell exhaustion and memory phenotypes in mouse immuno-oncology models [frontiersin.org]
- 21. Liposomal lipopolysaccharide initiates TRIF-dependent signaling pathway independent of CD14 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 22. The NLRP3 inflammasome is activated by nanoparticles through ATP, ADP and adenosine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 23. researchgate.net [researchgate.net]
- 24. Assessing NLRP3 Inflammasome Activation by Nanoparticles - PubMed [pubmed.ncbi.nlm.nih.gov]
- 25. researchgate.net [researchgate.net]
Safety Operating Guide
Navigating the Safe Disposal of 1,2-Dipalmitoyl-sn-glycerol 3-phosphate: A Procedural Guide
For researchers and drug development professionals, the responsible management of chemical reagents is paramount. This guide provides essential safety and logistical information for the proper disposal of 1,2-Dipalmitoyl-sn-glycerol 3-phosphate (DPGP), ensuring laboratory safety and regulatory compliance. While specific regulations may vary, the following procedures outline a standardized approach to handling and disposing of this phospholipid.
Immediate Safety and Handling
Before initiating any disposal procedures, it is crucial to be equipped with the appropriate personal protective equipment (PPE). This includes chemical-resistant gloves, safety goggles, and a lab coat. All handling of DPGP, particularly in powdered form, should be conducted in a well-ventilated area or a chemical fume hood to avoid inhalation of dust particles.
In the event of a spill, immediate action is necessary to prevent wider contamination. For minor spills, the area should be cleaned, and the spilled material collected using dry cleanup procedures to avoid generating dust.[1][2] The collected residue should be placed in a suitable, labeled container for waste disposal. For major spills, it is important to alert personnel in the area and, if necessary, emergency responders.[1] The spilled material should be contained to prevent it from entering drains or water courses.[1][2]
Quantitative Safety and Handling Parameters
For quick reference, the following table summarizes key safety and handling information derived from safety data sheets of similar compounds.
| Parameter | Guideline | Source |
| Personal Protective Equipment | Chemical-resistant gloves, safety goggles, lab coat | [3][4] |
| Handling Environment | Well-ventilated area or chemical fume hood | [3][4] |
| Spill Containment | Prevent entry into drains and water courses | [1][2] |
| Spill Cleanup (Dry) | Use dry cleanup procedures, avoid generating dust | [1][2] |
| Waste Container | Sealed, labeled containers for disposal | [1][3][5] |
Disposal Decision Workflow
The proper disposal route for this compound depends on its form (pure compound or in solution) and the quantity to be disposed of. The following diagram illustrates a logical workflow for making this determination.
Step-by-Step Disposal Protocol
The following protocol provides a detailed methodology for the disposal of this compound.
1. Waste Identification and Segregation:
- Identify the waste as this compound.
- If the DPGP is in solution, identify all other chemical components.
- Segregate the DPGP waste from other chemical waste streams to avoid unintended reactions.
2. Packaging:
- Place the DPGP waste, whether in solid or liquid form, into a suitable, sealable, and chemically resistant container.
- For solid waste, ensure the container is tightly sealed to prevent the escape of dust.
- For liquid waste, ensure the container is leak-proof. Do not overfill the container.
3. Labeling:
- Clearly label the waste container with the following information:
- "Waste: this compound"
- If in solution, list all components and their approximate concentrations.
- The date of accumulation.
- Any relevant hazard symbols (e.g., irritant), if applicable based on institutional guidelines or the presence of other hazardous components.[4]
4. Storage:
- Store the labeled waste container in a designated, secure waste accumulation area.
- This area should be away from incompatible materials.[1]
5. Final Disposal:
- Arrange for the collection and disposal of the waste through your institution's environmental health and safety (EHS) office or a licensed chemical waste disposal company.[5]
- Follow all institutional and local regulations for the final disposal of chemical waste.[2] In some cases, for very small quantities deemed non-hazardous, disposal with household waste may be permissible, but this should be confirmed with local regulations and institutional policies.
Important Considerations:
-
Regulatory Compliance: Always adhere to local, state, and federal regulations regarding chemical waste disposal.[2][6]
-
Unneutralized Phosphate (B84403): The phosphate group in DPGP is a derivative of phosphoric acid. Unneutralized phosphoric acid is considered a hazardous waste due to its corrosive nature.[6] While DPGP is not phosphoric acid, it is prudent to handle its disposal with care, assuming it may have hazardous properties until confirmed otherwise by a qualified professional.
-
Consult Safety Data Sheets (SDS): For DPGP in solution, consult the SDS for all components to understand the full hazard profile of the waste mixture.
By following these procedures, researchers and laboratory personnel can ensure the safe and responsible disposal of this compound, contributing to a secure and compliant laboratory environment.
References
Safeguarding Your Research: A Comprehensive Guide to Handling 1,2-Dipalmitoyl-sn-glycerol 3-phosphate
For researchers, scientists, and professionals in drug development, ensuring a safe laboratory environment is paramount. This guide provides essential safety and logistical information for handling 1,2-Dipalmitoyl-sn-glycerol 3-phosphate, including detailed personal protective equipment (PPE) requirements, operational procedures, and disposal plans. Adherence to these guidelines will help mitigate risks and ensure the integrity of your research.
While some safety data sheets (SDS) classify this compound as a non-hazardous substance, others recommend treating it as potentially hazardous until more information is available[1][2][3]. A conservative approach is always recommended when handling chemical compounds. For similar compounds, such as 1,2-Dipalmitoyl-sn-glycero-3-phosphoethanolamine, documented hazards include skin irritation, serious eye irritation, and potential respiratory irritation[4]. Therefore, taking appropriate precautions is crucial.
Recommended Personal Protective Equipment (PPE)
To ensure personal safety and prevent contamination, the following PPE should be worn when handling this compound:
| PPE Category | Item | Specifications | Rationale |
| Eye and Face Protection | Safety Goggles or Face Shield | Tightly fitting safety goggles with side-shields conforming to EN 166 (EU) or NIOSH (US) standards. A full-face shield may be necessary for splash hazards[5][6][7][8][9]. | Protects against eye contact which may cause irritation[3][4]. |
| Hand Protection | Chemical-Resistant Gloves | Nitrile or butyl rubber gloves are recommended. Gloves must be inspected before use and hands should be washed and dried after handling[4][5][6][7][10]. | Prevents skin contact, which may cause irritation[3][4]. |
| Body Protection | Laboratory Coat or Gown | A clean lab coat, disposable gown, or other protective clothing should be worn to prevent skin contact[4][5][9][10]. | Minimizes the risk of contamination of personal clothing and skin exposure. |
| Respiratory Protection | NIOSH-Approved Respirator | A fit-tested N95 or N100 respirator for dust, or a full-face respirator with appropriate cartridges for vapors, should be used when ventilation is inadequate or if dust/aerosols are generated[4][5][6][8][9]. | Protects against inhalation, which may cause respiratory tract irritation[3][4]. |
Operational Plan for Safe Handling
Following a systematic operational plan will minimize exposure and maintain a safe working environment.
1. Preparation and Engineering Controls:
-
Work in a well-ventilated area, preferably within a chemical fume hood[4][5][11].
-
Ensure that an eyewash station and safety shower are readily accessible.
2. Handling the Compound:
-
Avoid all personal contact, including inhalation[11]. Do not get in eyes, on skin, or on clothing[1].
-
Minimize dust generation and accumulation[4].
-
Use non-sparking tools to prevent ignition sources[5].
3. Storage:
-
The recommended long-term storage temperature is -20°C[1][4].
-
Keep away from incompatible materials such as oxidizing agents[11].
Disposal Plan
Proper disposal of this compound and its containers is critical to prevent environmental contamination and ensure regulatory compliance.
1. Waste Chemical Disposal:
-
Dispose of the chemical through a licensed chemical destruction plant or by controlled incineration[5].
-
Do not allow the product to enter drains, waterways, or soil[3][5].
-
All disposal practices must be in accordance with local, state, and federal regulations[4][5].
2. Contaminated Packaging Disposal:
-
Containers should be triple-rinsed (or equivalent) before disposal[5].
-
Rinsed containers can be offered for recycling or reconditioning[5].
-
Alternatively, packaging can be punctured to render it unusable and then disposed of in a sanitary landfill where permitted[5].
Caption: Workflow for the safe handling of this compound.
References
- 1. biokom.com.pl [biokom.com.pl]
- 2. file.medchemexpress.com [file.medchemexpress.com]
- 3. CAS#:169051-60-9 | this compound sodium | Chemsrc [chemsrc.com]
- 4. sds.metasci.ca [sds.metasci.ca]
- 5. targetmol.com [targetmol.com]
- 6. leelinework.com [leelinework.com]
- 7. Discover the Various Types of PPE for Optimal Chemical Safety [northindustrial.net]
- 8. Personal protective equipment in your pharmacy - Alberta College of Pharmacy [abpharmacy.ca]
- 9. Personal Protective Equipment (PPE) – Biorisk Management [aspr.hhs.gov]
- 10. Chapter 10: Personal Protective Equipment for Biohazards | Environmental Health & Safety | West Virginia University [ehs.wvu.edu]
- 11. datasheets.scbt.com [datasheets.scbt.com]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
